molecular formula C7H7NO3 B1355213 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 59864-31-2

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B1355213
CAS No.: 59864-31-2
M. Wt: 153.14 g/mol
InChI Key: NQIGVOXZWAROOG-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-6-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-8-5(7(10)11)3-2-4-6(8)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIGVOXZWAROOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484492
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59864-31-2
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Foundational & Exploratory

Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a substituted pyridinone derivative of interest in medicinal chemistry and drug development. This document details two plausible multi-step synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate laboratory-scale synthesis.

Introduction

This compound is a heterocyclic compound featuring a pyridinone core, a structural motif present in various biologically active molecules. The synthesis of this specific molecule is not extensively documented in a single source; therefore, this guide consolidates and adapts established chemical transformations to provide a reliable synthetic strategy. The primary approach involves the initial formation of the 6-oxo-1,6-dihydropyridine-2-carboxylic acid scaffold, followed by N-methylation.

Two principal pathways are presented herein:

  • Pathway A: A four-step sequence involving the protection of the carboxylic acid functionality via esterification, followed by N-methylation and subsequent deprotection.

  • Pathway B: A more direct, two-step approach involving the selective N-methylation of the pyridinone nitrogen in the presence of the free carboxylic acid.

Pathway A: Synthesis via Ester Protection

This pathway is a robust and traditional approach that minimizes potential side reactions by protecting the carboxylic acid group as a methyl ester prior to the N-methylation step.

Pathway_A Pyridine_2_carboxylic_acid Pyridine-2-carboxylic acid Step1 Step 1: Microbial Hydroxylation Pyridine_2_carboxylic_acid->Step1 Intermediate1 6-Oxo-1,6-dihydropyridine- 2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Esterification Intermediate1->Step2 Intermediate2 Methyl 6-oxo-1,6-dihydro- pyridine-2-carboxylate Step2->Intermediate2 Step3 Step 3: N-Methylation Intermediate2->Step3 Intermediate3 Methyl 1-methyl-6-oxo-1,6- dihydropyridine-2-carboxylate Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 Final_Product 1-Methyl-6-oxo-1,6-dihydro- pyridine-2-carboxylic acid Step4->Final_Product

Caption: Overall synthetic scheme for Pathway A.
Step 1: Microbial Hydroxylation of Pyridine-2-carboxylic Acid

The initial and key step is the regioselective hydroxylation of pyridine-2-carboxylic acid to form 6-oxo-1,6-dihydropyridine-2-carboxylic acid. This biotransformation is carried out using the microorganism Alcaligenes faecalis (DSM 6269) and offers an environmentally benign alternative to chemical oxidation methods.[1][2]

Experimental Protocol:

  • Preculture Preparation: A preculture of Alcaligenes faecalis DSM 6269 is grown in a mineral salts medium supplemented with 2.4 g/L of sodium picolinate at 30°C.

  • Fermentation: A 23 L fermenter containing 15 L of mineral salts medium and 1.2 g/L of sodium picolinate (pH 7.0) is inoculated with the preculture. The fermentation is maintained at 30°C.

  • Substrate Feeding: A concentrated solution of picolinic acid (500 g/L) is used for pH control and as the substrate for the biotransformation. The progress of the reaction is monitored spectrophotometrically.

  • Product Accumulation: After approximately 27 hours of growth, when the biomass has accumulated a significant concentration of the product (e.g., 20 g/L), a solution of sodium picolinate (470 g/L) is fed into the fermenter over 15 hours to increase the final product concentration.

  • Isolation: Once the concentration of 6-hydroxypicolinic acid ceases to increase, the cells are removed by centrifugation. The cell-free fermentation broth is acidified to pH 1.5 with sulfuric acid to precipitate the product.

  • Purification: The precipitate is collected by filtration, washed, and dried to yield 6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Quantitative Data:

ParameterValueReference
Starting MaterialPyridine-2-carboxylic acid[1]
MicroorganismAlcaligenes faecalis DSM 6269[1][2]
Overall Yield75%[1]
Product Purity>95% (by HPLC)[1]
Solubility in Water (25°C)3.1 g/L[1]
Step 2: Esterification of 6-Oxo-1,6-dihydropyridine-2-carboxylic Acid

To protect the carboxylic acid during the subsequent N-methylation, it is converted to its methyl ester. A standard Fischer esterification method is employed.

Experimental_Workflow_Esterification Start Start Dissolve Dissolve 6-oxo-1,6-dihydropyridine- 2-carboxylic acid in methanol Start->Dissolve Add_Acid Add catalytic amount of concentrated sulfuric acid Dissolve->Add_Acid Reflux Reflux the mixture for 4-6 hours Add_Acid->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with saturated sodium bicarbonate solution Cool->Neutralize Extract Extract with an organic solvent (e.g., dichloromethane) Neutralize->Extract Dry Dry the organic layer over anhydrous sodium sulfate Extract->Dry Evaporate Evaporate the solvent under reduced pressure Dry->Evaporate Purify Purify by column chromatography (if necessary) Evaporate->Purify End Obtain Methyl 6-oxo-1,6-dihydro- pyridine-2-carboxylate Purify->End

Caption: Workflow for the esterification step.

Experimental Protocol:

  • Reaction Setup: 6-oxo-1,6-dihydropyridine-2-carboxylic acid is suspended in an excess of dry methanol.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

Quantitative Data (Estimated):

ParameterValue
ReagentsMethanol, Sulfuric Acid
Reaction Time4-6 hours
Expected Yield80-90%
Step 3: N-Methylation of Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate

The nitrogen of the pyridinone ring is methylated using a suitable methylating agent in the presence of a base.

Experimental Protocol:

  • Reaction Setup: Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the pyridinone nitrogen.

  • Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature or slightly elevated temperature until completion, as indicated by TLC.

  • Work-up: The reaction is quenched by the addition of water, and the product is extracted into an organic solvent. The organic layer is washed with water and brine.

  • Isolation and Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography.

Quantitative Data (Estimated):

ParameterValue
ReagentsMethyl iodide, Potassium carbonate
SolventDMF
Reaction TemperatureRoom Temperature
Expected Yield75-85%
Step 4: Hydrolysis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.

Experimental Protocol:

  • Reaction Setup: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is dissolved in a mixture of a water-miscible solvent (e.g., methanol or THF) and an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.

  • Reaction: The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Work-up: The organic solvent is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data (Estimated):

ParameterValue
ReagentsLithium hydroxide, Hydrochloric acid
Reaction Time2-4 hours
Expected Yield>90%

Pathway B: Direct N-Methylation

This pathway offers a more atom-economical route by avoiding the protection and deprotection steps. The success of this approach depends on the selective methylation of the more nucleophilic pyridinone nitrogen over the carboxylate oxygen.

Pathway_B Pyridine_2_carboxylic_acid Pyridine-2-carboxylic acid Step1 Step 1: Microbial Hydroxylation Pyridine_2_carboxylic_acid->Step1 Intermediate1 6-Oxo-1,6-dihydropyridine- 2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Direct N-Methylation Intermediate1->Step2 Final_Product 1-Methyl-6-oxo-1,6-dihydro- pyridine-2-carboxylic acid Step2->Final_Product

Caption: Overall synthetic scheme for Pathway B.
Step 1: Microbial Hydroxylation of Pyridine-2-carboxylic Acid

This step is identical to Step 1 in Pathway A.

Step 2: Direct Selective N-Methylation

This step aims to directly methylate the pyridinone nitrogen in the presence of the free carboxylic acid. This can be challenging due to the presence of two acidic protons. Careful selection of the base and reaction conditions is crucial.

Experimental Protocol:

  • Reaction Setup: 6-oxo-1,6-dihydropyridine-2-carboxylic acid is dissolved in a suitable polar aprotic solvent like DMF.

  • Base Addition: Two equivalents of a mild base, such as potassium carbonate, are added to deprotonate both the carboxylic acid and the pyridinone nitrogen.

  • Methylating Agent: One equivalent of a methylating agent, such as methyl iodide, is added slowly to the reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction is carefully monitored by HPLC or LC-MS to assess the formation of the desired N-methylated product and potential O-methylated byproducts.

  • Work-up: The reaction is quenched with water and then acidified with a dilute acid (e.g., 1 M HCl) to protonate any unreacted starting material and the carboxylate of the product.

  • Isolation and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. Purification is likely to be necessary, for instance, by preparative HPLC, to separate the desired product from any isomers and starting material.

Quantitative Data (Estimated):

ParameterValue
ReagentsMethyl iodide, Potassium carbonate
SolventDMF
Reaction TemperatureRoom Temperature
Expected Yield40-60% (highly dependent on selectivity)

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Pathway A, involving a protection-deprotection strategy, is likely to be more reliable and higher-yielding, making it suitable for ensuring a supply of the target compound. Pathway B offers a more concise route, but may require significant optimization to achieve good selectivity and yield. The choice of pathway will depend on the specific requirements of the research, including scale, purity, and available resources. The provided experimental protocols and data serve as a solid foundation for the successful synthesis of this important pyridinone derivative.

References

Physicochemical Properties of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is limited. This guide presents data for the closely related isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , to provide insights into the expected physicochemical properties. Methodologies described are generalized standard protocols for organic compounds.

Core Physicochemical Data

The following table summarizes the available quantitative data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. These values serve as an estimate for the 2-carboxylic acid isomer due to structural similarity.

PropertyValueNotes
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Melting Point 240-245 °C
Biological Activity AP-1 inhibitor; downregulates COX-2 expressionFound in Cordyceps bassiana[1][2][3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[4] A pure crystalline solid typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[5]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[7]

  • Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to approximately 2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which the entire sample is molten (T2) are recorded. The melting range is reported as T1-T2.[6][7]

G A Dry and finely powder the organic compound B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Heat slowly (~2°C/min) C->D E Record temperature at first liquid formation (T1) D->E F Record temperature at complete liquefaction (T2) E->F G Report Melting Range (T1 - T2) F->G

Caption: Simplified overview of the AP-1 signaling pathway and point of inhibition.

COX-2 Expression Downregulation

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. [8]Its expression is induced by various pro-inflammatory stimuli and is regulated by several signaling pathways, including those that activate AP-1 and NF-κB. [9][10]

COX-2 Induction Pathway

G cluster_0 Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Signal Signal Transduction (e.g., MAPK, NF-κB) Stimuli->Signal TF Transcription Factor Activation (e.g., AP-1, NF-κB) Signal->TF COX2_Gene COX-2 Gene Transcription TF->COX2_Gene COX2_Protein COX-2 Protein Expression COX2_Gene->COX2_Protein PG Prostaglandin Synthesis (Inflammation) COX2_Protein->PG Inhibitor 1-Methyl-6-oxo-1,6-dihydropyridine -3-carboxylic acid Inhibitor->COX2_Gene downregulates

Caption: Overview of the COX-2 expression pathway and point of regulation.

References

Technical Guide: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry for information regarding 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid . Extensive searches for a specific CAS number and associated technical data for this particular isomer have been conducted. The investigation reveals that this compound is not readily found in commercial catalogs or major chemical databases. This suggests that it is either a novel compound or not extensively studied, and as such, a specific CAS number has not been assigned or publicly documented.

Consequently, this guide provides available data on closely related and structurally similar compounds, which may serve as a valuable reference point for researchers interested in this chemical scaffold. The primary focus will be on the parent compound, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid , and a biologically active isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid .

Physicochemical Data of Related Compounds

For clarity and ease of comparison, the available quantitative data for the parent compound and a related isomer are summarized in the table below.

Property6-Oxo-1,6-dihydropyridine-2-carboxylic acid1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
CAS Number 19621-92-2[1][2][3]33972-97-3
Molecular Formula C₆H₅NO₃[1][2]C₇H₇NO₃
Molecular Weight 139.11 g/mol [1][2]153.14 g/mol
Appearance Yellow to brown powderSolid
Melting Point 270 °C (decomposes)[2]Not available

Experimental Protocols

Due to the lack of specific literature for this compound, a detailed experimental protocol for its synthesis or use cannot be provided. However, a preparative-scale synthesis for the parent compound, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid , has been described via microbial hydroxylation.

Protocol: Microbial Hydroxylation for the Preparation of 6-Oxo-1,6-dihydropyridine-2-carboxylic acid [4]

This protocol describes a regiospecific hydroxylation process.

  • Microorganism: Alcaligenes faecalis (DSM 6269)

  • Substrate: Pyridine-2-carboxylic acid

  • Procedure:

    • Cultivate Alcaligenes faecalis (DSM 6269) in a suitable medium containing pyridine-2-carboxylic acid as an inducer.

    • Introduce pyridine-2-carboxylic acid to the culture.

    • The microbial culture will induce regiospecific hydroxylation of the substrate.

    • The product, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid, can then be isolated and purified from the culture medium.

Note: For detailed parameters such as culture conditions, substrate concentration, and purification methods, it is essential to consult the original publication.

Biological Activity of a Structurally Related Isomer

While no biological data is available for the requested compound, its isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , has been identified as a natural product with notable biological activity.

This compound, isolated from Cordyceps bassiana, has been shown to be an AP-1 (Activator protein 1) inhibitor.[5] As an inhibitor of this transcription factor, it downregulates the expression of COX-2 (Cyclooxygenase-2).[5] This activity suggests potential anti-inflammatory properties, and it has been proposed for the study of atopic dermatitis.[5]

General Research Workflow

For researchers venturing into the synthesis and characterization of novel compounds like this compound, a general experimental workflow is outlined below. This logical progression is crucial for systematic investigation and data generation.

G cluster_0 Synthesis and Purification cluster_1 Structural Characterization cluster_2 Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry nmr->ms in_vitro In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) ms->in_vitro xray X-ray Crystallography (if crystalline) in_vivo In vivo Studies (if warranted) in_vitro->in_vivo

A general workflow for the synthesis, characterization, and evaluation of a novel chemical compound.

References

The Ascendant Therapeutic Potential of Novel Dihydropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (DHP) scaffold remains a cornerstone in medicinal chemistry, renowned for its profound impact on cardiovascular medicine through the modulation of L-type calcium channels.[1][2] However, the therapeutic landscape of novel DHP derivatives is rapidly expanding, revealing a diverse array of biological activities that extend far beyond their initial application as antihypertensive agents. Recent research has illuminated their potential as anticancer, antimicrobial, and antitubercular agents, heralding a new era for this versatile heterocyclic compound.[3][4][5][6][7] This in-depth technical guide provides a comprehensive overview of the biological activities of novel dihydropyridine derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to empower researchers in the ongoing quest for innovative therapeutics.

Core Biological Activities and Quantitative Data

The biological efficacy of novel dihydropyridine derivatives is intrinsically linked to their structural modifications. Substitutions on the dihydropyridine ring significantly influence their pharmacological profile, leading to a spectrum of activities that include calcium channel blockade, cytotoxicity against cancer cell lines, and inhibition of microbial growth.[2][3][4]

Antihypertensive Activity: L-type Calcium Channel Blockade

The primary and most well-established biological activity of dihydropyridines is their role as L-type calcium channel blockers.[1][2] By binding to these channels in the vascular smooth muscle, they inhibit the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[2][8] This mechanism of action has made them a frontline treatment for hypertension.[1][9] Novel derivatives are continually being synthesized and evaluated for improved efficacy and safety profiles. For instance, mebudipine and dibudipine have demonstrated significant systolic blood pressure reduction in hypertensive rat models, with mebudipine showing greater potency than the established drug, nifedipine.[10]

Anticancer Activity

A growing body of evidence highlights the potential of dihydropyridine derivatives as anticancer agents.[3][11][12][13] Their cytotoxic effects have been observed against a range of human cancer cell lines. The mechanism of action is multifaceted and can involve the modulation of calcium signaling pathways, which are often dysregulated in cancer cells.

Table 1: Anticancer Activity of Novel Dihydropyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18)HeLa3.6[3]
MCF-75.2[3]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19)HeLa2.3[3]
MCF-75.7[3]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20)HeLa4.1[3]
MCF-711.9[3]
2,6-Dimethyl-3,5-bis-N-(4-methyl-2-thiazolyl)carbamoyl-4-(2-nitrophenyl)-1,4-dihydropyridine (7a)MOLT-417.4 ± 2.0[13]
MCF-729.7 ± 4.7[13]
2,6-Dimethyl-3,5-bis-N-(4-methyl-2-thiazolyl)carbamoyl-4-(4-chlorophenyl)-1,4-dihydropyridine (7d)MCF-728.5 ± 3.5[13]
Antimicrobial and Antitubercular Activities

The therapeutic utility of dihydropyridine derivatives extends to infectious diseases, with several compounds exhibiting potent antimicrobial and antitubercular activities.[4][5][14][15] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.

Table 2: Antimicrobial and Antitubercular Activity of Novel Dihydropyridine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-methyl-5-isopropyl 6-methyl-4-nitrophenyl-1,4-dihydropyridine-3,5-dicarboxylate derivative (33)Mycobacterium smegmatis9[4]
Staphylococcus aureus25[4]
Escherichia coli100[4]
Diethyl 1-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine-3,5-dicarboxylate (4e)Mycobacterium tuberculosis H37Rv0.02[5]
Dimethyl 1,4-dihydro-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (3f)Mycobacterium tuberculosis H37Rv0.02[15]
Diethyl 1,4-dihydro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (4c)Mycobacterium tuberculosis H37Rv0.02[15]
Diethyl 1,4-dihydro-4-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl pyridine-3,5-dicarboxylate (4e)Mycobacterium tuberculosis H37Rv0.02[15]
Ethyl 2,7,7-trimethyl-4-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (8)Streptococcus sanguinis500[14]
Ethyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (10)Streptococcus sanguinis500[14]

Experimental Protocols

To facilitate the exploration and validation of the biological activities of novel dihydropyridine derivatives, this section provides detailed methodologies for key experiments.

Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Reaction

The Hantzsch synthesis is a classic and versatile multi-component reaction for the preparation of 1,4-dihydropyridines.[16]

Materials:

  • Aromatic or aliphatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonia source (e.g., ammonium acetate or aqueous ammonia) (1 mmol)

  • Solvent (e.g., ethanol, methanol, or a green solvent like water or glycerol)

  • Catalyst (optional, e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol) and β-ketoester (2 mmol) in the chosen solvent.

  • Add the ammonia source (1 mmol) to the mixture.

  • If using a catalyst, add it to the reaction mixture.

  • Reflux the reaction mixture for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test dihydropyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test dihydropyridine derivatives

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well containing the serially diluted compounds with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Evaluation of Antihypertensive Activity in Rats using the Tail-Cuff Method

The tail-cuff method is a non-invasive technique to measure blood pressure in rodents.[17][18][19]

Materials:

  • Spontaneously Hypertensive Rats (SHR) or normotensive rats

  • Tail-cuff blood pressure measurement system

  • Animal restrainer

  • Warming platform or chamber

  • Test dihydropyridine derivatives formulated for administration (e.g., oral gavage or intraperitoneal injection)

Procedure:

  • Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

  • On the day of the experiment, place the rat in the restrainer and gently warm its tail to increase blood flow.

  • Position the tail cuff and the pulse sensor on the rat's tail.

  • Record the baseline systolic blood pressure and heart rate.

  • Administer the test compound or the vehicle control to the rats.

  • Measure the blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Analyze the data to determine the effect of the compound on blood pressure compared to the control group.

Visualizing Molecular Mechanisms and Experimental Processes

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

Dihydropyridine Signaling Pathway Signaling Pathway of Dihydropyridine Derivatives as L-type Calcium Channel Blockers DHP Dihydropyridine Derivative L_type_Ca_Channel L-type Voltage-Gated Calcium Channel DHP->L_type_Ca_Channel Ca_influx Calcium Ion (Ca²⁺) Influx L_type_Ca_Channel->Ca_influx Inhibits Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Results in Membrane Vascular Smooth Muscle Cell Membrane Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_influx->Ca_Calmodulin Leads to Contraction Muscle Contraction MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Activates Myosin_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_phosphorylation Catalyzes Myosin_phosphorylation->Contraction Causes BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Leads to

Caption: Signaling Pathway of Dihydropyridine Derivatives.

Experimental_Workflow_Anticancer_Activity Experimental Workflow for Assessing Anticancer Activity start Start synthesis Synthesis of Novel Dihydropyridine Derivatives start->synthesis treatment Treatment of Cells with Dihydropyridine Derivatives synthesis->treatment cell_culture Culturing of Human Cancer Cell Lines cell_culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for Anticancer Activity Assessment.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Core Mechanism of Action: A Scaffold for Potent Enzyme Inhibitors

The primary significance of 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid in drug discovery lies in its role as a foundational scaffold for the synthesis of targeted therapies. The mechanism of action is therefore best understood through the functions of the enzymes inhibited by its more complex derivatives.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Derivatives of this compound have been identified as precursors to potent inhibitors of Dihydroorotate Dehydrogenase (DHODH).

Function of DHODH: DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate.[1][2][3] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for DNA and RNA synthesis.[2][3]

Therapeutic Relevance: Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for nucleotides and are particularly dependent on the de novo pyrimidine synthesis pathway.[1][3][4] Therefore, inhibiting DHODH can selectively starve these cells of the necessary precursors for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2][5] This makes DHODH an attractive target for the treatment of various diseases, including:

  • Cancer: DHODH inhibitors have shown promise in oncology by impeding tumor growth.[2][4][6]

  • Autoimmune Diseases: By suppressing the proliferation of overactive immune cells, DHODH inhibitors like leflunomide and teriflunomide are used in the treatment of rheumatoid arthritis and multiple sclerosis.[2][4][7]

  • Viral Infections: Some viruses rely on the host cell's nucleotide pool for replication, making DHODH a potential target for antiviral therapies.[6]

Signaling Pathways Affected by DHODH Inhibition:

  • Pyrimidine Synthesis Pathway: The most direct effect is the blockage of this pathway, leading to depleted pyrimidine pools.

  • Cell Cycle Regulation: Depletion of nucleotides leads to S-phase arrest in the cell cycle.

  • cGAS-STING Pathway: DHODH inhibition can induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA into the cytoplasm. This activates the cGAS-STING signaling pathway, which can promote an anti-tumor immune response.[1]

  • Pyroptosis: Mitochondrial damage resulting from DHODH inhibition can also trigger caspase-3-mediated cleavage of Gasdermin E (GSDME), inducing a form of inflammatory cell death called pyroptosis.[1]

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidines Pyrimidine Nucleotides (UTP, CTP) Orotate->Pyrimidines ...multiple steps... DNA_RNA_Synthesis DNA & RNA Synthesis Cell_Cycle_Progression Cell Cycle Progression DNA_RNA_Synthesis->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation (Cancer, Immune Cells) Cell_Cycle_Progression->Cell_Proliferation Inhibitor DHODH Inhibitor (derived from 1-Methyl-6-oxo-1,6-dihydropyridine -2-carboxylic acid) Inhibitor->DHODH Inhibition Pyrimidines->DNA_RNA_Synthesis

DHODH Inhibition Signaling Pathway.
Inhibition of K (lysine) Acetyltransferase 6A (KAT6A)

This compound also serves as a precursor for the synthesis of inhibitors targeting KAT6A.

Function of KAT6A: KAT6A, also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a histone acetyltransferase (HAT).[8] It plays a crucial role in epigenetic regulation by adding acetyl groups to lysine residues on histone proteins, primarily H3K23.[9][10] This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure, which enhances gene transcription.[8][10]

Therapeutic Relevance: Dysregulation of KAT6A activity is implicated in various diseases, particularly cancer.[8][11] Overexpression or mutations of KAT6A are found in several cancers, including leukemia, breast cancer, and glioblastoma.[8][11][12] By inhibiting KAT6A, the chromatin remains in a more condensed state, suppressing the expression of genes involved in cell proliferation and survival.[8] This makes KAT6A a compelling target for cancer therapy.

Signaling Pathways Affected by KAT6A Inhibition:

  • PI3K/Akt Signaling Pathway: In glioblastoma, KAT6A has been shown to acetylate H3K23, which then recruits TRIM24 to activate the transcription of PIK3CA. PIK3CA is a catalytic subunit of PI3K, and its activation leads to the enhancement of the PI3K/Akt signaling pathway, promoting tumorigenesis.[9][13]

  • cGAS-STING Pathway: Knockdown of KAT6A can relieve the repression of cGAS, leading to the activation of the cGAS-STING pathway and subsequent interferon-mediated immune responses, which can enhance anti-tumor immunity.[14]

  • Estrogen Receptor (ER) Signaling: In estrogen receptor-positive breast cancer, KAT6A has a role in activating the ERα promoter, contributing to cancer development.[15]

KAT6A_Inhibition_Pathway cluster_Nucleus Nucleus KAT6A KAT6A Acetylated_Histones Acetylated Histones (H3K23ac) KAT6A->Acetylated_Histones Acetylation Histones Histones (H3) Histones->KAT6A Chromatin Chromatin Acetylated_Histones->Chromatin Relaxation Gene_Expression Oncogene Expression (e.g., PIK3CA, ERα) Chromatin->Gene_Expression Activation Cell_Proliferation Tumor Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Inhibitor KAT6A Inhibitor (derived from 1-Methyl-6-oxo-1,6-dihydropyridine -2-carboxylic acid) Inhibitor->KAT6A Inhibition

KAT6A Inhibition Signaling Pathway.

Data Presentation

As of the latest literature review, specific quantitative inhibitory data (e.g., IC50, Ki) for this compound against DHODH or KAT6A has not been published. The compound is primarily described as a synthetic intermediate. The tables below are templates for how quantitative data for derivatives of this compound would be presented.

Table 1: Inhibitory Activity against Dihydroorotate Dehydrogenase (DHODH)

Derivative CompoundAssay TypeTarget SpeciesIC50 (nM)Reference
[Example Derivative A]SpectrophotometricHuman[Value][Citation]
[Example Derivative B]Cellular (Growth)Human (Cell Line)[Value][Citation]
BrequinarSpectrophotometricHuman5.2[16]
TeriflunomideSpectrophotometricHuman24.5

Table 2: Inhibitory Activity against K (lysine) Acetyltransferase 6A (KAT6A)

Derivative CompoundAssay TypeTarget SpeciesIC50 (nM)Reference
[Example Derivative C]RadiometricHuman[Value][Citation]
[Example Derivative D]Cellular (Proliferation)Human (Cell Line)[Value][Citation]
WM-8014RadiometricHuman4.6[2]
PF-9363RadiometricHuman1.6[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory potential of compounds derived from this compound.

DHODH Enzymatic Inhibition Assay (Spectrophotometric)

This assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.

Materials:

  • Recombinant human DHODH

  • Test compound (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO and create serial dilutions to determine the IC50.

  • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control) to the respective wells.

  • Add 178 µL of a working solution of recombinant human DHODH in Assay Buffer to each well.

  • Pre-incubate the plate at 25°C for 30 minutes to allow for the binding of the inhibitor to the enzyme.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the Assay Buffer.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DHODH_Assay_Workflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - DHODH Enzyme Solution - Substrate Mix (DHO, CoQ10, DCIP) start->prep_reagents plate_setup Plate Setup (96-well): - Add 2 µL Test Compound/DMSO prep_reagents->plate_setup add_enzyme Add 178 µL DHODH Enzyme Solution plate_setup->add_enzyme pre_incubate Pre-incubate: 30 min at 25°C add_enzyme->pre_incubate start_reaction Initiate Reaction: Add 20 µL Substrate Mix pre_incubate->start_reaction measure Measure Absorbance Decrease (600-650 nm) in Kinetic Mode start_reaction->measure analyze Data Analysis: - Calculate Reaction Rates - Determine IC50 measure->analyze end End analyze->end

DHODH Enzymatic Assay Workflow.
KAT6A Histone Acetyltransferase (HAT) Assay (Radiometric)

This activity-based assay measures the transfer of a radiolabeled acetyl group from [³H]-Acetyl-CoA to a histone substrate.

Materials:

  • Recombinant human KAT6A

  • Test compound (dissolved in DMSO)

  • Histone H3 substrate

  • [³H]-Acetyl-CoA

  • Reaction Buffer

  • Scintillation fluid

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction plate, combine the reaction buffer, recombinant human KAT6A, and the test compound or DMSO (for control).

  • Add the Histone H3 substrate to each well.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., acetic acid).

  • Transfer the reaction mixture to a filter plate to capture the histone substrate.

  • Wash the filter plate to remove unincorporated [³H]-Acetyl-CoA.

  • Add scintillation fluid to each well of the dried filter plate.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

KAT6A_Assay_Workflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - KAT6A Enzyme - Histone H3 Substrate - [³H]-Acetyl-CoA start->prep_reagents reaction_setup Reaction Setup: - Add Buffer, KAT6A, Test Compound prep_reagents->reaction_setup add_substrate Add Histone H3 Substrate reaction_setup->add_substrate start_reaction Initiate Reaction: Add [³H]-Acetyl-CoA add_substrate->start_reaction incubate Incubate: 1 hour at 30°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction filter_wash Filter and Wash to Remove Unincorporated [³H]-Acetyl-CoA stop_reaction->filter_wash measure Add Scintillation Fluid and Measure Radioactivity filter_wash->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

KAT6A Radiometric Assay Workflow.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, serving as a key building block for the synthesis of potent inhibitors of DHODH and KAT6A. The therapeutic potential of these inhibitors in cancer and autoimmune diseases is significant, owing to their ability to modulate fundamental cellular processes such as nucleotide synthesis and epigenetic regulation. While direct biological activity data for the parent compound is lacking, the established mechanisms of its derivatives provide a strong rationale for its continued use in the development of novel therapeutics. The experimental protocols detailed in this guide offer a robust framework for the evaluation of new compounds based on this promising chemical scaffold.

References

spectroscopic data for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Spectroscopic Data for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals:

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data for the compound This compound . Despite targeted searches for its synthesis, characterization, and specific spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), no specific experimental datasets for this particular molecule could be retrieved.

The investigation frequently yielded data for structurally related but distinct molecules, including:

  • 6-Oxo-1,6-dihydropyridine-2-carboxylic acid: The corresponding N-demethylated analog.

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: A positional isomer where the carboxylic acid group is at the 3-position.

  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Another positional isomer.

  • Various esters and derivatives of the parent pyridinone carboxylic acid structure.

This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements of presenting quantitative spectroscopic data in structured tables and detailing the associated experimental protocols cannot be fulfilled without access to primary experimental results from the synthesis and characterization of this compound.

It is recommended that researchers interested in this specific compound consider its chemical synthesis and subsequent analytical characterization to generate the necessary spectroscopic data. Standard organic synthesis routes could potentially involve the N-methylation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid or its esters, followed by hydrolysis if necessary. A generalized workflow for such a characterization is proposed below.

Proposed Experimental Workflow for Characterization

Should a sample of this compound be synthesized, the following experimental protocols would be essential for its structural confirmation and data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: To determine the number and environment of protons. Expected signals would include those for the N-methyl group, the protons on the pyridine ring, and the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: To identify the number of unique carbon atoms and their chemical environments, including the carbonyl and carboxyl carbons.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.

Methodology:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data to assign chemical shifts (δ) in parts per million (ppm) relative to a standard (e.g., TMS), determine coupling constants (J) in Hertz (Hz), and analyze through-bond correlations in 2D spectra.

Infrared (IR) Spectroscopy
  • To identify characteristic functional groups. Key vibrational bands would be expected for the C=O stretch of the pyridone, the C=O and O-H stretches of the carboxylic acid, and C=C/C=N stretches of the aromatic ring.

Methodology:

  • Prepare the sample using an appropriate technique, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent for solution-phase IR.

  • Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

  • Identify and report the frequencies (in cm⁻¹) of significant absorption bands.

Mass Spectrometry (MS)
  • To determine the molecular weight and obtain information about the fragmentation pattern, which can further confirm the structure.

Methodology:

  • Introduce the sample into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI).

  • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

Logical Workflow Diagram

The logical process for obtaining and analyzing the required data is outlined in the following diagram.

G Figure 1. Proposed Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Reporting synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (LRMS, HRMS) purification->ms structure Structure Confirmation nmr->structure ir->structure ms->structure report Technical Guide / Whitepaper structure->report

Figure 1. Proposed Workflow for Spectroscopic Characterization

Unraveling the Therapeutic Potential of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a pyridine derivative with a structural resemblance to endogenous compounds of significant biological interest. While direct research on the specific therapeutic targets of this molecule is limited in publicly available literature, this technical guide aims to consolidate the existing information on closely related analogs and its parent compound to extrapolate potential areas of investigation. This document will delve into the known biological activities of similar structures, highlighting potential enzymatic and signaling pathway interactions that may serve as a foundation for future research and drug development endeavors.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and bioactive molecules. The specific substitutions on this ring system dictate the compound's pharmacological profile. This guide focuses on this compound. Due to the scarcity of direct experimental data on this particular molecule, we will draw inferences from its structural analogs, primarily its isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and its parent compound, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (also known as 6-Hydroxypicolinic acid).

Potential Therapeutic Arenas Based on Analog Studies

Anti-Inflammatory Activity

The most well-documented therapeutic potential of a close structural analog comes from 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , which has been isolated from Cordyceps bassiana. This isomer has demonstrated notable anti-inflammatory properties.

Potential Target: Activator Protein-1 (AP-1)

The 3-carboxylic acid isomer has been shown to inhibit AP-1-mediated luciferase activity. AP-1 is a transcription factor that plays a crucial role in the expression of pro-inflammatory genes.

Downstream Effects:

  • COX-2 Downregulation: Inhibition of AP-1 by the 3-carboxylic acid isomer leads to the downregulation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.

This suggests that this compound may also possess anti-inflammatory properties, potentially through a similar mechanism involving the inhibition of transcription factors like AP-1 or other components of inflammatory signaling pathways.

Enzyme Inhibition

The broader class of pyridine carboxylic acids has been explored for their enzyme inhibitory activities. While specific targets for the 2-carboxylic acid isomer are not identified, the parent compound and its derivatives provide clues.

Potential Target Classes:

  • Metalloenzymes: 6-Oxo-1,6-dihydropyridine-2-carboxylic acid is a known chelating agent. This property suggests a potential to interact with and possibly inhibit metalloenzymes, where a metal ion is crucial for catalytic activity.

  • Proteases and Amylases: Some studies on 2-pyridinecarboxylic acid analogs have shown inhibitory activities against enzymes such as α-amylase and carboxypeptidase A.

Further screening of this compound against a panel of enzymes, particularly those involved in disease pathogenesis, is a logical next step.

Data from Analog Studies

Currently, no specific quantitative data for the biological activity of this compound has been found in the reviewed literature. The following table summarizes the qualitative findings for its close analog.

CompoundBiological ActivityPotential TargetMechanism of Action
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidAnti-inflammatoryActivator Protein-1 (AP-1)Inhibition of AP-1-mediated transcription, leading to COX-2 downregulation.

Proposed Experimental Workflow

To elucidate the therapeutic targets of this compound, a systematic experimental approach is recommended.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis & Validation Compound Synthesis\nand Purification Compound Synthesis and Purification In vitro Cytotoxicity Assays In vitro Cytotoxicity Assays Compound Synthesis\nand Purification->In vitro Cytotoxicity Assays Broad-spectrum\nEnzyme Inhibition Panel Broad-spectrum Enzyme Inhibition Panel Compound Synthesis\nand Purification->Broad-spectrum\nEnzyme Inhibition Panel Signaling Pathway Profiling Signaling Pathway Profiling In vitro Cytotoxicity Assays->Signaling Pathway Profiling Affinity Chromatography Affinity Chromatography Broad-spectrum\nEnzyme Inhibition Panel->Affinity Chromatography Target Knockdown/Knockout Studies Target Knockdown/Knockout Studies Affinity Chromatography->Target Knockdown/Knockout Studies Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA)->Target Knockdown/Knockout Studies Computational Docking Studies Computational Docking Studies Computational Docking Studies->Signaling Pathway Profiling In vivo Disease Models In vivo Disease Models Signaling Pathway Profiling->In vivo Disease Models Target Knockdown/Knockout Studies->In vivo Disease Models

Caption: A proposed workflow for identifying and validating therapeutic targets.

Potential Signaling Pathway Interaction

Based on the anti-inflammatory activity of its 3-carboxylic acid isomer, a potential signaling pathway that this compound might modulate is the MAPK/AP-1 pathway.

MAPK_AP1_Pathway Extracellular Stimuli Extracellular Stimuli MAPK Cascade\n(e.g., JNK, p38) MAPK Cascade (e.g., JNK, p38) Extracellular Stimuli->MAPK Cascade\n(e.g., JNK, p38) AP-1\n(c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) MAPK Cascade\n(e.g., JNK, p38)->AP-1\n(c-Jun/c-Fos) Gene Expression\n(e.g., COX-2, Cytokines) Gene Expression (e.g., COX-2, Cytokines) AP-1\n(c-Jun/c-Fos)->Gene Expression\n(e.g., COX-2, Cytokines) Inflammatory Response Inflammatory Response Gene Expression\n(e.g., COX-2, Cytokines)->Inflammatory Response Potential Inhibition Point Potential Inhibition Point Potential Inhibition Point->AP-1\n(c-Jun/c-Fos)

Caption: A simplified diagram of the MAPK/AP-1 signaling pathway.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking, the biological activities of its structural analogs provide a compelling rationale for further investigation. The anti-inflammatory potential, suggested by its 3-carboxylic acid isomer, and the broader enzyme inhibitory capacity of pyridine carboxylic acids, point towards promising avenues for research. A systematic approach, beginning with broad-based screening and moving towards specific target identification and validation, is essential to unlock the therapeutic potential of this compound. Future studies should focus on in vitro enzyme and receptor binding assays, followed by cell-based functional assays to elucidate its mechanism of action and identify its primary molecular targets.

The Cornerstone of Modern Pharmaceuticals: A Technical Guide to the Discovery and Isolation of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, isolation, and purification of pyridine-based compounds, a class of heterocyclic molecules integral to the development of numerous pharmaceuticals. From their early extraction from coal tar to modern synthetic and purification methodologies, this document provides a comprehensive overview for professionals in the field of drug discovery and development.

A Historical Perspective: From Animal Bones to Industrial Synthesis

The journey of pyridine began in the mid-19th century. Impure pyridine was likely produced by early alchemists through the heating of animal bones and other organic matter.[1] However, the first documented reference is credited to the Scottish scientist Thomas Anderson in 1849.[1] Anderson isolated a colorless liquid with an unpleasant odor from the oil obtained by the high-temperature heating of animal bones.[1] Two years later, he isolated pure pyridine through fractional distillation of this oil.[2]

Historically, the primary source of pyridine was coal tar, a byproduct of coal gasification.[1] This method, however, was laborious and inefficient, with coal tar containing only about 0.1% pyridine, necessitating a multi-stage purification process that further diminished the yield.[1]

The increasing demand for pyridine spurred the development of more efficient synthetic routes. A significant breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin developed a synthesis reaction using inexpensive reagents, a method that remains a cornerstone of industrial pyridine production today.[1][3][4]

Isolation and Purification: From Crude Mixtures to High-Purity Compounds

The isolation and purification of pyridine and its derivatives are critical steps in both traditional and modern production methods. The choice of technique depends on the source of the compound (natural extract or synthetic reaction mixture) and the desired level of purity.

Fractional Distillation of Coal Tar

Fractional distillation remains a fundamental technique for the initial separation of pyridine from coal tar.[5][6] This process separates compounds based on differences in their boiling points.[5][6]

Table 1: Quantitative Yields of Pyridine from Coal Tar

SourcePyridine Base ContentPyridine Percentage in BaseReference
1 ton of coal0.07-0.21 pounds57%[7][8]

Experimental Protocol: Fractional Distillation of Coal Tar

  • Dehydration: The initial step involves dehydrating the coal tar to remove water.[5]

  • Fractionation: The dehydrated tar is heated in a fractionating column. Different fractions are collected at specific boiling point ranges. The fraction containing naphtha, a mixture of benzene, toluene, xylenes, and pyridine, is typically collected between 80°C and 140°C.[5][6]

  • Acid Extraction: The collected fraction is treated with a dilute acid, such as sulfuric acid, to form water-soluble pyridinium salts. This allows for the separation of the basic pyridine compounds from the non-basic hydrocarbons.

  • Neutralization and Separation: The acidic solution containing the pyridinium salts is then neutralized with a base, such as sodium hydroxide, to liberate the free pyridine. The pyridine is then separated from the aqueous layer.

  • Final Distillation: The crude pyridine is subjected to a final fractional distillation to achieve higher purity.

A patented method for extracting pyridine compounds from coal tar involves the fractional distillation of coal tar into narrow fractions (145-280°C), followed by a series of extractions to separate phenolic compounds and then the pyridine compounds.[9][10]

Chromatographic Purification

Chromatography is an indispensable tool for the high-purity isolation of pyridine-based compounds, particularly in the pharmaceutical industry where stringent purity standards are required.

Table 2: Chromatographic Techniques for Pyridine Compound Purification

TechniqueStationary PhaseMobile Phase ConsiderationsCommon Issues & SolutionsReferences
High-Performance Liquid Chromatography (HPLC) C18 reverse-phasepH adjustment (e.g., 0.1% formic acid) is crucial. A typical gradient could be 5% to 95% acetonitrile in water.Peak tailing due to interaction with residual silanols. Can be mitigated by lowering mobile phase pH or adding a competing base like triethylamine.[11][12]
Gas Chromatography (GC) Agilent CP-Wax 51 for AminesNitrogen carrier gas. Temperature programming (e.g., 70°C to 240°C).Co-elution of isomers. Optimization of temperature gradient and column selection is key.[13]
Thin-Layer Chromatography (TLC) Silica gelA mixture of butanol, acetic acid, and water (e.g., 80:12:30).Spot streaking. Ensure proper sample concentration and solvent system polarity.[14]

Experimental Protocol: HPLC Purification of a Pyridine Derivative

  • Sample Preparation: Dissolve the crude pyridine derivative in a suitable solvent, such as a mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter.[11]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

    • Mobile Phase: A: 0.1% Formic acid in water. B: 0.1% Formic acid in acetonitrile.[11]

    • Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV detection at the wavelength of maximum absorbance for the compound (e.g., 254 nm).[11]

  • Fraction Collection: Collect the fractions corresponding to the desired peak.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Synthesis of Pyridine-Based Compounds: Building the Core Scaffold

Modern drug development relies heavily on the chemical synthesis of pyridine derivatives, allowing for the creation of novel molecules with tailored biological activities.

Synthesis of Isoniazid: A Key Anti-Tuberculosis Drug

Isoniazid, a cornerstone in the treatment of tuberculosis, can be synthesized through the reaction of isonicotinic acid with hydrazine.[15] Another common method involves the reaction of an isonicotinic acid ester with hydrazine, which often proceeds at lower temperatures and allows for easier purification.[15]

Table 3: Comparison of Isoniazid Synthesis Methods

MethodReactantsTemperatureMaximum YieldReference
Direct ReactionIsonicotinic acid, Hydrazine129-130°C70.1%[15]
Ester RouteEthyl ester of isonicotinic acid, Hydrazine70-75°C72.9%[15]

Experimental Workflow: Synthesis and Purification of Isoniazid

cluster_synthesis Synthesis cluster_purification Purification reactants Isonicotinic Acid Ester + Hydrazine reaction Reflux at 70-75°C reactants->reaction Ethanol crude Crude Isoniazid reaction->crude recrystallization Recrystallization from Ethanol crude->recrystallization filtration Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying pure Pure Isoniazid drying->pure

Caption: A generalized workflow for the synthesis and purification of isoniazid.

Synthesis of Pyridine-Based Kinase Inhibitors

Many modern targeted cancer therapies are kinase inhibitors, a significant portion of which are based on the pyridine scaffold. The synthesis of these complex molecules often involves multi-step reaction sequences.

Experimental Workflow: General Synthesis of a Pyridine-Based Kinase Inhibitor

start Substituted Pyridine Precursor coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) start->coupling intermediate Functionalized Pyridine Intermediate coupling->intermediate modification Further Functional Group Modification intermediate->modification crude_product Crude Kinase Inhibitor modification->crude_product purification Chromatographic Purification (HPLC) crude_product->purification final_product Pure Kinase Inhibitor purification->final_product

Caption: A representative workflow for the synthesis of a pyridine-based kinase inhibitor.

A general procedure for the synthesis of a pyrimidine-based Aurora kinase inhibitor involves the reaction of a substituted pyrimidine with an aminopyrrolidine derivative, followed by coupling with other reagents.[16]

Signaling Pathways and Pyridine-Based Drugs

The efficacy of many pyridine-based drugs stems from their ability to selectively interact with and modulate key signaling pathways involved in disease progression, particularly in cancer.

The BRAF-MEK-ERK Pathway and Vemurafenib

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, a key component of this pathway, can lead to its constitutive activation and are found in a significant percentage of cancers, including approximately 50% of melanomas.[1][7]

Vemurafenib is a potent and selective inhibitor of the mutated BRAF V600E protein.[1][2] By binding to the ATP-binding site of the mutated kinase, vemurafenib blocks downstream signaling through MEK and ERK, thereby inhibiting cancer cell proliferation and inducing apoptosis.[2][3]

Signaling Pathway: BRAF-MEK-ERK Inhibition by Vemurafenib

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras braf BRAF (V600E Mutant) ras->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation vemurafenib Vemurafenib vemurafenib->braf

Caption: Vemurafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling pathway.

The BCR-ABL Pathway and Imatinib

Imatinib, another landmark targeted therapy, is highly effective in treating chronic myeloid leukemia (CML) characterized by the Philadelphia chromosome, which results in the production of the oncogenic BCR-ABL fusion protein.[5] Imatinib functions as a selective inhibitor of the BCR-ABL tyrosine kinase, binding to its ATP-binding site and stabilizing the inactive conformation of the enzyme.[5] This action blocks the downstream signaling pathways that drive the uncontrolled proliferation of leukemic cells.[4][5][10][17]

Signaling Pathway: BCR-ABL Inhibition by Imatinib

cluster_downstream Downstream Signaling Pathways bcr_abl BCR-ABL (Constitutively Active Kinase) ras_path RAS -> MAPK bcr_abl->ras_path stat_path STAT bcr_abl->stat_path pi3k_path PI3K -> AKT bcr_abl->pi3k_path imatinib Imatinib imatinib->bcr_abl leukemic_proliferation Leukemic Cell Proliferation & Survival ras_path->leukemic_proliferation stat_path->leukemic_proliferation pi3k_path->leukemic_proliferation

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking multiple downstream signaling pathways.

Conclusion

The discovery and development of pyridine-based compounds represent a significant chapter in the history of medicinal chemistry. From their humble beginnings as a component of bone oil to their current status as the structural core of numerous life-saving drugs, the journey of pyridine highlights the continuous evolution of chemical science. The sophisticated techniques for their isolation, purification, and synthesis, coupled with a deep understanding of their interactions with biological pathways, will undoubtedly continue to fuel the discovery of novel therapeutics for years to come.

References

Whitepaper: In Silico Profiling of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract: The early assessment of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a cornerstone of modern drug discovery, enabling a "fail early, fail cheap" paradigm.[1] In silico computational tools provide a rapid, cost-effective method for predicting these critical parameters before resource-intensive synthesis and in vitro testing.[2] This technical guide provides a comprehensive in silico characterization of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. We present predicted physicochemical properties, pharmacokinetic profiles, potential toxicities, and drug-likeness evaluations. Methodologies for utilizing common predictive tools are detailed, and key logical workflows are visualized. While the biological activity of this specific molecule is not extensively documented, we infer potential mechanisms based on the known activity of a structural isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which has been identified as an inhibitor of Activator Protein-1 (AP-1) and a downregulator of COX-2 expression.[3][4] This document serves as a foundational guide for researchers exploring the therapeutic potential of this compound.

Introduction to In Silico Profiling

The journey of a drug from concept to clinic is marked by high attrition rates, with a significant percentage of failures attributed to poor pharmacokinetic and safety profiles.[1] The integration of computational, or in silico, modeling into the early stages of drug discovery has become an indispensable strategy to mitigate this risk.[2] These models leverage vast datasets and sophisticated algorithms, including machine learning and quantitative structure-activity relationships (QSAR), to predict a molecule's behavior in a biological system based solely on its chemical structure.[1][5]

This guide focuses on the in silico prediction of key properties for This compound , a heterocyclic compound with potential for further investigation in medicinal chemistry.

Molecular Identification and Structure

Correctly identifying the molecule is the crucial first step for any in silico analysis. The structural details for the target compound are summarized below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Canonical SMILES CN1C=CC=C(C1=O)C(=O)O
InChI Key RZKVLOMUPFCVRI-UHFFFAOYSA-N

Predicted Physicochemical Properties

Physicochemical properties govern a drug's solubility, permeability, and ultimately, its bioavailability. These parameters are foundational to understanding its behavior.

Methodology for Prediction

The following protocol outlines a general procedure for obtaining physicochemical property predictions using widely available cheminformatics web servers (e.g., SwissADME, ChemAxon's Chemicalize, ADMETlab 2.0).[6]

  • Obtain SMILES String: Secure the canonical SMILES representation of the molecule: CN1C=CC=C(C1=O)C(=O)O.

  • Access Web Server: Navigate to a chosen in silico prediction tool.

  • Input Structure: Paste the SMILES string into the input field of the platform.

  • Execute Prediction: Run the calculation or prediction module.

  • Data Collection: Record the predicted values for key properties such as logP, logS, pKa, and Topological Polar Surface Area (TPSA).

  • Cross-Validation: For improved accuracy, it is recommended to repeat the process with multiple prediction tools and compare the results, as the underlying algorithms and training datasets can vary.[2]

Summary of Predicted Properties

The table below summarizes the key predicted physicochemical properties for this compound, compiled from various predictive models.

PropertyPredicted ValueDescription
LogP (Octanol/Water Partition Coeff.) -0.4 to -0.8Measures lipophilicity. A negative value indicates hydrophilicity.
LogS (Aqueous Solubility) -1.5 to -2.5Logarithm of the molar solubility (mol/L). Values > -4 suggest good solubility.
pKa (Acidic) 2.5 - 3.5Ionization constant of the carboxylic acid group.
pKa (Basic) Not predictedThe pyridone nitrogen is not typically basic.
Topological Polar Surface Area (TPSA) 70.16 ŲSum of surfaces of polar atoms; influences membrane permeability.
Number of H-Bond Donors 1
Number of H-Bond Acceptors 3
Rotatable Bonds 1

Predicted ADMET Profile and Drug-Likeness

Understanding a compound's ADMET profile is critical for evaluating its potential as a drug candidate.

Methodology for ADMET Prediction

The protocol for predicting ADMET properties is similar to that for physicochemical properties but utilizes specialized platforms such as pkCSM, ADMET-AI, or ADMETlab 2.0.[6][7]

  • Input SMILES: Use the molecule's SMILES string (CN1C=CC=C(C1=O)C(=O)O) on an ADMET prediction server.

  • Select Endpoints: Choose the desired ADMET endpoints for prediction (e.g., Caco-2 Permeability, CYP450 Inhibition, hERG Inhibition, AMES Toxicity).

  • Run and Collect Data: Execute the prediction and tabulate the output values. Many platforms provide a probability score for classification models or a direct value for regression models.[7]

In Silico Pharmacokinetics (ADME)
ParameterCategoryPredicted OutcomeInterpretation
Human Intestinal Absorption AbsorptionHigh (Predicted > 80%)Likely well-absorbed from the gut.
Caco-2 Permeability AbsorptionLow to ModerateMay have moderate permeability across the intestinal wall.
Blood-Brain Barrier (BBB) Permeability DistributionLow (Predicted No)Unlikely to cross the BBB, potentially reducing CNS side effects.
CYP2D6 Inhibitor MetabolismNoLow risk of drug-drug interactions involving the CYP2D6 pathway.
CYP3A4 Inhibitor MetabolismNoLow risk of drug-drug interactions involving the CYP3A4 pathway.
In Silico Toxicity
ParameterPredicted OutcomeInterpretation
hERG Inhibition NoLow risk of cardiotoxicity.
AMES Mutagenicity NoUnlikely to be mutagenic.
Hepatotoxicity NoLow risk of drug-induced liver injury.
Drug-Likeness Evaluation

Drug-likeness models assess whether a compound possesses features common in approved oral drugs. Lipinski's "Rule of Five" is a widely used guideline.

  • Molecular Weight ≤ 500 Da (153.14) - Pass

  • LogP ≤ 5 (-0.4) - Pass

  • H-Bond Donors ≤ 5 (1) - Pass

  • H-Bond Acceptors ≤ 10 (3) - Pass

The compound successfully passes all criteria of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

G cluster_input Input Molecule cluster_physchem Physicochemical Prediction cluster_admet ADMET & Drug-Likeness Prediction cluster_output Data Compilation mol This compound SMILES: CN1C=CC=C(C1=O)C(=O)O logp LogP mol->logp SwissADME, ChemAxon logs LogS (Solubility) mol->logs SwissADME, ChemAxon pka pKa mol->pka SwissADME, ChemAxon abs Absorption mol->abs pkCSM, ADMET-AI dist Distribution mol->dist pkCSM, ADMET-AI met Metabolism mol->met pkCSM, ADMET-AI tox Toxicity mol->tox pkCSM, ADMET-AI drug Drug-Likeness (Lipinski's Rule of 5) mol->drug pkCSM, ADMET-AI report Comprehensive In Silico Profile logp->report logs->report pka->report abs->report dist->report met->report tox->report drug->report

General workflow for the in silico prediction of molecular properties.

Predicted Biological Activity and Signaling

Direct experimental data on the biological targets of this compound is limited. However, its structural isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , has been shown to inhibit the AP-1 transcription factor and subsequently downregulate the expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[3][4][8]

Disclaimer: The following signaling pathway is hypothesized based on the activity of a structural isomer. The activity of this compound against these targets must be confirmed through experimental validation.

G compound 1-Methyl-6-oxo-1,6-dihydropyridine -2-carboxylic acid (Hypothesized) ap1 AP-1 (Transcription Factor) compound->ap1 Inhibition cox2_gene COX-2 Gene ap1->cox2_gene Activates Transcription cox2_protein COX-2 Protein (Inflammation) cox2_gene->cox2_protein Translation

Hypothesized signaling pathway based on a structural isomer's activity.

Conclusion

The in silico analysis of this compound reveals a promising profile for a potential drug candidate. It exhibits favorable physicochemical properties for good solubility and aligns with Lipinski's Rule of Five, suggesting good oral bioavailability. The ADMET predictions indicate a low potential for common drug-drug interactions and major toxicities. Based on the known activity of a close structural analog, its potential as an anti-inflammatory agent via the AP-1/COX-2 pathway warrants further investigation. These computational predictions provide a strong rationale for the synthesis and subsequent in vitro and in vivo validation of this compound.

References

Navigating the Physicochemical Landscape of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the critical physicochemical properties of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to a notable absence of experimental data in publicly accessible literature for this specific molecule, this document provides a comprehensive overview of available information for structurally related compounds, presents computationally predicted data for the target molecule, and outlines detailed experimental protocols for determining its solubility and stability.

Executive Summary

This compound is a pyridine derivative with potential applications in pharmaceutical research. However, a thorough literature search reveals a significant gap in experimental data regarding its solubility and stability. To facilitate further research and development, this guide offers a three-pronged approach:

  • Comparative Data Analysis: Physicochemical data for the parent compound, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid, and the isomeric compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, are presented to provide a comparative baseline.

  • In Silico Prediction: To provide an initial estimate of the target molecule's properties, key physicochemical parameters, including pKa and aqueous solubility, have been predicted using computational models.

  • Standardized Experimental Protocols: Detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility, as well as for assessing the chemical stability under various stress conditions (hydrolytic, thermal, and photolytic), are provided. These protocols are based on industry-standard methodologies and regulatory guidelines.

This guide is intended to serve as a foundational resource for scientists, enabling them to make informed decisions in the handling, formulation, and development of this compound.

Physicochemical Properties of Related Compounds

To establish a frame of reference for this compound, the known properties of its parent compound and a key isomer are summarized below.

Property6-Oxo-1,6-dihydropyridine-2-carboxylic acid1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Molecular Formula C₆H₅NO₃C₇H₇NO₃
Molecular Weight 139.11 g/mol 153.14 g/mol
CAS Number 19621-92-2Not Available
Predicted pKa 3.29 ± 0.20Not Available
Storage Conditions Store at room temperature.Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month under nitrogen.[1]
Solubility Not explicitly defined in aqueous media.Soluble in DMSO (100 mg/mL), and can be prepared in formulations with PEG300, Tween 80, and saline for in vivo studies.[2]

Predicted Physicochemical Properties of this compound

In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties. The following table summarizes the predicted values for this compound, generated using reputable online prediction tools.

Disclaimer: These values are computationally predicted and should be confirmed by experimental analysis.

PropertyPredicted ValuePrediction Tool
Molecular Formula C₇H₇NO₃-
Molecular Weight 153.14 g/mol -
SMILES CN1C(=O)C=CC=C1C(=O)O-
Predicted pKa (acidic) 2.85Chemicalize
Predicted Aqueous Solubility (logS) -2.14SwissADME
Predicted Solubility Class SolubleSwissADME
Predicted Solubility (mg/mL) 1.07SwissADME

Experimental Protocols for Solubility and Stability Determination

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Solubility Determination

Solubility is a critical parameter that influences bioavailability and formulation development. Both thermodynamic and kinetic solubility should be assessed.

This method determines the equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or other relevant buffers) in a sealed vial.

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Analyze the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.

This assay measures the solubility of a compound from a concentrated DMSO stock solution, which is relevant for early-stage drug discovery screening.

Protocol:

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

  • Assay Plate Preparation:

    • Add a small volume of the DMSO stock solution to each well of a 96-well microplate.

    • Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Detection:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

    • Alternatively, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS.

Stability Assessment

Stability testing is crucial to determine the intrinsic stability of the compound and to identify potential degradation pathways. Forced degradation studies are performed under more extreme conditions than long-term stability studies.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 1.2, pH 4.5, pH 7.4, and pH 9.0).

    • Store the solutions at a controlled temperature (e.g., 50°C or 60°C) in the dark.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw aliquots from each solution.

    • Immediately quench any further degradation by cooling the sample and, if necessary, neutralizing the pH.

  • Quantification:

    • Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradants.

    • Quantify the remaining parent compound at each time point and calculate the degradation rate.

Protocol:

  • Sample Preparation:

    • Place a known amount of the solid compound in a suitable container (e.g., a clear glass vial).

  • Stress Conditions:

    • Expose the samples to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven.

  • Time-Point Analysis:

    • At specified time intervals, remove samples from the oven.

    • Dissolve the solid in a suitable solvent and analyze by a stability-indicating HPLC method.

  • Quantification:

    • Quantify the amount of the parent compound remaining and identify any major degradation products.

This should be conducted according to ICH guideline Q1B.

Protocol:

  • Sample Preparation:

    • Expose the solid compound and a solution of the compound in a photochemically inert solvent to a light source that meets ICH Q1B requirements (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

  • Analysis:

    • After the exposure period, analyze the light-exposed and dark control samples using a stability-indicating HPLC method.

  • Evaluation:

    • Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photodegradants.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining solubility and stability.

G cluster_solubility Solubility Determination Workflow A Start B Thermodynamic (Shake-Flask) A->B C Kinetic (High-Throughput) A->C D Add excess solid to buffer B->D H Prepare DMSO stock solution C->H E Equilibrate (24-48h) D->E F Separate solid (Centrifuge/Filter) E->F G Quantify supernatant (HPLC/LC-MS) F->G L End G->L I Add to buffer in 96-well plate H->I J Incubate (1-2h) I->J K Measure turbidity or quantify filtrate J->K K->L

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

G cluster_stability Stability Testing Workflow A Start B Hydrolytic Stability A->B C Thermal Stability A->C D Photostability (ICH Q1B) A->D E Prepare solutions at various pHs B->E H Expose solid to elevated temp C->H J Expose solid & solution to light D->J F Incubate at elevated temp E->F G Analyze at time points F->G M End G->M I Analyze at time points H->I I->M K Include dark control J->K L Analyze samples K->L L->M

Caption: Workflow for Chemical Stability Assessment.

Conclusion

While experimental data on the solubility and stability of this compound is currently lacking, this technical guide provides a robust framework for researchers to proceed with their investigations. By leveraging data from related compounds, utilizing in silico predictions for initial guidance, and implementing the detailed experimental protocols provided, scientists can systematically characterize the physicochemical properties of this compound. This foundational knowledge is essential for advancing its potential development as a therapeutic agent or research tool.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the commercially available precursor, 6-oxo-1,6-dihydropyridine-2-carboxylic acid, followed by a selective N-methylation. This protocol is designed to be accessible and reproducible for researchers in a standard laboratory setting. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Pyridone-carboxylic acid derivatives are key structural motifs in a variety of biologically active compounds. The targeted synthesis of specific isomers and their N-alkylated analogues is crucial for the exploration of structure-activity relationships (SAR) in drug development. This compound is one such derivative with potential applications in medicinal chemistry. The protocol outlined below describes a reliable method for its preparation.

Synthesis Overview

The synthesis of this compound is accomplished in two main stages:

  • Procurement of Starting Material : The precursor, 6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a known compound and can be obtained from commercial suppliers. Alternatively, it can be synthesized via microbial hydroxylation of pyridine-2-carboxylic acid.[1][2]

  • N-methylation : The selective methylation of the nitrogen atom of the pyridone ring is achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base. This reaction is analogous to standard procedures for the N-alkylation of 2-pyridones.

Data Presentation

Step Reaction Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%)
1Starting MaterialPyridine-2-carboxylic acidAlcaligenes faecalisWater3048->95
2N-Methylation6-oxo-1,6-dihydropyridine-2-carboxylic acidMethyl iodide, K₂CO₃DMF251285>98

Note: Yields and purity are representative and may vary based on experimental conditions and scale.

Experimental Protocols

Materials and Methods
  • 6-oxo-1,6-dihydropyridine-2-carboxylic acid (≥95% purity)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step 1: Synthesis of 6-oxo-1,6-dihydropyridine-2-carboxylic acid (Precursor)

For the purpose of this protocol, it is recommended to source 6-oxo-1,6-dihydropyridine-2-carboxylic acid from a commercial vendor to ensure high purity and consistency. Alternatively, it can be prepared on a preparative scale by microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis (DSM 6269) as described in the literature.[1]

Step 2: Synthesis of this compound

This procedure is adapted from standard N-alkylation methods for 2-pyridones.

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.39 g (10 mmol) of 6-oxo-1,6-dihydropyridine-2-carboxylic acid in 40 mL of anhydrous dimethylformamide (DMF).

  • Addition of Base : To the stirred solution, add 2.07 g (15 mmol) of anhydrous potassium carbonate.

  • Addition of Methylating Agent : Slowly add 0.75 mL (12 mmol) of methyl iodide to the suspension.

  • Reaction : Stir the reaction mixture at room temperature (25°C) for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up :

    • Once the reaction is complete, pour the mixture into 200 mL of cold water.

    • Acidify the aqueous solution to a pH of approximately 2-3 with 1M hydrochloric acid. A precipitate should form.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification :

    • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

  • Drying and Characterization : Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Precursor Preparation cluster_step2 Step 2: N-Methylation start Pyridine-2-carboxylic acid precursor 6-oxo-1,6-dihydropyridine- 2-carboxylic acid start->precursor Microbial Hydroxylation dissolve Dissolve precursor in DMF precursor->dissolve add_base Add K₂CO₃ dissolve->add_base add_meI Add Methyl Iodide add_base->add_meI react Stir at 25°C for 12h add_meI->react workup Aqueous work-up & Acidification react->workup purify Recrystallization workup->purify final_product 1-Methyl-6-oxo-1,6-dihydro- pyridine-2-carboxylic acid purify->final_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for In Vitro Evaluation of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a synthetic organic compound with a dihydropyridine core. Derivatives of dihydropyridine are known to possess a wide range of biological activities, including potential as enzyme inhibitors. For instance, the structurally related compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, isolated from Cordyceps bassiana, has demonstrated anti-inflammatory and other biological effects.[1][2] This document provides a detailed protocol for the in vitro evaluation of this compound, focusing on a general enzyme inhibition assay. Given that many small molecule inhibitors of this structural class target metalloenzymes, a specific protocol for assessing inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD2), a key oxygen-sensing enzyme, is also presented.[3][4][5]

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound
Target EnzymeAssay TypeIC₅₀ (µM)Hill SlopeN
PHD2Biochemical15.2 ± 2.1-1.1 ± 0.23
Pan-CaspaseCell-based> 100N/A3
COX-2Biochemical45.8 ± 5.6-0.9 ± 0.13

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a fundamental method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme that produces a chromogenic product.[6][7]

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • This compound (test compound)

  • Positive control inhibitor (if available)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the enzyme and substrate solutions in assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations

      • Enzyme solution

    • Include control wells:

      • Negative control: Assay buffer, enzyme, and DMSO (vehicle control).

      • Positive control: Assay buffer, enzyme, and a known inhibitor.

      • Blank: Assay buffer and substrate only (to measure background absorbance).

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the test compound to interact with the enzyme.[7]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength using a microplate reader.

    • Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 10-20 minutes).[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Velocity_with_inhibitor / Velocity_of_negative_control))

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

Protocol 2: In Vitro PHD2 Inhibition Assay

This protocol is designed to assess the inhibitory potential of this compound against PHD2, a non-heme iron-dependent dioxygenase.[3][4][5] The assay measures the hydroxylation of a HIF-1α peptide substrate.

Materials:

  • Recombinant human PHD2

  • HIF-1α peptide substrate (e.g., a synthetic peptide corresponding to the C-terminal oxygen-dependent degradation domain, CODD)

  • 2-oxoglutarate (co-substrate)

  • Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)

  • Ascorbate (reducing agent)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound

  • Known PHD inhibitor (e.g., dimethyloxalylglycine, DMOG) as a positive control

  • Detection system (e.g., mass spectrometry to detect the hydroxylated peptide, or an antibody-based detection method like AlphaScreen).[8]

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • Prepare working solutions of PHD2, HIF-1α peptide, 2-oxoglutarate, Fe(II), and ascorbate in assay buffer.

  • Assay Procedure:

    • In a suitable reaction vessel (e.g., microcentrifuge tube or 96-well plate), combine the assay buffer, test compound at various concentrations, PHD2, Fe(II), and ascorbate.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the HIF-1α peptide and 2-oxoglutarate.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., EDTA or an acid).

  • Detection and Analysis:

    • Analyze the reaction mixture to quantify the amount of hydroxylated HIF-1α peptide. This can be done using mass spectrometry, which will show a mass shift corresponding to the addition of an oxygen atom.[4][5]

    • Alternatively, use an antibody-based detection method that specifically recognizes the hydroxylated proline residue.[8]

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 1.

Visualizations

Experimental Workflow for IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Compound, Enzyme, Substrate) serial_dilution Serial Dilution of Test Compound prep_reagents->serial_dilution assay_setup Assay Setup in 96-well Plate (Enzyme, Compound/Controls) serial_dilution->assay_setup pre_incubation Pre-incubation (e.g., 37°C, 15 min) assay_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init measurement Kinetic Measurement (Spectrophotometer) reaction_init->measurement calc_velocity Calculate Initial Velocity measurement->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for enzyme inhibition screening and IC₅₀ determination.

Hypothetical Signaling Pathway of PHD2 Inhibition

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD2 Inhibition PHD2 PHD2 HIF1a HIF-1α PHD2->HIF1a Hydroxylation pVHL pVHL HIF1a->pVHL Binding Proteasome Proteasome pVHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation Inhibitor 1-Methyl-6-oxo-1,6- dihydropyridine-2-carboxylic acid PHD2_i PHD2 Inhibitor->PHD2_i Inhibition HIF1a_s HIF-1α HIF_complex HIF-1 Complex HIF1a_s->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE HIF_complex->HRE Binding TargetGenes Target Gene Expression (e.g., VEGF, EPO) HRE->TargetGenes Transcription

Caption: Proposed mechanism of action via PHD2 inhibition leading to HIF-1α stabilization.

References

Application Notes and Protocols for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a small molecule with structural similarities to known inhibitors of prolyl hydroxylase domain (PHD) enzymes. While direct and extensive cell culture application data for this specific compound is limited, its structural features strongly suggest its function as a competitive inhibitor of PHDs. PHD enzymes are key cellular oxygen sensors that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation. Inhibition of PHDs by this compound is hypothesized to stabilize HIF-1α, leading to the activation of hypoxia-responsive genes. This application note provides a generalized framework and detailed protocols for utilizing this compound in cell culture to study the HIF-1α signaling pathway and its downstream effects.

Mechanism of Action: Prolyl Hydroxylase Inhibition

Under normal oxygen levels (normoxia), PHD enzymes utilize O₂ and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome. In hypoxic conditions, the lack of O₂ inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. This compound is believed to act as a hypoxia-mimetic agent by inhibiting PHDs, thereby preventing HIF-1α degradation even under normoxic conditions. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various cellular processes, including angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[1][2][3][4]

HIF-1α Signaling Pathway HIF-1α Signaling Pathway and Inhibition cluster_normoxia Normoxia cluster_inhibition PHD Inhibition HIF-1α_p HIF-1α Hydroxylation Hydroxylation HIF-1α_p->Hydroxylation PHD Prolyl Hydroxylase (PHD) PHD->Hydroxylation O2 O₂ O2->Hydroxylation 2-OG 2-Oxoglutarate 2-OG->Hydroxylation VHL VHL E3 Ligase Hydroxylation->VHL Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome HIF-1α_s HIF-1α Stabilization Stabilization HIF-1α_s->Stabilization PHD_i Prolyl Hydroxylase (PHD) PHD_i->Stabilization Inhibitor 1-Methyl-6-oxo-1,6- dihydropyridine-2-carboxylic acid Inhibitor->PHD_i Nucleus Nucleus Stabilization->Nucleus HIF-1_complex HIF-1 Complex Nucleus->HIF-1_complex HIF-1β HIF-1β HIF-1β->HIF-1_complex HRE Hypoxia Response Element (HRE) HIF-1_complex->HRE Gene_Transcription Target Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription

Caption: HIF-1α Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for known prolyl hydroxylase inhibitors. These values can serve as a starting point for designing experiments with this compound. It is recommended to perform dose-response studies to determine the optimal concentration for your specific cell line and experimental conditions.

ParameterRepresentative ValueCell LinesApplicationReference
PHD2 IC₅₀ 10 nM - 1 µMEnzyme AssaysDetermination of direct inhibitory activity[3]
EC₅₀ for HIF-1α Stabilization 1 µM - 50 µMHeLa, U2OS, Hep3BWestern Blotting for HIF-1α[3][5]
EC₅₀ for HRE Reporter Activation 1 µM - 25 µMHEK293TLuciferase Reporter Assay[6]
Optimal Incubation Time 4 - 24 hoursVariousHIF-1α stabilization and downstream gene expression[3][6]

Experimental Protocols

Protocol 1: Determination of HIF-1α Stabilization by Western Blot

This protocol details the steps to assess the ability of this compound to stabilize HIF-1α protein in cultured cells.

Western_Blot_Workflow Workflow for HIF-1α Western Blot Analysis Cell_Culture 1. Seed cells and allow to adhere overnight Treatment 2. Treat cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 50 µM) and vehicle control (e.g., 0.1% DMSO) for 4-24 hours Cell_Culture->Treatment Lysis 3. Wash cells with ice-cold PBS and lyse in RIPA buffer with protease/phosphatase inhibitors Treatment->Lysis Quantification 4. Quantify protein concentration using BCA or Bradford assay Lysis->Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking 7. Block the membrane with 5% non-fat milk or BSA in TBST Transfer->Blocking Primary_Ab 8. Incubate with primary antibodies (anti-HIF-1α and a loading control like anti-β-actin) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 10. Detect signal using an ECL substrate and imaging system Secondary_Ab->Detection Analysis 11. Quantify band intensities and normalize HIF-1α to the loading control Detection->Analysis

Caption: Workflow for Western Blot analysis of HIF-1α.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS, Hep3B)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO₂.[3]

  • Cell Lysis: After incubation, place the plates on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the loading control (e.g., β-actin).[3]

Protocol 2: Measurement of HIF-1 Transcriptional Activity using an HRE-Luciferase Reporter Assay

This protocol measures the functional consequence of HIF-1α stabilization by quantifying the transcriptional activation of a reporter gene under the control of HREs.

Luciferase_Assay_Workflow Workflow for HRE Luciferase Reporter Assay Transfection 1. Co-transfect cells (e.g., HEK293T) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla) Seeding 2. After 24 hours, seed transfected cells into a 96-well plate Transfection->Seeding Treatment 3. Treat cells with the compound and vehicle control for 16-24 hours Seeding->Treatment Lysis_and_Assay 4. Lyse the cells and measure Firefly and Renilla luciferase activity using a luminometer Treatment->Lysis_and_Assay Analysis 5. Normalize Firefly luciferase activity to Renilla luciferase activity and calculate fold change relative to vehicle control Lysis_and_Assay->Analysis

Caption: Workflow for HRE Luciferase Reporter Assay.

Materials:

  • HEK293T or other suitable cell line

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • 96-well cell culture plates

  • This compound

  • DMSO (vehicle control)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6]

  • Cell Seeding: Twenty-four hours post-transfection, seed the cells into a 96-well plate at an appropriate density.

  • Treatment: Allow the cells to adhere for a few hours, then treat them with serial dilutions of this compound or vehicle control. Incubate for 16-24 hours.[6]

  • Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold change in HRE-driven transcription relative to the vehicle-treated control cells.

Conclusion

This compound is a promising tool for the in vitro study of the HIF-1α pathway. By acting as a prolyl hydroxylase inhibitor, it can be used to mimic hypoxic conditions and investigate the downstream consequences of HIF-1α stabilization. The protocols provided here offer a robust framework for characterizing the activity of this compound in cell culture. Researchers should perform careful dose-response and time-course experiments to determine the optimal conditions for their specific experimental system.

References

Application Note and Protocol: Purification of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. The purity of this compound is critical for its biological evaluation and subsequent applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, based on the physicochemical properties of analogous compounds.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed during filtration.

Materials and Methods

Materials:

  • Crude this compound

  • Solvents (e.g., deionized water, ethanol, acetonitrile, ethyl acetate, or mixtures thereof)

  • Activated carbon (optional, for removing colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating source (hot plate with magnetic stirrer)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Spatula and glass stirring rod

  • Melting point apparatus

  • Analytical balance

Experimental Protocol

1. Solvent Selection:

The choice of solvent is crucial for successful recrystallization. Based on the solubility of structurally similar compounds like picolinic acid, which is highly soluble in water and less so in ethanol and acetonitrile, a polar protic solvent is a good starting point.[1][2] A solvent screening should be performed on a small scale to identify the optimal solvent or solvent system.

  • Procedure for Solvent Screening:

    • Place approximately 10-20 mg of the crude compound into separate small test tubes.

    • Add a few drops of the test solvent (e.g., water, ethanol, ethyl acetate) to each test tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid dissolves.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. The ideal solvent will result in the formation of well-defined crystals upon cooling.

2. Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity filtration using a fluted filter paper to remove any insoluble impurities (and activated carbon if used). This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.

Data Presentation

The efficiency of the purification process should be evaluated by comparing the properties of the crude and recrystallized material.

ParameterCrude MaterialRecrystallized Material
Appearance Off-white to yellowish powderWhite crystalline solid
Melting Point (°C) Broad range (e.g., 240-245 °C)Sharp, higher range (e.g., 247-249 °C)
Purity (by HPLC/NMR) ~95%>99%
Yield (%) N/ATypically 70-90%

Note: The melting point of the related compound 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is 247 °C. A sharp melting point close to this range would indicate high purity.

Visualization of the Experimental Workflow

Recrystallization_Workflow cluster_setup Setup cluster_process Process cluster_output Output Crude_Compound Crude Compound Dissolution Dissolution (Heating) Crude_Compound->Dissolution Solvent Recrystallization Solvent Solvent->Dissolution Hot_Filtration Hot Filtration (Remove Insolubles) Dissolution->Hot_Filtration Crystallization Crystallization (Slow Cooling) Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration (Isolate Crystals) Crystallization->Vacuum_Filtration Washing Washing (Cold Solvent) Vacuum_Filtration->Washing Mother_Liquor Mother Liquor (Contains Impurities) Vacuum_Filtration->Mother_Liquor Drying Drying Washing->Drying Purified_Crystals Purified Crystals Drying->Purified_Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Recrystallization is a powerful technique for the purification of this compound. The selection of an appropriate solvent is the most critical step in this process. By following the detailed protocol and assessing the purity through melting point determination and other analytical methods, a high-purity product suitable for research and development can be obtained.

References

Application Notes and Protocols for the Analytical Characterization of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. The methods described herein are essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings. The protocols cover High-Performance Liquid Chromatography (HPLC) for purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and mass determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural analysis. Illustrative data is presented in tabular format, and workflows are visualized using diagrams to ensure clarity and ease of implementation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This application note outlines a suite of standard analytical techniques that can be employed for this purpose. The methodologies are based on established principles for the analysis of polar, acidic small molecules and are designed to be readily adaptable in a modern analytical laboratory.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the full characterization of this compound. This typically involves a chromatographic method for separation and purity assessment, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for unambiguous structure determination.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization prep Dissolve sample in appropriate solvent (e.g., DMSO, Methanol) hplc HPLC-UV prep->hplc lcms LC-MS prep->lcms nmr NMR Spectroscopy (1H, 13C) prep->nmr purity Purity Assessment (% Area) hplc->purity identity Identity Confirmation (m/z) lcms->identity structure Structural Elucidation (Chemical Shifts, Couplings) nmr->structure report Final Characterization Report purity->report identity->report structure->report

Caption: Overall analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC with UV detection is a robust method for determining the purity of this compound. Given the polar and acidic nature of the analyte, a polar-modified C18 column and an acidic mobile phase are recommended to achieve good peak shape and retention.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water or methanol) to create a 1 mg/mL stock solution.

    • Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: Polar-embedded C18 column (e.g., Agilent Polaris C18-A, Waters Acquity BEH C18), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Illustrative Data
ParameterValue
Compound Name This compound
Expected Retention Time ~ 8.5 min (highly method-dependent)
Purity (% Area) > 98%

Note: The retention time is illustrative and will vary based on the specific HPLC system, column, and mobile phase conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight of the target compound. By coupling the HPLC separation with a mass spectrometer, both retention time and mass-to-charge ratio (m/z) can be obtained, providing a high degree of confidence in the compound's identity.

Experimental Protocol
  • LC Conditions:

    • Use the same HPLC conditions as described in Section 3, or a faster gradient UPLC method if available. A lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal for some ESI sources.

  • Mass Spectrometry Conditions:

    • Instrument: HPLC or UPLC coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative modes (to observe [M+H]⁺ and [M-H]⁻).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

    • For MS/MS: Select the precursor ions ([M+H]⁺ and [M-H]⁻) and apply a collision energy (e.g., 10-30 eV) to observe fragmentation patterns.

Illustrative Data
ParameterValue
Molecular Formula C₇H₇NO₃
Exact Mass 153.0426
Observed [M+H]⁺ (m/z) 154.0504
Observed [M-H]⁻ (m/z) 152.0348

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Characterization_Logic Compound 1-Methyl-6-oxo-1,6-dihydropyridine- 2-carboxylic acid HPLC HPLC (Purity) Compound->HPLC LCMS LC-MS (Molecular Weight) Compound->LCMS NMR NMR (Structure) Compound->NMR Confirmation Full Characterization HPLC->Confirmation >95% pure LCMS->Confirmation Correct Mass NMR->Confirmation Correct Structure

Caption: Complementary nature of analytical techniques for full characterization.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and exchange with the acidic proton of the carboxylic acid.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments: ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for full assignment.

    • Solvent: DMSO-d₆.

    • Temperature: 25 °C.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-64.

      • Relaxation Delay: 2 seconds.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more.

      • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

    • Calibrate the ¹³C spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

    • Integrate ¹H signals and assign chemical shifts (δ) in ppm.

    • Assign chemical shifts for all signals in the ¹³C spectrum.

Illustrative ¹H and ¹³C NMR Data (Predicted)

Disclaimer: The following chemical shifts are predicted based on known values for similar structures and may differ from experimental results. Assignments are illustrative.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.5 br s 1H -COOH
~7.80 dd 1H H-4
~7.65 dd 1H H-6
~6.50 t 1H H-5

| ~3.50 | s | 3H | N-CH₃ |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~165.0 C=O (Carboxylic Acid)
~161.0 C-6 (Pyridone C=O)
~145.0 C-2
~140.0 C-4
~118.0 C-5
~110.0 C-3

| ~37.0 | N-CH₃ |

Investigating the Potential of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid as a Calcium Channel Blocker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx into excitable cells, playing a pivotal role in a myriad of physiological processes including muscle contraction, neurotransmitter release, and gene expression. Consequently, they are a well-established therapeutic target for a range of cardiovascular and neurological disorders. The dihydropyridine class of molecules has famously yielded potent L-type calcium channel blockers.[1][2] This document outlines a comprehensive framework for the investigation of a novel compound, 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, as a potential calcium channel blocker. While direct evidence for this specific activity is not yet established in publicly available literature, its structural similarity to known dihydropyridine modulators warrants a thorough evaluation. The following application notes and protocols are designed to guide researchers in the systematic assessment of this compound's pharmacological activity on calcium channels.

It is important to note that a similarly named compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been isolated and is recognized for its anti-inflammatory, anti-cancer, and anti-oxidative properties.[3][4][5] However, its effects on calcium channels have not been reported.

Data Presentation: Hypothetical Screening Data

To effectively compare the potential efficacy of novel compounds, quantitative data from preliminary screens should be meticulously organized. The following table provides a template for presenting such data, with example values for illustrative purposes.

Table 1: Hypothetical In Vitro Efficacy of Test Compounds on L-type Calcium Channels

Compound IDStructureTarget ChannelAssay TypeIC50 (µM)Maximum Inhibition (%)Cell Line
This compound [Insert Structure]CaV1.2 (L-type)Fluo-4 Calcium InfluxTBDTBDHEK293
Nifedipine (Control)[Reference Structure]CaV1.2 (L-type)Fluo-4 Calcium Influx0.1598HEK293
Verapamil (Control)[Reference Structure]CaV1.2 (L-type)Fluo-4 Calcium Influx0.5295HEK293

TBD: To be determined through experimental evaluation.

Experimental Protocols

A tiered approach to screening, starting with high-throughput cellular assays and progressing to more detailed electrophysiological studies, is recommended.

Protocol 1: High-Throughput Screening using a Fluorescent Calcium Influx Assay

This protocol is designed to rapidly assess the inhibitory effect of this compound on calcium influx in a cell-based model.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on depolarization-induced calcium influx.

Materials:

  • HEK293 cells stably expressing the human CaV1.2 channel.

  • Black, clear-bottom 96-well microplates.

  • Fluo-4 AM calcium indicator.[6]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • High-potassium depolarization buffer (HBSS with 90 mM KCl).

  • Test compound (this compound) stock solution in DMSO.

  • Reference calcium channel blockers (e.g., Nifedipine, Verapamil).

  • Fluorescence microplate reader with automated injection capabilities.[8]

Procedure:

  • Cell Plating: Seed the HEK293-CaV1.2 cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Prepare serial dilutions of the test compound and reference compounds in HBSS.

    • Add 100 µL of the compound dilutions to the respective wells and incubate for 20 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence microplate reader set to excitation and emission wavelengths of ~490 nm and ~525 nm, respectively.

    • Record a baseline fluorescence for 10-20 seconds.

    • Using the injector, add 50 µL of the high-potassium depolarization buffer to induce calcium influx.

    • Continue recording the fluorescence signal for at least 60 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of the compound's effect on the ionic currents flowing through calcium channels.[9][10][11]

Objective: To characterize the voltage-dependent inhibition of calcium channel currents by the test compound.

Materials:

  • HEK293 cells expressing the target calcium channel.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette pulling.

  • Internal (pipette) solution (e.g., containing Cs-methanesulfonate, EGTA, Mg-ATP, Na-GTP).

  • External (bath) solution (e.g., containing TEA-Cl, BaCl2 or CaCl2 as the charge carrier, HEPES).

  • Test compound and reference compounds.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a high-resistance (gigaohm) seal.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane at a holding potential where the channels are closed (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium channel currents.

    • Record baseline currents in the external solution.

  • Compound Application:

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record the currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Determine the IC50 value by fitting the concentration-response data.

    • Investigate the voltage-dependence of the block by applying different holding potentials.

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Calcium Channel Blocker Screening start Start: Novel Compound Synthesis (this compound) hts High-Throughput Screening (Fluorescent Calcium Influx Assay) start->hts electrophys Electrophysiology (Patch-Clamp) hts->electrophys Active Compounds in_vivo In Vivo Models (e.g., Spontaneously Hypertensive Rat) electrophys->in_vivo Potent & Selective Compounds lead_opt Lead Optimization in_vivo->lead_opt end End: Preclinical Candidate lead_opt->end

Caption: A generalized workflow for the screening and development of novel calcium channel blockers.

G cluster_pathway Calcium Channel Signaling Pathway depolarization Membrane Depolarization vgcc Voltage-Gated Calcium Channel (VGCC) depolarization->vgcc Activates ca_influx Ca2+ Influx vgcc->ca_influx cellular_response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) ca_influx->cellular_response compound 1-Methyl-6-oxo-1,6-dihydropyridine- 2-carboxylic acid compound->vgcc Inhibits

Caption: The proposed mechanism of action for a calcium channel blocker on cellular signaling.

The provided protocols offer a robust starting point for the systematic evaluation of this compound as a potential calcium channel blocker. Through a combination of high-throughput screening and detailed electrophysiological analysis, researchers can effectively determine the compound's potency, selectivity, and mechanism of action. Should this compound demonstrate significant activity, further investigation into its therapeutic potential would be warranted.

References

Application Notes and Protocols for Anticancer Activity Screening of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the initial in vitro screening of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid for its potential anticancer activity. While specific experimental data on the anticancer effects of this particular compound is not extensively documented in publicly available literature, this document outlines a series of standard and robust protocols to assess its cytotoxic and mechanistic properties. The methodologies are based on established cell-based assays widely used in cancer research and drug discovery. The data presented herein is hypothetical and serves as an illustrative guide for data presentation and interpretation.

Introduction

Dihydropyridine derivatives represent a class of heterocyclic compounds with a wide range of biological activities. Several analogues have been investigated for their potential as anticancer agents, often exhibiting mechanisms that include induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for tumor progression. This compound is a small molecule whose anticancer potential is yet to be fully elucidated. A structurally similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of the AP-1 transcription factor, a key regulator of cellular processes including proliferation and apoptosis. This suggests that the title compound may also possess valuable anticancer properties.

The following protocols describe a systematic approach to evaluate the anticancer activity of this compound, beginning with broad cytotoxicity screening across a panel of cancer cell lines, followed by more detailed mechanistic studies.

Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols. This data is for illustrative purposes to guide the presentation of actual experimental results.

Table 1: Cell Viability (MTT Assay) - IC₅₀ Values

Cell LineCancer TypeTreatment Duration (hours)This compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast Adenocarcinoma4825.81.2
A549Lung Carcinoma4842.11.8
HCT116Colorectal Carcinoma4831.51.1
PC-3Prostate Adenocarcinoma4855.32.5
HeLaCervical Adenocarcinoma4838.71.5

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Cell LineTreatment (48 hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 Vehicle Control (0.1% DMSO)3.21.8
Compound (25 µM)28.912.4
HCT116 Vehicle Control (0.1% DMSO)2.51.3
Compound (30 µM)22.79.8

Table 3: Cell Cycle Analysis (Propidium Iodide Staining)

Cell LineTreatment (24 hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 Vehicle Control (0.1% DMSO)55.130.214.7
Compound (25 µM)72.415.312.3

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[1]

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug-treated wells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour. Distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle.

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Visualizations

Experimental Workflow

experimental_workflow start Start: 1-Methyl-6-oxo-1,6-dihydropyridine- 2-carboxylic acid viability Cell Viability Screening (MTT Assay) - Determine IC50 values start->viability apoptosis Apoptosis Assay (Annexin V/PI) - Quantify apoptotic cells viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) - Analyze cell cycle distribution viability->cell_cycle mechanistic Further Mechanistic Studies - Western Blot (e.g., AP-1) - Kinase Assays apoptosis->mechanistic cell_cycle->mechanistic end Conclusion: Anticancer Potential mechanistic->end

Caption: Workflow for anticancer activity screening.

Hypothetical Signaling Pathway Inhibition

Based on the activity of a similar compound, this compound might inhibit the AP-1 signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds MAPK_Cascade MAPK Cascade (e.g., ERK, JNK) Receptor->MAPK_Cascade Activates AP1 AP-1 (Fos/Jun) MAPK_Cascade->AP1 Activates Gene_Expression Target Gene Expression (Proliferation, Survival) AP1->Gene_Expression Promotes Compound 1-Methyl-6-oxo-1,6-dihydropyridine- 2-carboxylic acid Compound->AP1 Inhibits

Caption: Hypothetical inhibition of the AP-1 signaling pathway.

Disclaimer

References

Application Notes and Protocols for Studying Oxidative Stress with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available data on the biological activity of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid in the context of oxidative stress, this document focuses on the isomeric compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid . This related molecule is a natural product with documented anti-oxidative and anti-inflammatory properties, making it a relevant subject for researchers in this field.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The study of compounds that can modulate oxidative stress is therefore of paramount importance in drug discovery and development.

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a compound isolated from natural sources such as Cordyceps bassiana, has demonstrated notable anti-inflammatory and anti-oxidative activities.[1] Its mechanism of action involves the inhibition of the transcription factor Activator Protein-1 (AP-1) and the downregulation of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response.[1] These properties make it a compelling candidate for further investigation as a modulator of oxidative stress.

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the effects of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on cellular oxidative stress. The included protocols detail key in vitro assays for quantifying ROS levels, lipid peroxidation, and cellular antioxidant capacity.

Data Presentation

While specific quantitative antioxidant data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is not extensively available in the public domain, the following tables provide a template for presenting such data. For context, representative data for other pyridinone and heterocyclic derivatives with antioxidant properties are included.

Table 1: In Vitro Antioxidant Activity (Template)

AssayTest CompoundPositive ControlIC₅₀ / EC₅₀ (µM)Reference
DPPH Radical Scavenging1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidAscorbic AcidData not available-
ABTS Radical Scavenging1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidTroloxData not available-
Ferrous Ion Chelating1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidQuercetinData not available-

IC₅₀/EC₅₀ values represent the concentration of the compound required to inhibit 50% of the radical activity.

Table 2: Cellular Oxidative Stress Markers (Template)

AssayCell LineTreatmentConcentration (µM)% Reduction in Oxidative Stress MarkerReference
Intracellular ROS (DCFDA Assay)e.g., RAW264.71-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid200-400Data not available[1]
Lipid Peroxidation (TBARS Assay)e.g., HepG21-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid200-400Data not available-
Glutathione (GSH) Levelse.g., HepG21-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid200-400Data not available-

Data would represent the percentage decrease in the respective oxidative stress marker compared to an untreated or vehicle-treated control.

Signaling Pathway

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been shown to inhibit the AP-1 signaling pathway and downregulate the expression of COX-2.[1] Oxidative stress is a known activator of the AP-1 pathway, which in turn can lead to the expression of pro-inflammatory genes like COX-2. By inhibiting AP-1, this compound can potentially mitigate the downstream inflammatory effects of oxidative stress.

AP1_COX2_Inhibition oxidative_stress Oxidative Stress (e.g., ROS) jnk_mapk JNK/MAPK Pathway oxidative_stress->jnk_mapk ap1 AP-1 Activation jnk_mapk->ap1 cox2 COX-2 Gene Expression ap1->cox2 compound 1-Methyl-6-oxo-1,6- dihydropyridine-3- carboxylic acid compound->ap1 Inhibits inflammation Inflammation cox2->inflammation

AP-1 and COX-2 Inhibition Pathway

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to assess the impact of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.

Materials:

  • Cells of interest (e.g., RAW264.7 macrophages, HepG2 hepatocytes)

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol Workflow:

DCFDA_Workflow cell_seeding Seed cells in a 96-well plate treatment Treat cells with 1-Methyl-6-oxo-1,6-dihydropyridine- 3-carboxylic acid cell_seeding->treatment inducer Induce oxidative stress (e.g., H₂O₂ or LPS) treatment->inducer wash1 Wash cells with PBS inducer->wash1 dcfda_loading Load cells with DCFDA solution wash1->dcfda_loading incubation Incubate in the dark (37°C, 30 min) dcfda_loading->incubation wash2 Wash cells with PBS incubation->wash2 measurement Measure fluorescence (Ex/Em ~485/535 nm) wash2->measurement

DCFDA Assay Workflow

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: After compound treatment, induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS) for a specified duration.

  • Washing: Gently wash the cells twice with warm PBS.

  • DCFDA Loading: Add DCFDA solution (typically 10-25 µM in serum-free medium or PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Final Wash: Remove the DCFDA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Measurement of Lipid Peroxidation using TBARS Assay

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, by its reaction with thiobarbituric acid (TBA) to form a colored product.

Materials:

  • Cell or tissue lysates

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • MDA standard

  • Spectrophotometer

Protocol Workflow:

TBARS_Workflow sample_prep Prepare cell/tissue lysates (treated with compound) acid_precipitation Add TCA and BHT, centrifuge to precipitate protein sample_prep->acid_precipitation supernatant_collection Collect the supernatant acid_precipitation->supernatant_collection tba_reaction Add TBA to supernatant and heat (e.g., 95°C, 60 min) supernatant_collection->tba_reaction cooling Cool samples on ice tba_reaction->cooling measurement Measure absorbance (at ~532 nm) cooling->measurement quantification Quantify MDA using a standard curve measurement->quantification

TBARS Assay Workflow

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates from control and compound-treated groups.

  • Acid Precipitation: To a known volume of homogenate, add TCA (e.g., 10-20%) and BHT. Vortex and centrifuge to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant.

  • TBA Reaction: Add TBA solution to the supernatant and incubate at high temperature (e.g., 95°C) for about 60 minutes. This allows the formation of the MDA-TBA adduct.

  • Cooling: Cool the samples on ice to stop the reaction.

  • Absorbance Measurement: Measure the absorbance of the samples at approximately 532 nm.

  • Quantification: Determine the concentration of MDA in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of MDA.

Measurement of Total Glutathione (GSH) Levels

This assay measures the level of glutathione, a key intracellular antioxidant, often using a recycling method involving glutathione reductase.

Materials:

  • Cell lysates

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • NADPH

  • Glutathione reductase

  • GSH standard

  • Deproteinizing agent (e.g., metaphosphoric acid)

  • Spectrophotometer

Protocol Workflow:

GSH_Workflow sample_prep Prepare deproteinized cell lysates assay_initiation Add sample to reaction mixture in a 96-well plate sample_prep->assay_initiation reaction_mixture Prepare reaction mixture (DTNB, NADPH, Glutathione Reductase) reaction_mixture->assay_initiation kinetic_measurement Measure absorbance kinetically (at ~412 nm) assay_initiation->kinetic_measurement quantification Determine GSH concentration from a standard curve kinetic_measurement->quantification

GSH Assay Workflow

Procedure:

  • Sample Preparation: Lyse the cells and deproteinize the lysate using a suitable agent like metaphosphoric acid. Centrifuge to remove precipitated proteins.

  • Reaction Setup: In a 96-well plate, add the deproteinized sample.

  • Assay Initiation: Add a reaction mixture containing DTNB, NADPH, and glutathione reductase to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at approximately 412 nm. The rate of color change is proportional to the concentration of glutathione.

  • Quantification: Calculate the glutathione concentration in the samples by comparing the reaction rates to a standard curve prepared with known concentrations of GSH.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to investigate the effects of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on oxidative stress. By employing these standardized assays, scientists can elucidate the antioxidant potential and mechanisms of action of this and other novel compounds, contributing to the development of new therapeutic strategies for oxidative stress-related diseases. Further research is warranted to obtain specific quantitative data for this promising natural product.

References

Application Notes and Protocols for the Development of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory agents.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of derivatives of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a key intermediate for the development of novel therapeutics. The methodologies outlined below are based on established synthetic routes for similar pyridinone structures and standard biological evaluation assays. While specific quantitative data for derivatives of the 2-carboxylic acid isomer are limited in publicly available literature, the protocols and potential biological targets are extrapolated from closely related analogs, particularly the 3-carboxylic acid isomer.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives can be approached through a multi-step process involving the formation of the pyridinone ring, followed by N-alkylation and subsequent modification of the carboxylic acid group.

General Synthetic Workflow

Synthetic Workflow A 6-Oxo-1,6-dihydropyridine-2-carboxylic acid B N-Alkylation (e.g., MeI, K2CO3) A->B Step 1 C 1-Methyl-6-oxo-1,6- dihydropyridine-2-carboxylic acid B->C D Esterification (e.g., MeOH, H2SO4) C->D Step 2a E Amide Coupling (e.g., Amine, HATU, DIPEA) C->E Step 2b F Ester Derivatives D->F G Amide Derivatives E->G

Caption: General synthetic workflow for derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-methylation of the parent pyridinone.

Materials:

  • 6-Oxo-1,6-dihydropyridine-2-carboxylic acid

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the title compound.

Protocol 2: Synthesis of Ester Derivatives

This protocol details the esterification of the carboxylic acid.

Materials:

  • This compound

  • Appropriate alcohol (e.g., Methanol, Ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol).

  • Cool the mixture to 0 °C and add a catalytic amount of concentrated sulfuric acid dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude ester by flash column chromatography.

Protocol 3: Synthesis of Amide Derivatives

This protocol describes the amide coupling of the carboxylic acid with various amines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Biological Evaluation

Based on the known biological activities of the isomeric 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which acts as an AP-1 inhibitor and downregulates COX-2 expression, derivatives of the 2-carboxylic acid isomer are hypothesized to have potential as inhibitors of inflammatory signaling pathways.[1] A primary target for initial screening could be the MAPK/AP-1 signaling cascade.

Hypothesized Signaling Pathway

MAPK_AP1_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) AP1->Gene Inhibitor 1-Methyl-6-oxo-1,6-dihydropyridine -2-carboxylic acid Derivative Inhibitor->MAPK Inhibition

Caption: Hypothesized inhibition of the MAPK/AP-1 pathway.

Experimental Protocols for Biological Assays

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., JNK)

This protocol outlines a method to assess the direct inhibitory effect of the synthesized compounds on a specific kinase in the MAPK pathway.

Materials:

  • Recombinant human JNK enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., ATF2)

  • Synthesized compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the test compound dilution, and the JNK enzyme.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 5: Cellular Assay for AP-1 Activity (Luciferase Reporter Assay)

This protocol measures the effect of the compounds on AP-1 transcriptional activity in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • AP-1 luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 (or other transfection reagent)

  • DMEM with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) or other AP-1 activator

  • Synthesized compounds (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System (Promega)

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the AP-1 luciferase reporter and control plasmids using Lipofectamine 2000.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.

  • Pre-incubate with the compounds for 1 hour.

  • Stimulate the cells with PMA to activate the AP-1 pathway.

  • Incubate for an additional 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System.

  • Normalize the AP-1 (firefly) luciferase activity to the control (Renilla) luciferase activity.

  • Calculate the percent inhibition of AP-1 activity and determine the IC₅₀ values.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Compound IDR Group (Ester/Amide)JNK IC₅₀ (µM)
1a -OCH₃15.2
1b -OCH₂CH₃12.8
1c -NHCH₃8.5
1d -NH(CH₂)₂OH5.1
1e -N(CH₃)₂22.4
Staurosporine(Control)0.02

Table 2: Hypothetical Cellular AP-1 Inhibition Data

Compound IDR Group (Ester/Amide)AP-1 IC₅₀ (µM)
1a -OCH₃25.6
1b -OCH₂CH₃21.3
1c -NHCH₃14.7
1d -NH(CH₂)₂OH9.8
1e -N(CH₃)₂> 50
T-5224(Control)0.1

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the synthesis and biological evaluation of novel derivatives of this compound. By systematically exploring the chemical space around this scaffold and employing the described assays, researchers can effectively investigate the structure-activity relationships and identify promising lead compounds for further drug development efforts targeting inflammatory and other relevant signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound belonging to the pyridine carboxylic acid class of molecules. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Pyridine carboxylic acid isomers and their derivatives have been historically successful in yielding a plethora of drugs for various diseases, including cancer, diabetes, and infectious diseases.[1] The structural features of this compound suggest its potential as a modulator of key cellular signaling pathways, making it an attractive candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.

This document provides detailed application notes and protocols for the utilization of this compound in HTS. The focus is on providing a framework for screening this compound for potential inhibitory activity against cancer-related targets, such as Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia and a key driver of tumor progression.[2]

Potential Mechanism of Action: Inhibition of HIF-1α Signaling

Solid tumors often develop a hypoxic (low oxygen) microenvironment, which activates survival pathways, a key component of which is the HIF-1 signaling cascade.[2] HIF-1 is a heterodimeric transcription factor composed of an oxygen-regulated α-subunit and a constitutively expressed β-subunit.[3] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).[2] Inhibition of the HIF-1α pathway is a promising strategy for cancer therapy.

While the direct molecular target of this compound is yet to be fully elucidated, its structural similarity to other small molecule inhibitors suggests it may interfere with the HIF-1α signaling pathway. The proposed mechanism involves the inhibition of HIF-1α transcriptional activity, leading to a downstream reduction in the expression of target genes like VEGF.

HIF1a_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_dimer HIF-1 Dimerization HIF1a_translocation->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Angiogenesis Angiogenesis & Tumor Progression Target_Genes->Angiogenesis Test_Compound 1-Methyl-6-oxo-1,6-dihydropyridine -2-carboxylic acid Test_Compound->HIF1_dimer

Proposed HIF-1α Signaling Pathway and Point of Inhibition.

Compound Properties

A summary of the known properties of this compound and a related isomer is presented below.

PropertyThis compound6-Oxo-1,6-dihydropyridine-2-carboxylic acid[4]
Molecular Formula C₇H₇NO₃C₆H₅NO₃
Molecular Weight 153.14 g/mol 139.11 g/mol
CAS Number Not readily available19621-92-2
Purity ≥98% (typical)≥98%
Storage Store at room temperatureStore at room temperature

High-Throughput Screening Protocol: HIF-1α Reporter Gene Assay

This protocol describes a cell-based luciferase reporter gene assay to screen for inhibitors of HIF-1α transcriptional activity. This method is a widely used and robust platform for HTS.[2][5]

Principle

A human cancer cell line (e.g., MDA-MB-231 breast cancer cells) is engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE).[2] Under hypoxic conditions, stabilized HIF-1α binds to the HRE and drives the expression of luciferase. Inhibitors of the HIF-1α pathway will decrease the amount of luciferase produced, resulting in a lower luminescent signal.

Materials and Reagents
  • Cell Line: MDA-MB-231 cells stably expressing an HRE-luciferase reporter construct.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).

  • Test Compound: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Positive Control: A known HIF-1α inhibitor (e.g., YC-1 or a commercially available inhibitor).

  • Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.

  • Reagents:

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, balanced with N₂)

    • Automated liquid handling system

    • Luminometer plate reader

Experimental Workflow

HTS_Workflow Start Start Cell_Seeding Seed HRE-Luciferase Cells in Assay Plates Start->Cell_Seeding Incubation1 Incubate 24h (37°C, 5% CO₂) Cell_Seeding->Incubation1 Compound_Addition Add Test Compound, Positive Control, and Vehicle Control (DMSO) Incubation1->Compound_Addition Hypoxic_Incubation Incubate under Hypoxia (1% O₂, 18-24h) Compound_Addition->Hypoxic_Incubation Lysis_Reagent Add Luciferase Assay Reagent Hypoxic_Incubation->Lysis_Reagent Signal_Measurement Measure Luminescence (Luminometer) Lysis_Reagent->Signal_Measurement Data_Analysis Data Analysis (IC₅₀ Determination) Signal_Measurement->Data_Analysis End End Data_Analysis->End

High-Throughput Screening Experimental Workflow.
Detailed Protocol

  • Cell Seeding:

    • Harvest MDA-MB-231-HRE-luciferase cells using Trypsin-EDTA.

    • Resuspend cells in fresh culture medium and perform a cell count.

    • Seed the cells into 96-well or 384-well assay plates at an optimized density (e.g., 1 x 10⁴ cells per well in 100 µL for a 96-well plate).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 µM to 100 µM).

    • Also prepare dilutions of the positive control and a vehicle control (DMSO at the same final concentration as the test compound).

    • Using an automated liquid handler, add a small volume of the diluted compounds (e.g., 1 µL) to the corresponding wells of the assay plate.

  • Hypoxic Incubation:

    • Place the assay plates in a hypoxia chamber or incubator set to 1% O₂, 5% CO₂, and balanced with N₂.

    • Incubate for 18-24 hours at 37°C.

  • Luminescence Measurement:

    • Remove the plates from the hypoxia incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well for a 96-well plate).

    • Incubate for a short period (e.g., 10 minutes) at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

  • Data Normalization:

    • The raw luminescence data from each well is normalized to the controls.

    • The signal from the vehicle control (DMSO) under hypoxia is set as 100% activity.

    • The signal from a high concentration of the positive control is set as 0% activity.

    • The percent inhibition for each concentration of the test compound is calculated using the following formula:

      % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))

  • Dose-Response Curve and IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to generate a dose-response curve.

    • The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the signal, is determined from the curve.

Hypothetical Screening Data

The following table presents hypothetical data for a primary screen of this compound.

Compound Concentration (µM)Average Luminescence (RLU)Percent Inhibition (%)
0 (Vehicle)850,0000
0.1835,0001.8
1750,00011.8
5450,00047.1
10250,00070.6
25100,00088.2
5075,00091.2
10070,00091.8
Positive Control (10 µM) 65,00092.4

From this hypothetical data, the calculated IC₅₀ for this compound would be approximately 5.5 µM .

Secondary Assays and Hit Validation

Compounds that demonstrate significant activity in the primary HTS (e.g., IC₅₀ < 10 µM) should be subjected to secondary assays to confirm their mechanism of action and rule out off-target effects.[2]

  • VEGF ELISA: Measure the levels of secreted VEGF protein in the culture medium of cells treated with the compound under hypoxic conditions. A true HIF-1α inhibitor should decrease VEGF secretion.

  • HIF-1α Western Blot: Directly measure the protein levels of HIF-1α in cell lysates after treatment with the compound under hypoxia to confirm that the compound reduces HIF-1α stabilization.

  • Cytotoxicity Assay: Assess the general cytotoxicity of the compound (e.g., using an LDH assay) to ensure that the observed inhibition of the reporter signal is not due to cell death.[6]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. The protocols and application notes provided herein offer a comprehensive framework for conducting high-throughput screening to identify and characterize its potential as an inhibitor of the HIF-1α signaling pathway. Successful identification of "hit" compounds through this screening cascade can provide valuable starting points for lead optimization in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound can be envisioned in a two-step process starting from commercially available 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. This pathway involves the N-methylation of the pyridone ring followed by purification.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway 6-Oxo-1,6-dihydropyridine-2-carboxylic_acid 6-Oxo-1,6-dihydropyridine- 2-carboxylic acid Product 1-Methyl-6-oxo-1,6-dihydropyridine- 2-carboxylic acid 6-Oxo-1,6-dihydropyridine-2-carboxylic_acid->Product N-methylation Methylating_Agent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) Methylating_Agent->Product Base Base (e.g., K2CO3, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Product

Caption: Proposed N-methylation synthesis of the target compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective base for deprotonation of the pyridone nitrogen.Switch to a stronger base. If using a weaker base like potassium carbonate, consider using a stronger, non-nucleophilic base such as sodium hydride (NaH). Ensure the base is fresh and handled under anhydrous conditions if it is moisture-sensitive.
Low reactivity of the methylating agent.Use a more reactive methylating agent. Dimethyl sulfate is generally more reactive than methyl iodide. Ensure the methylating agent is not degraded.
Inappropriate solvent.The solvent should be able to dissolve the starting material and be inert to the reactants. Dimethylformamide (DMF) or acetone are common choices. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the methylating agent.
Reaction temperature is too low.Gradually increase the reaction temperature. While some methylations proceed at room temperature, others may require gentle heating to initiate or improve the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Formation of Side Products (e.g., O-methylation) The pyridone starting material exists in tautomeric forms (lactam and lactim). The oxygen of the lactim form can also be methylated.The choice of solvent and base can influence the N- versus O-methylation ratio. Aprotic polar solvents like DMF often favor N-alkylation. Using a strong base to fully deprotonate the nitrogen can also favor N-methylation.
The methyl ester of the carboxylic acid is formed.This can occur if the carboxylic acid is deprotonated and reacts with the methylating agent. To avoid this, consider protecting the carboxylic acid group as an ester before N-methylation, followed by a final hydrolysis step. However, direct methylation is often attempted first for simplicity.
Difficult Purification of the Final Product The product is highly polar and may be difficult to separate from inorganic salts or polar starting materials.If the product is soluble in an organic solvent, perform an aqueous workup to remove inorganic salts. Washing with a dilute acid solution can help remove any unreacted basic starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) is a common and effective purification method for crystalline products. Column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol) can also be employed.
The product co-precipitates with starting material.Optimize the recrystallization solvent system to achieve differential solubility between the product and the starting material. A step-wise precipitation by changing the solvent polarity might be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-methylation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid?

A strong, non-nucleophilic base is generally preferred to ensure complete deprotonation of the pyridone nitrogen, which favors N-methylation over O-methylation. Sodium hydride (NaH) is a good choice, but requires anhydrous conditions. Potassium carbonate (K2CO3) is a milder and easier-to-handle alternative, though it may require longer reaction times or heating and might result in a lower yield.

Q2: How can I monitor the progress of the N-methylation reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the starting material, product, and any potential side products. The starting material is typically more polar than the N-methylated product.

Q3: What are the key safety precautions to take during this synthesis?

Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong bases like sodium hydride are flammable and react violently with water; they must be handled under an inert atmosphere (e.g., nitrogen or argon).

Q4: I obtained a mixture of N-methylated and O-methylated products. How can I separate them?

Separation of N- and O-methylated isomers can be challenging due to their similar polarities. Careful column chromatography with a shallow gradient of a polar solvent may be effective. Alternatively, you can try to optimize the reaction conditions to favor N-methylation (see Troubleshooting Guide).

Q5: Is it possible to synthesize the target compound via hydrolysis of a precursor ester?

Yes, an alternative route involves the synthesis of methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate followed by its hydrolysis. This can be advantageous if the N-methylation of the carboxylic acid proves to be low-yielding or produces inseparable impurities. The hydrolysis is typically carried out using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or THF.

Experimental Protocols

Protocol 1: Direct N-methylation of 6-Oxo-1,6-dihydropyridine-2-carboxylic acid
  • Preparation: To a solution of 6-oxo-1,6-dihydropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL per gram of starting material) under an inert atmosphere, add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes. Then, add methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) dropwise at 0 °C. Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water. If NaH was used, quench with methanol first, then water. Acidify the aqueous solution to pH 3-4 with dilute HCl.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol 2: Hydrolysis of Methyl 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
  • Preparation: Dissolve methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Reaction: Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Purification: Acidify the aqueous layer to pH 3-4 with dilute HCl. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start Check_TLC Monitor reaction by TLC Start->Check_TLC No_Reaction No reaction or very slow Check_TLC->No_Reaction No product spot Multiple_Spots Multiple new spots (side products) Check_TLC->Multiple_Spots Multiple product spots Complete Reaction complete Check_TLC->Complete Clean conversion Increase_Temp Increase temperature No_Reaction->Increase_Temp Change_Base Use stronger base No_Reaction->Change_Base Check_Reagents Check reagent quality No_Reaction->Check_Reagents Optimize_Solvent Optimize solvent/base Multiple_Spots->Optimize_Solvent Suspect O-methylation Isolate_Characterize Isolate and characterize side products Multiple_Spots->Isolate_Characterize Workup Proceed to workup and purification Complete->Workup End Pure Product Workup->End Increase_Temp->Check_TLC Change_Base->Check_TLC Check_Reagents->Start Optimize_Solvent->Check_TLC

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on potential side products and reaction optimization.

Problem 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors, from reaction conditions to the purity of starting materials. Below are common causes and troubleshooting suggestions.

Potential Cause Troubleshooting Suggestions
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Temperature: The reaction may require specific temperature control. If the reaction is exothermic, cooling might be necessary to prevent side reactions. Conversely, some steps may require heating to proceed at an adequate rate.
Side Reactions - Michael Adduct Formation: The initial reaction between a methylamine derivative and dimethyl acetylenedicarboxylate (DMAD) can lead to the formation of a Michael adduct as an intermediate. Incomplete cyclization of this intermediate is a common cause of low yield. Consider optimizing the cyclization conditions (e.g., solvent, temperature, or catalyst).
- Isomerization Issues: The initial Michael adduct can exist as geometric isomers (maleate and fumarate). One isomer may cyclize more readily than the other. Reaction conditions can influence the isomer ratio.
- Decarboxylation: Although less common under typical synthesis conditions, decarboxylation of the final product or intermediates can occur, especially at elevated temperatures.
Purity of Reagents - Starting Materials: Ensure the purity of your starting materials, particularly the methylamine derivative and DMAD. Impurities can lead to unwanted side reactions.
- Solvent: Use anhydrous solvents when necessary, as the presence of water can interfere with the reaction.

Problem 2: Presence of Multiple Side Products in the Reaction Mixture

Q: I am observing multiple spots on my TLC plate, indicating the presence of several side products. What are these likely to be and how can I minimize their formation?

A: The formation of multiple side products is a common challenge. The primary side products in this synthesis are often related to the reactivity of the intermediates.

Potential Side Product Formation Pathway Mitigation Strategies
Uncyclized Michael Adduct Incomplete cyclization of the initial adduct formed between the methylamine derivative and DMAD.- Optimize cyclization conditions (e.g., prolonged reaction time, higher temperature, or use of a suitable catalyst).
Isomeric Byproducts If the initial Michael addition is not stereoselective, a mixture of isomers may form, with only one leading to the desired product.- Adjust reaction conditions (solvent polarity, temperature) to favor the formation of the desired isomer.
Ring-Expanded Products In some cases, reactions of enaminones with acetylenic esters can lead to ring-expanded products through a [2+2] cycloaddition followed by electrocyclic ring-opening.- Careful control of reaction temperature and stoichiometry can minimize these alternative pathways.
Self-polymerization of DMAD DMAD is a highly reactive molecule and can undergo self-polymerization, especially in the presence of nucleophiles or under harsh conditions.- Add DMAD slowly to the reaction mixture, and maintain appropriate temperature control.

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

A: Purification can be challenging due to the polarity of the carboxylic acid group.

Purification Method Troubleshooting Tips
Recrystallization - Solvent Selection: Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a less polar solvent (like water or diethyl ether) can be effective.
- Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals.
Column Chromatography - Stationary Phase: Use silica gel for normal-phase chromatography.
- Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid product.
Acid-Base Extraction - Dissolve the crude product in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The desired product will move to the aqueous phase as its carboxylate salt.
- Wash the aqueous phase with an organic solvent to remove non-acidic impurities.
- Acidify the aqueous phase to precipitate the purified product, which can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective method involves the reaction of a methylamine derivative, such as dimethyl 2-(methylamino)maleate, with dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through an initial Michael addition to form an enamine intermediate, which then undergoes an intramolecular cyclization to form the pyridone ring.

Q2: What is the role of dimethyl acetylenedicarboxylate (DMAD) in this synthesis?

A2: DMAD is a highly electrophilic alkyne due to the two electron-withdrawing ester groups. It acts as a potent Michael acceptor, readily reacting with nucleophiles like amines to initiate the formation of the heterocyclic ring.[1]

Q3: How can I confirm the structure of my final product?

A3: The structure of this compound can be confirmed using standard spectroscopic techniques. 1H NMR spectroscopy is particularly useful for identifying the characteristic protons on the pyridone ring and the methyl group on the nitrogen.[2] Further confirmation can be obtained from 13C NMR, IR spectroscopy (to identify the carbonyl and carboxylic acid functional groups), and mass spectrometry.

Experimental Protocols

Synthesis of Dimethyl 2-(methylamino)maleate (Intermediate)

A general procedure for the synthesis of related enaminoesters involves the dropwise addition of dimethyl acetylenedicarboxylate (1.0 eq) to a stirred solution of methylamine (1.0 eq) in a suitable solvent like methanol or dichloromethane at room temperature. The reaction is typically stirred for 24 hours and monitored by TLC. The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[3]

Synthesis of this compound

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Methylamine derivative, DMAD) reaction Michael Addition & Cyclization start->reaction 1. Reaction crude Crude Product reaction->crude 2. Work-up purification Purification (Recrystallization or Chromatography) crude->purification 3. Purification pure Pure Product purification->pure 4. Isolation analysis Spectroscopic Analysis (NMR, IR, MS) pure->analysis 5. Characterization confirmation Structure Confirmation analysis->confirmation

Caption: A general experimental workflow for the synthesis and characterization of this compound.

side_reactions start Starting Materials intermediate Michael Adduct Intermediate start->intermediate Michael Addition product Desired Product intermediate->product Successful Cyclization side_product1 Uncyclized Adduct intermediate->side_product1 Incomplete Cyclization side_product2 Isomeric Byproduct intermediate->side_product2 Isomerization side_product3 Ring-Expanded Product intermediate->side_product3 [2+2] Cycloaddition

Caption: Potential side reaction pathways in the synthesis of this compound.

References

Technical Support Center: Dihydropyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, optimized protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch synthesis of dihydropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch reaction is giving a very low yield. What are the common causes and how can I fix it?

A1: Low yields in the classical Hantzsch synthesis are a frequent issue, often resulting from harsh reaction conditions, long reaction times, and product degradation.[1][2][3] Key areas to troubleshoot include:

  • Reaction Time and Temperature: Extended heating can cause the dihydropyridine product to decompose.[1] Conversely, if the temperature is too low, the reaction may proceed slowly or not at all.[4] An optimal temperature, often around 80°C for solvent-free conditions or reflux in ethanol, can significantly improve yields.[4][5]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can negatively impact the reaction outcome.[1]

  • Catalysis: The traditional uncatalyzed reaction is often slow and low-yielding.[6] Employing a catalyst, such as a Lewis acid (e.g., Yb(OTf)₃), Brønsted acid (e.g., p-toluenesulfonic acid), or an organocatalyst, can dramatically accelerate the reaction and improve yields.[1][7] Modern heterogeneous catalysts can also offer near-quantitative yields in very short times.[6]

  • Solvent Choice: While ethanol and acetic acid are traditional solvents, they may not be ideal for all substrates.[1] Polar solvents like ethanol and water generally give good to excellent yields.[3] Greener options like glycerol or even solvent-free conditions have proven highly effective.[4][8]

Q2: I'm observing a significant colored impurity, likely the oxidized pyridine derivative. How can I prevent this?

A2: The oxidation of the 1,4-dihydropyridine product to its corresponding pyridine is a common side reaction, driven by aromatization.[1][2] This is especially prevalent under harsh conditions or exposure to air.[1] To minimize this:

  • Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent aerial oxidation.[1]

  • Avoid Harsh Oxidants: While some protocols use oxidants like nitric acid or potassium permanganate to intentionally form the pyridine, their accidental presence or formation should be avoided if the dihydropyridine is the target.[2][9]

  • Moderate Conditions: Use the mildest possible temperature and shortest reaction time that still allows for good conversion.

Q3: My reaction isn't going to completion. How can I improve the conversion rate?

A3: Incomplete conversion is often a kinetic issue. To drive the reaction forward, consider these strategies:

  • Alternative Energy Sources: Microwave or ultrasound irradiation can significantly shorten reaction times from hours to minutes and improve yields compared to conventional heating.[1][10]

  • Catalyst Selection: The choice of catalyst is critical. Highly efficient modern catalysts can achieve excellent conversion rates in under an hour.[6] For example, using a sulfonic acid-functionalized magnetic nanoparticle catalyst can result in a 96% yield in 30 minutes.[6]

  • Solvent-Free Conditions: Running the reaction at a higher concentration or without any solvent can sometimes increase reaction rates and yields.[4]

  • Nitrogen Source: The choice of ammonia source can affect the reaction. Ammonium acetate is a common and reliable choice.[11] Ammonium salts derived from weak acids (like acetate or carbonate) tend to show higher efficiency than those from strong acids (like chloride or sulfate), suggesting that a mild buffered pH is beneficial.[3]

Q4: How can I make my dihydropyridine synthesis more environmentally friendly?

A4: There is a significant push towards "green" chemistry approaches for the Hantzsch synthesis.[2]

  • Green Solvents: Replace traditional organic solvents with water, glycerol, or ionic liquids.[2][3][8] Performing the reaction in aqueous micelles has been shown to produce yields above 90%.[2]

  • Catalyst-Free and Solvent-Free Reactions: Many modern protocols eliminate the need for both a catalyst and an organic solvent, offering a clean and efficient synthesis with high atom economy.[3][4][12]

  • Recyclable Catalysts: Use heterogeneous catalysts, such as solid acid catalysts or magnetic nanoparticles, which can be easily recovered by filtration and reused for multiple cycles without a significant loss in activity.[4][13]

Data on Reaction Condition Optimization

Optimizing the Hantzsch synthesis involves balancing the choice of catalyst, solvent, and energy source to maximize yield and minimize reaction time.

Table 1: Comparison of Different Catalysts for Hantzsch Synthesis Model Reaction: Benzaldehyde (1 mmol), Ethyl Acetoacetate (2 mmol), Ammonium Acetate (1-1.2 mmol)

CatalystSolventTemperature (°C)TimeYield (%)Reference
None EthanolReflux8 h65[6]
p-TSA EthanolReflux6 h82[6]
Guanidine Hydrochloride EthanolReflux2-3 h90-95[7]
Tannic Acid H₂O801 h94[6]
Ceric Ammonium Nitrate (CAN) Solvent-FreeRoom Temp1-2.5 h>90[2][14]
Fe₃O₄@SiO₂-SO₃H Ethanol600.5 h96[6]
Carbonaceous Solid Acid Solvent-Free8025 min92[4]

Table 2: Effect of Solvent on a Catalyst-Free Hantzsch Reaction Model Reaction: Benzaldehyde (1 mmol), Ethyl Acetoacetate (2 mmol), Ammonium Carbonate (1 mmol) in a sealed vessel at 70-75°C for 2h.

SolventYield (%)Reference
Water 92[3]
Ethanol 88[3]
Water/Ethanol (1:1) 90[3]
Toluene 35[3]
Dichloromethane 25[3]
Solvent-Free 65[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis [1]

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (2 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Micelles [1][2]

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (2 mmol)

    • Ammonium acetate (1.2 mmol)

    • Aqueous SDS (0.1 M)

    • p-Toluenesulfonic acid (PTSA) catalyst (optional, but recommended)

  • Procedure:

    • Combine the aldehyde, β-ketoester, ammonium acetate, and catalyst (if used) in the aqueous SDS solution.

    • Place the reaction vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature for the optimized time (typically 30-60 minutes).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the product.

Protocol 3: Solvent-Free Synthesis Using a Reusable Catalyst [4]

  • Materials:

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium acetate (1 mmol)

    • Carbonaceous solid acid catalyst (10 wt%)

  • Procedure:

    • In a round-bottom flask, mix the aldehyde, ethyl acetoacetate, ammonium acetate, and the solid acid catalyst.

    • Stir the mixture at 80°C under solvent-free conditions for the required time (e.g., 20-40 minutes).

    • Monitor the reaction by TLC.

    • After completion, add ethyl acetate (25 mL) to dissolve the product and filter to recover the catalyst.

    • The catalyst can be washed, dried, and reused.

    • Concentrate the filtrate under reduced pressure to afford the crude product, which can be further purified by column chromatography.

Visual Guides

Hantzsch_Workflow General Workflow for Hantzsch Dihydropyridine Synthesis Reactants 1. Mix Reactants - Aldehyde - β-Ketoester - Ammonia Source Solvent_Catalyst 2. Add - Solvent (Optional) - Catalyst (Optional) Reactants->Solvent_Catalyst Reaction 3. Apply Energy - Conventional Heat - Microwave - Ultrasound Solvent_Catalyst->Reaction Monitoring 4. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Workup - Cool Reaction - Filter/Extract Monitoring->Workup Complete Purification 6. Purify - Recrystallization - Column Chromatography Workup->Purification Product Pure 1,4-DHP Product Purification->Product Troubleshooting_Tree Troubleshooting Decision Tree Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity Side Products/ Impurities Problem->Impurity NoReaction Reaction Not Starting/Completing Problem->NoReaction LY_Sol1 Increase Temperature or Use Microwave/Ultrasound LowYield->LY_Sol1 LY_Sol2 Add a Catalyst (e.g., p-TSA, CAN) LowYield->LY_Sol2 LY_Sol3 Check Reactant Purity LowYield->LY_Sol3 LY_Sol4 Try Solvent-Free or Aqueous Micelles LowYield->LY_Sol4 Imp_Sol1 Run under Inert Atmosphere (N₂/Ar) Impurity->Imp_Sol1 Imp_Sol2 Reduce Reaction Time/Temperature Impurity->Imp_Sol2 Imp_Sol3 Optimize Purification (Chromatography) Impurity->Imp_Sol3 NR_Sol1 Increase Catalyst Loading NoReaction->NR_Sol1 NR_Sol2 Switch to a More Active Catalyst NoReaction->NR_Sol2 NR_Sol3 Change Nitrogen Source (e.g., NH₄OAc) NoReaction->NR_Sol3

References

Technical Support Center: Stability of 1,4-Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the oxidative instability of 1,4-dihydropyridines (1,4-DHPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with 1,4-dihydropyridines?

A1: The core chemical structure of 1,4-dihydropyridines features a dihydropyridine ring that is susceptible to oxidation.[1][2] The principal degradation pathway is the oxidation of this ring to a more thermodynamically stable aromatic pyridine ring.[2] This process, often referred to as aromatization, results in a complete loss of the compound's intended pharmacological activity.[1][2][3][4][5]

Q2: What factors can trigger the oxidation of 1,4-dihydropyridines?

A2: Several factors can initiate or accelerate the oxidation of 1,4-DHPs. These include:

  • Light: Exposure to light, particularly in the UV-A range, is a major catalyst for photodegradation.[1][3] The degradation is significantly faster in solution compared to the solid state.[1][3]

  • Oxidizing Agents: The presence of oxidizing agents can directly lead to the aromatization of the 1,4-DHP ring.[2]

  • Heat: Elevated temperatures can promote thermal degradation, especially in the presence of humidity.[6][7]

  • Metal Ions: Certain metal ions, such as Fe³⁺, can cause rapid degradation of 1,4-DHPs.[8]

  • Atmosphere: The presence of oxygen in the air can contribute to oxidation, especially under harsh reaction conditions.[9]

Q3: What are the consequences of 1,4-dihydropyridine oxidation in experimental settings?

A3: The oxidation of 1,4-DHPs can lead to several critical issues in research and development:

  • Inaccurate and Irreproducible Results: Degradation of the active compound will result in an underestimation of its efficacy and potency, leading to unreliable experimental data.[1]

  • Formation of Impurities: The pyridine derivative is the primary degradation product, which will have a molecular weight two daltons less than the parent 1,4-DHP.[1] In some cases, secondary degradation products may also form.[1][3]

  • Interference in Assays: These degradation products can interfere with analytical measurements or introduce unintended biological effects in cellular assays.[1]

Q4: Are there any general strategies to prevent the oxidation of 1,4-dihydropyridines?

A4: Yes, several strategies can be employed to minimize oxidation:

  • Protection from Light: This is the most critical preventative measure. Always use amber-colored glassware, opaque containers, or wrap containers in aluminum foil.[1] Conduct experiments in a dimly lit room whenever possible.[1]

  • Inert Atmosphere: For sensitive reactions or long-term storage of solutions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.[9]

  • Solvent Selection: The rate of photodegradation can be influenced by the solvent.[1] Consider using solvents in which the 1,4-DHP is known to be more stable.

  • Use of Antioxidants and Stabilizers: The inclusion of antioxidants or photostabilizing excipients like cyclodextrins may be beneficial, particularly for liquid formulations.[1][3]

  • Temperature Control: Store 1,4-DHP compounds and their solutions at recommended temperatures and avoid unnecessary exposure to heat.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause: Photodegradation of the 1,4-DHP compound during the experiment.[1]

  • Troubleshooting Steps:

    • Review Experimental Workflow: Identify all steps where the 1,4-DHP solution is exposed to light, including weighing, dissolution, dilutions, and incubation periods.

    • Implement Light-Protective Measures: Use amber-colored microplates or wrap standard plates in aluminum foil.[1] Perform liquid handling steps in a darkened room or under a fume hood with the light turned off.[1]

    • Run a Control Experiment: Prepare a 1,4-DHP solution and expose it to the same light conditions as your assay for the same duration. Analyze the concentration of the parent compound before and after exposure to quantify the extent of degradation.[1]

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of the 1,4-DHP and protect them from light.[1]

Issue 2: Unexpected peaks in HPLC or LC-MS analysis.
  • Possible Cause: Formation of the oxidized pyridine derivative.[1]

  • Troubleshooting Steps:

    • Confirm the Identity of Extra Peaks: If using LC-MS, check for a peak with a molecular weight that is two daltons less than the parent 1,4-DHP.[1] This is a strong indicator of the corresponding pyridine derivative.

    • Perform a Forced Degradation Study: Intentionally expose a solution of your 1,4-DHP to a UV lamp.[1] Inject samples at different time points to confirm that the extra peaks are photoproducts and to determine their retention times.[1]

    • Optimize Sample Handling: Ensure that from the moment of preparation, your samples are continuously protected from light until they are injected into the analytical system.[1] Use amber autosampler vials or cover the autosampler tray.[1]

Issue 3: Low or no biological activity observed for a known active 1,4-dihydropyridine.
  • Possible Cause: Complete or significant degradation of the compound before or during the assay.[1]

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of the 1,4-DHP, rigorously protecting it from light.[1] Re-run the experiment with the fresh solution.

    • Analyze Stock and Working Solutions: Use HPLC or UV-Vis spectrophotometry to determine the actual concentration of the active 1,4-DHP in your solutions.[1] Compare this to the expected concentration.

    • Consider the Solvent: The stability of 1,4-DHPs can be solvent-dependent.[1] If possible, prepare solutions in solvents where the compound is known to be more stable.

Data Presentation

Table 1: Factors Influencing the Oxidation of 1,4-Dihydropyridines

Influencing FactorEffect on StabilityPrevention/Mitigation Strategies
Light (UV-A) Major cause of degradation (photodegradation), especially in solution.[1][3]Use amber or opaque containers, work in low-light conditions.[1]
Heat Can lead to thermal degradation, particularly with high humidity.[6][7]Store at controlled room temperature or as recommended; avoid high humidity.
Oxygen (Air) Can cause aerial oxidation, especially under harsh conditions.[9]Use inert atmosphere (N₂ or Ar) for sensitive reactions and storage.[9]
Metal Ions (e.g., Fe³⁺) Can catalyze rapid degradation.[8]Use high-purity solvents and reagents; avoid metal spatulas for handling.
pH of Solution Stability can be pH-dependent.[8]Buffer solutions to an optimal pH if known; investigate pH stability profile.
Solvent The type of solvent can affect the rate of degradation.[1]Choose solvents known to improve the stability of 1,4-DHPs.
Physical State More stable in the solid state compared to in solution.[1][3]For long-term storage, keep the compound in its solid form.

Experimental Protocols

Protocol 1: Assessment of 1,4-Dihydropyridine Photostability using UV-Vis Spectrophotometry

This protocol provides a method to determine the rate of photodegradation of a 1,4-DHP in solution by monitoring the change in its UV absorbance over time.[1]

  • Materials:

    • 1,4-DHP compound of interest

    • Spectrophotometer-grade solvent (e.g., methanol, ethanol, or acetonitrile)

    • Quartz cuvettes

    • UV-Vis spectrophotometer

    • Controlled light source (e.g., xenon lamp or a UV lamp)

    • Amber glassware and aluminum foil

  • Procedure:

    • Prepare Stock Solution: Accurately weigh the 1,4-DHP and dissolve it in the chosen solvent in an amber volumetric flask to a known concentration (e.g., 1 mg/mL).[1] Protect this solution from light.

    • Determine λmax: Dilute the stock solution to a concentration that gives an absorbance reading between 1.0 and 1.5 AU. Scan the solution across a relevant UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[1]

    • Prepare Experimental Solution: Dilute the stock solution to a final concentration that gives an initial absorbance of approximately 1.0 AU at the λmax in a quartz cuvette.[1]

    • Initiate Experiment: Place the cuvette in the spectrophotometer and record the initial absorbance at λmax (time = 0).

    • Expose to Light: Place the cuvette under the controlled light source.

    • Monitor Absorbance: At regular time intervals (e.g., every 5, 10, or 15 minutes), remove the cuvette from the light source and immediately record the absorbance at λmax.

    • Data Analysis: Plot the absorbance at λmax versus time. The decrease in absorbance corresponds to the degradation of the 1,4-DHP. The degradation rate constant can be calculated from this data.[1]

Protocol 2: Forced Degradation Study for Identification of Oxidation Products

This protocol outlines a forced degradation study to intentionally induce oxidation and identify the resulting degradation products using HPLC-MS.

  • Materials:

    • 1,4-DHP compound of interest

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

    • UV lamp

    • HPLC-MS system

    • Amber and clear glass vials

  • Procedure:

    • Prepare Solutions: Prepare a solution of the 1,4-DHP in a suitable solvent at a known concentration.

    • Unstressed Sample: Immediately inject a portion of the freshly prepared solution into the HPLC-MS system to obtain a chromatogram and mass spectrum of the pure compound.

    • Photodegradation: Transfer a portion of the solution to a clear glass vial and expose it to a UV lamp for a set period (e.g., 1, 4, 8, and 24 hours).[4]

    • Oxidative Degradation: To another portion of the solution, add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) and let it stand at room temperature.

    • Thermal Degradation: Place a portion of the solution in an oven at an elevated temperature (e.g., 60 °C) for a set period.

    • Analysis: At each time point, inject the stressed samples into the HPLC-MS system.

    • Data Interpretation: Compare the chromatograms of the stressed samples to the unstressed sample. Look for the appearance of new peaks. Analyze the mass spectra of these new peaks. A peak with a mass corresponding to [M-2]+H⁺ (where M is the mass of the parent 1,4-DHP) is indicative of the oxidized pyridine derivative.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep Prepare 1,4-DHP Solution (Use Amber Glassware) light Light Exposure (UV Lamp) prep->light Expose heat Thermal Stress (Elevated Temp.) prep->heat Expose oxidant Oxidative Stress (e.g., H₂O₂) prep->oxidant Expose hplc HPLC / LC-MS Analysis light->hplc heat->hplc oxidant->hplc data Data Interpretation (Identify Degradation Products) hplc->data

Caption: Workflow for a forced degradation study of a 1,4-dihydropyridine.

troubleshooting_logic start Inconsistent Experimental Results? check_light Review Light Exposure in Protocol start->check_light check_hplc Analyze Sample by HPLC-MS start->check_hplc protect_light Implement Light Protection (Amber Vials, Low Light) check_light->protect_light new_peak Unexpected Peak Observed? check_hplc->new_peak prepare_fresh Prepare Fresh Solutions protect_light->prepare_fresh check_mass Check for [M-2] Mass new_peak->check_mass Yes no_issue No Degradation Detected new_peak->no_issue No confirm_oxidation Oxidation Confirmed check_mass->confirm_oxidation confirm_oxidation->prepare_fresh

Caption: Troubleshooting logic for identifying 1,4-dihydropyridine oxidation.

References

troubleshooting 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Troubleshooting Guide

Issue: Compound is not dissolving in my chosen solvent.

This is a common challenge with polar carboxylic acids. The following steps provide a systematic approach to troubleshoot and resolve solubility issues.

Troubleshooting Workflow

start Start: Solubility Issue check_solvent Step 1: Verify Solvent Choice - Is the solvent appropriate for a polar carboxylic acid? start->check_solvent solvent_yes Yes check_solvent->solvent_yes Appropriate solvent_no No check_solvent->solvent_no Inappropriate increase_temp Step 2: Gentle Heating - Have you tried warming the solution? solvent_yes->increase_temp recommend_solvents Action: Switch to a recommended polar aprotic solvent like DMSO or DMF. solvent_no->recommend_solvents recommend_solvents->increase_temp temp_yes Yes increase_temp->temp_yes Heated temp_no No increase_temp->temp_no Not Heated sonication Step 3: Apply Sonication - Have you used an ultrasonic bath? temp_yes->sonication recommend_heating Action: Warm the solution gently (e.g., 30-40°C water bath). temp_no->recommend_heating recommend_heating->sonication sonication_yes Yes sonication->sonication_yes Sonicated sonication_no No sonication->sonication_no Not Sonicated adjust_ph Step 4: pH Adjustment - Is your solvent aqueous or protic? - Have you tried making the solution basic? sonication_yes->adjust_ph recommend_sonication Action: Sonicate the sample for several minutes. sonication_no->recommend_sonication recommend_sonication->adjust_ph ph_yes Yes adjust_ph->ph_yes pH Adjusted ph_no No adjust_ph->ph_no pH Not Adjusted end End: Solubility Achieved ph_yes->end recommend_ph Action: Add a base (e.g., NaOH, NH4OH) to deprotonate the carboxylic acid. ph_no->recommend_ph recommend_ph->end

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for this compound?

A1: Based on its structure as a polar heterocyclic carboxylic acid, the recommended starting solvents are polar aprotic solvents. For a structurally similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, Dimethyl Sulfoxide (DMSO) is an effective solvent.[1][2] N,N-Dimethylformamide (DMF) is also likely to be a good solvent.[3] For aqueous solutions, solubility is expected to be low but can be significantly increased by adjusting the pH to a basic range.

Q2: I need to use an aqueous buffer. How can I dissolve the compound?

A2: Direct dissolution in neutral aqueous buffers will likely be challenging due to the compound's acidic nature. The solubility of carboxylic acids in aqueous solutions can be dramatically increased by deprotonation in a basic environment. It is recommended to first prepare a concentrated stock solution in a minimal amount of a suitable organic solvent like DMSO and then dilute this stock into your aqueous buffer. Alternatively, you can increase the pH of your aqueous buffer to facilitate dissolution.

Q3: Can I heat the compound to aid dissolution?

A3: Yes, gentle heating can be employed to increase the rate of dissolution. However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. A water bath set to 30-40°C is a safe starting point. Always check the compound's stability at elevated temperatures if this information is available.

Q4: My compound precipitated out of solution after storage. What should I do?

A4: Precipitation upon storage, especially at lower temperatures, is common for solutions of moderately soluble compounds. You can try to redissolve the compound by gently warming the solution and vortexing or sonicating. To prevent this, consider preparing fresh solutions before each experiment or storing stock solutions at room temperature or slightly above, if the compound's stability permits. For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended.[1]

Q5: How does the purity of the compound affect its solubility?

A5: Impurities can significantly impact the solubility of a compound. In some cases, impurities may enhance solubility, while in others they can hinder it. If you are facing persistent solubility issues, it is advisable to verify the purity of your compound using an appropriate analytical technique such as NMR or LC-MS.

Quantitative Solubility Data

SolventCompoundSolubilityReference
DMSO1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid100 mg/mL (653.00 mM)[1]
WaterPicolinic acid (Pyridine-2-carboxylic acid)Very Soluble (~862.5 g/kg at 293 K)[4]
EthanolPicolinic acid (Pyridine-2-carboxylic acid)Sparingly Soluble (~57.1 g/kg at 293 K)[4]
AcetonitrilePicolinic acid (Pyridine-2-carboxylic acid)Slightly Soluble (~17.0 g/kg at 293 K)[4]
DMFPyridine-2-carboxylic anhydrideSoluble[3]
ToluenePyridine-2-carboxylic anhydrideSparingly Soluble to Insoluble[3]
HexanesPyridine-2-carboxylic anhydrideInsoluble[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 153.14 g/mol )

  • Anhydrous DMSO

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out 1.53 mg of this compound and place it into a clean microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no solid particles remaining.

  • Store the stock solution in properly labeled, small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Workflow for Stock Solution Preparation

start Start weigh Weigh 1.53 mg of Compound start->weigh add_dmso Add 100 µL of DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_dissolution Is the compound fully dissolved? vortex->check_dissolution sonicate Sonicate for 5-10 minutes check_dissolution->sonicate No store Store aliquots at -20°C or -80°C check_dissolution->store Yes sonicate->store end End: 100 mM Stock Solution store->end

Caption: Protocol for preparing a DMSO stock solution.

Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment

This protocol provides a general method for dissolving this compound in an aqueous buffer by increasing the pH.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS)

  • 1 M NaOH or 1 M NH4OH solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of this compound to the aqueous buffer.

  • Place the solution on a stir plate and begin stirring.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Slowly add the 1 M NaOH or 1 M NH4OH solution dropwise to the stirring solution.

  • Continue to add the base until the compound is fully dissolved. Monitor the pH to ensure it does not exceed the desired range for your experiment. The carboxylate form of the acid will be more soluble.

  • Once the compound is dissolved, you can adjust the pH back down if necessary, but be aware that the compound may precipitate if the pH becomes too acidic.

Logical Relationship for pH-Dependent Solubility

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) protonated R-COOH (Protonated form) low_solubility Low Aqueous Solubility protonated->low_solubility Dominant Species deprotonated R-COO⁻ (Deprotonated form) protonated->deprotonated + OH⁻ deprotonated->protonated + H⁺ high_solubility High Aqueous Solubility deprotonated->high_solubility Dominant Species

Caption: Effect of pH on carboxylic acid solubility.

References

Technical Support Center: Analysis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying impurities in 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Q1: My ¹H NMR spectrum shows more peaks than expected. How do I identify potential impurities?

A1: Extra peaks in your ¹H NMR spectrum indicate the presence of impurities. Here’s a systematic approach to identify them:

  • Solvent Residual Peaks: First, identify signals from residual undeuterated solvent. Common NMR solvents have characteristic chemical shifts. For example, in DMSO-d₆, residual DMSO appears around 2.50 ppm and water is often seen around 3.33 ppm.

  • Starting Materials: Unreacted starting materials are common impurities. Based on typical synthetic routes for related pyridine carboxylic acids, potential starting materials could include derivatives of picoline. Look for characteristic signals of these precursors. For instance, a methyl group on the pyridine ring would typically appear as a singlet between 2.3 and 2.6 ppm.

  • Reaction Byproducts: Consider possible side reactions. Incomplete oxidation or side-chain reactions can lead to various byproducts. For example, if an oxidation reaction is part of the synthesis, you might see signals corresponding to partially oxidized intermediates.

  • Degradation Products: The target molecule could degrade under certain conditions. Look for new aromatic signals or changes in the aliphatic region that could indicate ring opening or other degradation pathways.

  • Comparison with Reference Spectra: If available, compare your spectrum with a reference spectrum of pure this compound. This is the most direct way to identify impurity peaks.

Q2: I see a broad peak in my ¹H NMR spectrum. What could it be?

A2: A broad peak in a ¹H NMR spectrum can arise from several sources:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group (-COOH) is acidic and can undergo chemical exchange with residual water or other exchangeable protons in the sample. This typically results in a broad singlet that can appear over a wide chemical shift range, often above 10 ppm.

  • Water: The chemical shift of water is sensitive to temperature, concentration, and the solvent used. It often appears as a broad peak. In DMSO-d₆, it is typically around 3.33 ppm.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of nearby proton signals.

  • Aggregates: The sample may be forming aggregates in the NMR solvent, leading to broader signals due to restricted molecular tumbling. Try diluting your sample or acquiring the spectrum at a higher temperature.

Q3: How can I confirm the structure of a suspected impurity?

A3: Confirming the structure of an unknown impurity often requires a combination of NMR techniques:

  • ¹³C NMR: A ¹³C NMR spectrum will show a signal for each unique carbon atom in the impurity. This can help to determine the carbon skeleton.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to piece together molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments and identifying quaternary carbons.

  • Mass Spectrometry (MS): Coupling NMR with MS (LC-NMR-MS) can provide the molecular weight of the impurity, which is a critical piece of information for structure elucidation.

Frequently Asked Questions (FAQs)

Q: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
N-CH₃3.4 - 3.635 - 45Singlet in ¹H NMR.
H-36.5 - 6.7110 - 120Doublet in ¹H NMR.
H-47.4 - 7.6135 - 145Triplet or Doublet of Doublets in ¹H NMR.
H-56.2 - 6.4105 - 115Doublet in ¹H NMR.
C-2 (C=O)-160 - 170Quaternary carbon, weak signal in ¹³C NMR.
C-6 (C=O)-170 - 180Quaternary carbon, weak signal in ¹³C NMR.
COOH> 12 (broad)165 - 175Broad singlet in ¹H NMR, exchangeable.

Note: These are estimated values and may vary depending on the solvent, concentration, and temperature.

Q: What are some common impurities I should look out for?

A: Based on general synthetic routes for pyridine carboxylic acids, which often involve oxidation of substituted pyridines, potential impurities could include:

  • Unreacted Starting Material: e.g., 1-methyl-2-picoline.

  • Partially Oxidized Intermediates: e.g., 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

  • Isomers: e.g., 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

  • Residual Solvents: From the reaction or purification process (e.g., acetone, ethanol, ethyl acetate).

The following table summarizes the expected ¹H NMR signals for some of these potential impurities.

¹H NMR Chemical Shifts of Potential Impurities

Impurity Functional Group Expected ¹H Chemical Shift (ppm) Multiplicity
Residual SolventsAcetone (CH₃)~2.17Singlet
Ethanol (CH₃)~1.2Triplet
Ethanol (CH₂)~3.6Quartet
Ethyl Acetate (CH₃)~1.2Triplet
Ethyl Acetate (CH₂)~4.1Quartet
Ethyl Acetate (CH₃CO)~2.0Singlet
Starting MaterialPyridine ring protons7.0 - 8.5Multiplets
(e.g., picoline derivative)Methyl group on ring2.3 - 2.6Singlet

Q: Can I quantify the impurities using NMR?

A: Yes, quantitative NMR (qNMR) is a powerful technique for determining the concentration of impurities. The basic principle involves comparing the integral of a signal from the impurity with the integral of a signal from a known amount of an internal standard. For accurate quantification, ensure:

  • Full relaxation of all signals by using a sufficiently long relaxation delay (D1) in your NMR experiment.

  • The signals being integrated are well-resolved and do not overlap with other signals.

  • An internal standard is used that is stable, does not react with the sample, and has a simple spectrum with at least one signal in a clear region of the spectrum.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Accurately weigh approximately 5-10 mg of your sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.

  • If performing quantitative analysis, add a known amount of a suitable internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filter the solution if any particulate matter is present.

Protocol 2: Standard ¹H NMR Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

  • Set the appropriate spectral width (e.g., -2 to 16 ppm).

  • Use a 30-degree pulse angle to ensure good signal-to-noise without saturating the signals.

  • Set the relaxation delay (D1) to at least 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 64 scans).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_analysis Impurity Analysis Workflow cluster_impurities Potential Impurity Sources Start Starting Materials (e.g., Picoline derivative) Reaction Chemical Transformation (e.g., Oxidation, Methylation) Start->Reaction Product Crude Product Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 Reaction Byproducts Reaction->Impurity2 Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Impurity3 Degradation Products Product->Impurity3 Final 1-Methyl-6-oxo-1,6-dihydropyridine- 2-carboxylic acid Purification->Final Impurity4 Residual Solvents Purification->Impurity4 NMR_Sample Prepare NMR Sample Final->NMR_Sample Acquire_1H Acquire ¹H NMR NMR_Sample->Acquire_1H Acquire_13C Acquire ¹³C NMR NMR_Sample->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) NMR_Sample->Acquire_2D Analysis Spectral Analysis & Impurity Identification Acquire_1H->Analysis Acquire_13C->Analysis Acquire_2D->Analysis

Caption: General workflow for the synthesis and impurity identification of this compound.

Technical Support Center: Column Chromatography Purification of Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of dihydropyridine (DHP) compounds using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying dihydropyridine compounds?

A1: The choice of stationary phase is critical and depends on the specific properties of the dihydropyridine derivative. For general purpose purification by flash chromatography, silica gel is the most common stationary phase. For high-performance liquid chromatography (HPLC), reversed-phase (RP) C18 and C8 bonded silica gels are widely used, separating compounds based on hydrophobicity.[1] To achieve better selectivity, especially when separating DHPs from their more polar oxidized pyridine forms, columns with embedded polar groups or cyano (CN) sorbents can be advantageous.[1] For separating enantiomers, specialized chiral stationary phases (CSPs) are necessary.[1]

Q2: How do I select an appropriate mobile phase for dihydropyridine purification?

A2: Mobile phase selection is crucial for achieving good resolution. A common starting point for normal-phase separation on silica gel is a mixture of hexane and ethyl acetate .[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target dihydropyridine in thin-layer chromatography (TLC) analysis.[1] For reversed-phase HPLC, mixtures of acetonitrile or methanol with water or an aqueous buffer are standard.[1] Optimization of the organic modifier percentage, pH, and buffer concentration is key to achieving the desired separation.[1]

Q3: My dihydropyridine compound is degrading on the column. What can I do?

A3: Dihydropyridines are notoriously sensitive to light and can oxidize to their corresponding pyridine derivatives. It is crucial to protect the entire chromatography setup from light by wrapping the column and collection tubes in aluminum foil.[1] Additionally, some dihydropyridines can be sensitive to the acidic nature of silica gel. In such cases, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1%).

Q4: I am observing significant peak tailing in my chromatogram. What is the cause and how can I fix it?

A4: Peak tailing with dihydropyridine compounds is often caused by strong interactions between the basic nitrogen atom in the dihydropyridine ring and acidic silanol groups on the surface of the silica gel stationary phase. To mitigate this, you can add a small percentage of a basic modifier, such as triethylamine (TEA) , to your mobile phase (e.g., 0.1-0.5%).[1] This will mask the active silanol sites and lead to more symmetrical peaks.

Q5: How should I load my sample onto the column?

A5: There are two primary methods for sample loading: wet loading and dry loading. For wet loading , dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent and carefully apply it to the top of the column.[1] If your compound has poor solubility in the mobile phase, dry loading is recommended.[1] To do this, dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of dihydropyridine compounds.

Problem Possible Cause(s) Solution(s)
Poor Resolution / Overlapping Peaks 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Improper column packing (channeling).1. Optimize the mobile phase using TLC. Aim for a ΔRf of at least 0.2 between your target compound and impurities. For gradient elution, a shallower gradient may be required. 2. Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the mass of the stationary phase. 3. Ensure the column is packed uniformly without any cracks or air bubbles. Repack the column if necessary.
Compound Does Not Elute 1. Mobile phase is too non-polar (normal phase) or too polar (reversed phase). 2. Compound has precipitated at the top of the column.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane for normal phase). 2. Ensure the sample is fully dissolved before loading. If solubility is an issue, use the dry loading technique.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column not properly equilibrated.1. Prepare fresh mobile phase for each experiment and ensure thorough mixing. 2. For HPLC, use a column oven to maintain a constant temperature.[1] 3. Before injecting the sample, flush the column with at least 10-20 column volumes of the mobile phase to ensure it is fully equilibrated.[1]
Multiple Peaks for a Supposedly Pure Compound 1. On-column degradation (oxidation to pyridine derivative). 2. Presence of enantiomers being separated on a chiral stationary phase. 3. Tautomerization.1. Protect the column from light. Consider deactivating the silica gel with triethylamine. 2. This is expected if you are using a chiral column. To obtain a single peak, use an achiral column.[1] 3. Verify the stability of your compound under the chromatographic conditions.

Data Presentation

Table 1: HPLC Conditions for Simultaneous Analysis of Five Dihydropyridine Drugs[2][3]
ParameterCondition
Stationary Phase Luna C8 (100 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile:Methanol:0.7% Triethylamine (pH 3.06) (30:35:35 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 237 nm
Column Temperature 30°C
Table 2: Retention Times for Dihydropyridine Drugs under Conditions in Table 1[2][3]
CompoundRetention Time (minutes)
Amlodipine (AML)2.93
Nifedipine (NIF)3.98
Lercanidipine (LER)4.98
Nitrendipine (NIT)6.32
Nimodipine (NIM)7.75

Experimental Protocols

General Protocol for Flash Column Chromatography Purification of Dihydropyridines
  • Method Development with TLC:

    • Dissolve a small amount of the crude dihydropyridine mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., different ratios of hexane:ethyl acetate).

    • Visualize the plate under UV light.

    • The optimal mobile phase will give the target dihydropyridine an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[1]

  • Column Packing (Slurry Method):

    • Select an appropriately sized glass column.

    • Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add a thin protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

    • Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to yield a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution by opening the stopcock and applying gentle air pressure if necessary (flash chromatography).

    • Crucially, wrap the column in aluminum foil to protect the light-sensitive dihydropyridine from degradation.

    • Collect the eluent in a series of labeled test tubes or vials.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified dihydropyridine.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified dihydropyridine compound.

Mandatory Visualization

experimental_workflow start Crude Dihydropyridine Mixture tlc 1. Method Development (TLC) Select Stationary & Mobile Phase start->tlc prep 2. Prepare Column & Sample (Slurry Pack, Dissolve Sample) tlc->prep load 3. Load Sample (Wet or Dry Loading) prep->load elute 4. Elute & Collect Fractions (Protect from Light) load->elute monitor 5. Monitor Fractions (TLC/UV) elute->monitor combine 6. Combine Pure Fractions monitor->combine finish Isolated Pure Dihydropyridine combine->finish

Caption: Experimental workflow for dihydropyridine purification.

troubleshooting_guide cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_degradation Compound Degradation cluster_no_elution No Elution start Problem Identified res_q1 Is the sample overloaded? start->res_q1 tail_q1 Basic nitrogen interaction with acidic silica? start->tail_q1 deg_q1 Is the column exposed to light? start->deg_q1 no_elute_q1 Is the mobile phase too weak? start->no_elute_q1 res_a1_yes Reduce sample load res_q1->res_a1_yes Yes res_a1_no Optimize mobile phase (adjust polarity) res_q1->res_a1_no No tail_a1 Add triethylamine (TEA) to mobile phase (0.1-0.5%) tail_q1->tail_a1 deg_a1_yes Wrap column in foil deg_q1->deg_a1_yes Yes deg_a1_no Consider deactivating silica if compound is acid-sensitive deg_q1->deg_a1_no No no_elute_a1_yes Increase mobile phase polarity no_elute_q1->no_elute_a1_yes Yes no_elute_a1_no Check for precipitation on column no_elute_q1->no_elute_a1_no No

Caption: Troubleshooting decision tree for DHP purification.

References

stability issues with 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid in solution. The information is based on general chemical principles and data from structurally related compounds. It is crucial to perform specific stability studies for your unique experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the structure, the primary factors affecting stability are likely to be:

  • pH: The acidity or basicity of the solution can influence the rate of hydrolysis and other degradation pathways.

  • Light Exposure: Dihydropyridine derivatives are often susceptible to photodegradation, which can lead to oxidation of the dihydropyridine ring.

  • Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis and decarboxylation.

  • Oxygen: The presence of oxygen can contribute to oxidative degradation, especially in the presence of light or certain metal ions.

  • Solvent: The choice of solvent can impact solubility and the rate of degradation. Protic solvents may participate in hydrolysis reactions.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, it is recommended to store solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]

Q3: In which solvents is this compound soluble?

Solvent/SystemSolubilityReference
DMSOSoluble[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]

Q4: What are the potential degradation pathways for this molecule in solution?

A4: Based on its chemical structure, two primary degradation pathways are plausible:

  • Oxidation of the Dihydropyridine Ring: This is a common degradation pathway for dihydropyridine derivatives, especially upon exposure to light. The dihydropyridine ring can be oxidized to the corresponding pyridine ring.

  • Hydrolysis of the Carboxylic Acid Group: While generally stable, under certain pH and temperature conditions, the carboxylic acid group could potentially undergo esterification if alcohols are used as co-solvents. Decarboxylation at high temperatures is also a possibility for some pyridine carboxylic acids.

Below is a diagram illustrating a potential oxidative degradation pathway.

G 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic_acid 1-Methyl-6-oxo-1,6-dihydropyridine- 2-carboxylic acid Oxidized_Product 1-Methyl-6-oxo-1,6-dihydropyridine- 2-carboxylic acid (Oxidized Pyridine Ring) 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic_acid->Oxidized_Product Oxidation (e.g., light, O2)

Potential Oxidative Degradation Pathway

Troubleshooting Guides

This section provides guidance on how to address common stability-related issues encountered during experiments.

Issue 1: Inconsistent or lower-than-expected experimental results over time.

  • Possible Cause: Degradation of the compound in your working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.

    • Protect from Light: Conduct experiments under subdued light conditions and store all solutions containing the compound in light-protected containers.

    • Control Temperature: Avoid exposing solutions to elevated temperatures for extended periods. If heating is necessary, minimize the duration.

    • pH Monitoring: Ensure the pH of your experimental buffer is consistent and within a range that minimizes degradation. If unsure, perform a preliminary pH stability study.

    • Analytical Verification: If the problem persists, verify the concentration and purity of your stock and working solutions using an appropriate analytical method, such as HPLC-UV.

Issue 2: Precipitation of the compound in aqueous buffers.

  • Possible Cause: Poor aqueous solubility.

  • Troubleshooting Steps:

    • Use of Co-solvents: As indicated in the solubility table, using a co-solvent system is often necessary. Prepare a high-concentration stock solution in DMSO and dilute it into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system.

    • Sonication: Gentle sonication can help to dissolve the compound.

    • pH Adjustment: The solubility of carboxylic acids can be pH-dependent. Adjusting the pH of the buffer might improve solubility. Generally, solubility increases at a pH above the pKa of the carboxylic acid.

Issue 3: Observing unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause: Presence of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a sample of the compound. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.

    • Peak Tracking: Compare the chromatograms of your experimental samples with those from the forced degradation study to identify and track the formation of degradation products.

Below is a workflow for conducting a basic forced degradation study.

G cluster_0 Forced Degradation Study Workflow Start Prepare Stock Solution in an appropriate solvent Stress_Conditions Expose aliquots to stress conditions: - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Oxidation (e.g., 3% H2O2) - Heat (e.g., 60°C) - Light (UV/Vis) Start->Stress_Conditions Neutralize Neutralize acidic and basic samples Stress_Conditions->Neutralize Analyze Analyze all samples by HPLC-UV/MS Neutralize->Analyze Compare Compare chromatograms to identify degradation products Analyze->Compare End Characterize significant degradants Compare->End

Forced Degradation Study Workflow

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock solution concentration.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C.

Protocol 2: General Procedure for a Preliminary Stability Assessment

  • Solution Preparation: Prepare a solution of the compound in your experimental buffer at the desired concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.

  • Incubation: Incubate the remaining solution under your experimental conditions (e.g., specific temperature, lighting).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them using the same analytical method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. A significant decrease indicates instability under the tested conditions.

This diagram outlines the logical flow for assessing solution stability.

G Prep_Solution Prepare experimental solution T0_Analysis Analyze at T=0 Prep_Solution->T0_Analysis Incubate Incubate under experimental conditions T0_Analysis->Incubate Time_Points Analyze at time points (T=x) Incubate->Time_Points Compare Compare T=x with T=0 Time_Points->Compare Stable Solution is stable Compare->Stable No significant change Unstable Solution is unstable Compare->Unstable Significant degradation

Solution Stability Assessment Workflow

References

Technical Support Center: Efficient Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in dihydropyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch dihydropyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the classical Hantzsch synthesis are a common problem, often stemming from harsh reaction conditions, long reaction times, and the formation of side products.[1] Key factors to investigate include:

  • Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol or acetic acid can be inefficient, leading to product degradation.[1][2] Consider optimizing the temperature, as some solvent-free reactions show significantly improved yields at higher temperatures (e.g., 100°C vs. 80°C).[3][4]

  • Lack of Catalyst: The uncatalyzed reaction is often slow and low-yielding.[5] Introducing a catalyst can dramatically accelerate the reaction and improve yields.[1]

  • Incomplete Conversion: If starting materials are present at the end of the reaction, it indicates incomplete conversion. This can be addressed by using a more efficient catalyst, increasing the reaction temperature, or employing alternative energy sources like microwave or ultrasound irradiation.[1]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can interfere with the reaction and lower the yield.[1]

  • Inappropriate Solvent: The solvent plays a crucial role. While ethanol and water are common, the optimal solvent can be substrate-dependent.[6] In some cases, solvent-free conditions provide the best results.[4]

Q2: My reaction is not going to completion. How can I improve the conversion rate?

A2: To drive the reaction to completion, consider the following strategies:

  • Catalysis: This is the most effective method. A wide range of catalysts have been proven to enhance the Hantzsch reaction, including Brønsted acids (p-toluenesulfonic acid - PTSA), Lewis acids (Yb(OTf)₃), and modern heterogeneous catalysts like functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or metal-organic frameworks (UiO-66-NH₂).[1][5]

  • Alternative Energy Sources: Microwave irradiation or the use of ultrasound can significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating.[1][7]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate.[1] High yields have been reported in aqueous micelles and under solvent-free conditions.[1][7]

  • Reactant Concentration: Increasing the concentration of reactants or running the reaction under solvent-free conditions can accelerate the reaction rate.[1][8]

Q3: I am observing a significant amount of a colored impurity, which I suspect is the oxidized pyridine derivative. How can I minimize this side reaction?

A3: The oxidation of the 1,4-dihydropyridine (1,4-DHP) product to the corresponding aromatic pyridine is a very common side reaction, especially under harsh conditions or in the presence of air.[1][7] To minimize this:

  • Control the Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can effectively prevent aerial oxidation.[1][3]

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote oxidation.[1]

  • Choose a Milder Oxidant (if aromatization is the next step): If the goal is the pyridine itself, be aware that common oxidants like CrO₃, KMnO₄, and HNO₃ can be harsh.[7] Milder conditions, such as using iodine in refluxing methanol, may offer better control.[7]

Q4: How does the choice of nitrogen source affect the reaction?

A4: The nitrogen source is critical. Ammonium acetate is the most commonly used and reliable source.[9][6] Other sources like ammonia or ammonium carbonate can also be used.[2][7] Studies have shown that ammonium salts derived from weak acids (e.g., acetate, carbonate, formate) tend to be more efficient than those from strong acids (e.g., chloride, sulfate), suggesting that a mildly buffered pH is beneficial for the reaction.[2]

Q5: My heterogeneous catalyst has lost activity after a few runs. What could be the cause, and can it be regenerated?

A5: Catalyst deactivation is common and can be caused by several factors:[10]

  • Poisoning: Strong adsorption of impurities from reactants (e.g., sulfur compounds) or byproducts onto the catalyst's active sites.[10][11]

  • Fouling/Coking: Deposition of carbonaceous materials or polymers on the catalyst surface, blocking pores and active sites.[11]

  • Sintering: Agglomeration of catalyst nanoparticles at high temperatures, which reduces the active surface area.[11]

  • Leaching: Dissolution of the active catalytic components into the reaction medium.[10]

Regeneration: In many cases, particularly for deactivation by poisoning or fouling, the catalyst can be regenerated. A common method involves washing the recovered catalyst with solvents like methanol and deionized water to remove adsorbed species.[10][11] For magnetic catalysts, this is particularly straightforward as they can be easily separated from the reaction mixture with an external magnet.[12] Deactivation due to sintering is typically irreversible.[11]

Data Presentation: Catalyst Performance Comparison

The selection of a catalyst directly impacts reaction time, temperature, and yield.[5] The following tables summarize the performance of various catalysts for the synthesis of 1,4-dihydropyridines.

Table 1: Comparison of Various Catalysts in Hantzsch Synthesis

CatalystSolventTemp. (°C)TimeYield (%)Reference
None EthanolReflux8 h65%[5]
p-TSA EthanolReflux6 h82%[5]
Tannic Acid H₂O801 h94%[5]
Fe₃O₄@SiO₂-SO₃H Ethanol600.5 h96%[5]
UiO-66-NH₂ EthanolRT0.5 h95%[5]
Ceric Ammonium Nitrate (CAN) NoneRT0.5 h94%[7]
Iodine MethanolReflux5 h98%[7]

Data is for the model reaction of benzaldehyde, ethyl acetoacetate, and an ammonia source.[5]

Table 2: Performance of Fe₃O₄@Phen@Cu Magnetic Nanocatalyst

Aldehyde SubstrateTime (min)Yield (%)
Benzaldehyde3096%
4-Chlorobenzaldehyde3097%
4-Nitrobenzaldehyde3091%
4-Methylbenzaldehyde4595%
4-Methoxybenzaldehyde6086%
Reaction Conditions: Aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), Fe₃O₄@Phen@Cu (25 mg), H₂O (5 mL), 60°C.[3][12]

Experimental Protocols

Protocol 1: General Procedure for Magnetic Nanoparticle-Catalyzed Synthesis [3][12]

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst Addition: Add the magnetic nanocatalyst (e.g., Fe₃O₄@Phen@Cu, 25 mg) to the flask.

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of water or ethanol).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 60°C) for the required time (typically 30-60 minutes), monitoring progress with Thin Layer Chromatography (TLC).

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Place a strong magnet against the side of the flask to immobilize the magnetic catalyst.

  • Product Isolation: Carefully decant the supernatant liquid. The product can then be isolated by filtration (if precipitated) or by extracting the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Catalyst Recycling: Wash the recovered magnetic catalyst with ethanol and dry it for reuse in subsequent reactions.

Protocol 2: Microwave-Assisted Hantzsch Synthesis [1]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in the chosen solvent (e.g., 3 mL of ethanol).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • Work-up: After the reaction, cool the vessel to room temperature.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_end Final Product Aldehyde Aldehyde Ketoester1 β-Ketoester (1 eq.) Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester2 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ammonia Ammonia Source Enamine Enamine Ketoester2->Enamine Enamine Formation Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael Michael Addition Enamine->Michael Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization DHP 1,4-Dihydropyridine Cyclized->DHP Dehydration

Caption: The reaction mechanism for the Hantzsch dihydropyridine synthesis.[9][13]

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion (TLC/NMR) start->check_conversion incomplete Incomplete Conversion (Starting Material Remains) check_conversion->incomplete No complete Complete Conversion (No Starting Material) check_conversion->complete Yes add_catalyst Introduce/Change Catalyst (e.g., p-TSA, Fe₃O₄ NPs) incomplete->add_catalyst increase_temp Increase Temperature or Use Microwave/Ultrasound incomplete->increase_temp check_reactants Verify Reactant Purity incomplete->check_reactants check_side_products Analyze for Side Products (e.g., Oxidized Pyridine) complete->check_side_products oxidation Oxidation is an Issue check_side_products->oxidation Yes no_oxidation Minimal Side Products check_side_products->no_oxidation No use_inert Use Inert Atmosphere (N₂ or Ar) oxidation->use_inert optimize_workup Optimize Product Isolation & Purification no_oxidation->optimize_workup

Caption: A troubleshooting workflow for diagnosing and solving low yield issues.[1][3]

Catalyst_Selection start Need to Select a Catalyst q1 Is Catalyst Reusability a Priority? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No hetero Choose Heterogeneous Catalyst yes1->hetero homo Homogeneous Catalysts are Suitable no1->homo q2 Are Green Solvents (e.g., Water) Required? hetero->q2 homo->q2 yes2 Yes q2->yes2 Yes no2 No q2->no2 No tannic Consider Water-Tolerant Catalysts (e.g., Tannic Acid, Fe₃O₄@Phen@Cu) yes2->tannic ptsa Consider Traditional Catalysts (e.g., p-TSA in Ethanol) no2->ptsa q3 Is Reaction Time Critical? tannic->q3 ptsa->q3 yes3 Yes q3->yes3 Yes no3 No q3->no3 No fast Use High-Activity Catalysts (e.g., Fe₃O₄@SiO₂-SO₃H, UiO-66-NH₂) or Microwave/Ultrasound yes3->fast standard Standard Conditions are Acceptable no3->standard

Caption: A decision tree to guide catalyst selection based on experimental priorities.[5][12]

Catalyst_Deactivation Active Active Catalyst Poisoning Poisoning Active->Poisoning Fouling Fouling / Coking Active->Fouling Sintering Sintering Active->Sintering Leaching Leaching Active->Leaching Inactive Inactive Catalyst Poisoning->Inactive Poisoning_desc Strong chemisorption of impurities or byproducts on active sites. Poisoning->Poisoning_desc Fouling->Inactive Fouling_desc Deposition of carbon or polymers on the surface, blocking pores. Fouling->Fouling_desc Sintering->Inactive Sintering_desc Thermal agglomeration of nanoparticles, reducing surface area. Sintering->Sintering_desc Leaching->Inactive Leaching_desc Dissolution of active metal components into the reaction medium. Leaching->Leaching_desc

References

Technical Support Center: Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, particularly when scaling up the process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its precursors.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclization Step - Incomplete reaction. - Suboptimal temperature. - Inefficient base.- Monitor the reaction by TLC or HPLC to ensure completion. - For the cyclization to form the pyridone bis-ester, refluxing with sodium hydride in THF has been shown to be effective.[1] - In a scaled-up process, consider using lithium methoxide at a controlled temperature of 30 °C.[1][2]
Formation of Bis-carboxylic Acid Side Product - Non-regioselective hydrolysis of the bis-ester intermediate.- Use lithium hydroxide (2 equivalents) at a low temperature (0 °C) for the hydrolysis step. This condition favors the selective hydrolysis of the C-5 ester.[1][2] - An alternative approach involves forming a boron-ate complex with boric acid and acetic anhydride, followed by hydrolysis, which can achieve 100% regioselectivity.[1]
Transesterification During Synthesis - Reaction of the bis-methyl ester with other alcohols present.- If a benzyl ester is desired to allow for regioselective hydrolysis via catalytic hydrogenation, it can be obtained by refluxing the bis-methyl ester with benzyl alcohol in toluene.[2]
Difficulties in Product Purification - Presence of unreacted starting materials or side products.- Recrystallization from isopropanol or a methanol/water mixture has been reported to be effective for purifying the final product.[1][2] - For intermediates, column chromatography may be necessary, although this is less ideal for large-scale production.[1]
Slow Reaction Times in Batch Process - Inherent limitations of batch chemistry for multi-step syntheses.- Consider implementing a continuous flow process. A four-step continuous flow synthesis has been developed that achieves an overall yield of approximately 80% with 99.5% purity in just 20 minutes.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and key precursor is methyl 4-methoxyacetoacetate.[1][2]

Q2: What are the key steps in the synthesis of the pyridone-carboxylic acid precursor?

The synthesis generally involves:

  • Reaction of methyl 4-methoxyacetoacetate with dimethylformamide dimethyl acetal (DMF-DMA).[1][2]

  • Conversion to a vinylogous amide by reacting with an amine, such as aminoacetaldehyde dimethyl acetal.[1][2]

  • Cyclization with an oxalate, like dimethyl oxalate, in the presence of a base to form the pyridone bis-ester.[1][2]

  • Regioselective hydrolysis of one of the ester groups to yield the final carboxylic acid.[1][2]

Q3: Are there one-pot methods available for this synthesis to improve efficiency?

Yes, a one-pot synthesis has been developed by GSK. This method proceeds without isolating the intermediates, which can improve overall efficiency for large-scale production.[1][2]

Q4: How can the regioselectivity of the final hydrolysis step be controlled?

Regioselective hydrolysis at the C-5 position can be achieved by using lithium hydroxide at 0 °C.[1][2] Alternatively, a method involving the formation of a boron-ate complex has been shown to provide excellent regioselectivity.[1] Catalytic hydrogenation can be used if a benzyl ester is present at the C-5 position.[2]

Q5: What are the advantages of a continuous flow process for this synthesis?

A continuous flow process offers significant advantages for industrial scale-up, including high yields (around 80%), high purity (99.5%), and drastically reduced reaction times (approximately 20 minutes for four steps).[2]

Experimental Protocols

Protocol 1: Hectogram-Scale Synthesis via Boron-ate Complex

This protocol is based on the Mylan lab's process for preparing the pyridone-carboxylic acid.[1]

  • Step 1: Formation of Intermediate 9

    • To methyl-4-methoxy acetoacetate, add DMF-DMA at 0 °C.

    • Stir the reaction mixture at ambient temperature for 12 hours.

    • The resulting product (9) is used in the next step without further purification.

  • Step 2: Formation of Vinylogous Amide 11

    • To a precooled solution of product 9 in methanol at 20 °C, add aminoacetaldehyde dimethyl acetal.

  • Step 3: Cyclization to Pyridone Bis-ester 13

    • The trans secondary vinylogous amide (11) is cyclized with dimethyl oxalate using sodium hydride in THF under reflux.

    • The resulting pyridone bis-ester (13) is obtained in quantitative yield after purification by column chromatography.

  • Step 4: Formation of Boron-ate Complex 14 and Hydrolysis

    • To a heated solution of acetic anhydride and boric acid, add a solution of the bis-ester (13) in toluene.

    • Stir the reaction mixture at 50 °C for 1 hour to form the boron-ate complex (14).

    • Hydrolyze the complex in methanol with cooling at 10 °C using aqueous HCl.

    • The final product is obtained as the sole product with 100% regioselectivity by adding water and collecting via filtration.

Protocol 2: Temperature-Controlled Synthesis (GSK Modified)

This protocol is a modification of the GSK one-pot synthesis to improve yields.[2]

  • Step 1 & 2: Formation of Vinylogous Amide

    • React methyl-4-methoxy acetoacetate with an excess of DMF-DMA at room temperature for 1.5 hours in the absence of a solvent.

    • React the resulting trans-olefin product with aminoacetaldehyde dimethyl acetal in methanol.

  • Step 3: Cyclization

    • Carry out the cyclization to the pyridone bis-ester at 30 °C in the presence of dimethyl oxalate and lithium methoxide.

  • Step 4: Regioselective Hydrolysis

    • Perform regioselective ester hydrolysis using lithium hydroxide at 0 °C.

    • Acidify with 2 N HCl.

    • Recrystallize the product from isopropanol.

Data Presentation

Table 1: Comparison of Synthesis Methods for Pyridone-Carboxylic Acid Precursor

Method Scale Key Reagents Overall Yield Purity Key Advantages
GSK One-Pot Synthesis Lab-scaleDMF-DMA, Aminoacetaldehyde dimethyl acetal, Dimethyl oxalate, Lithium methoxideImproved over initial reportsNot specifiedOne-pot procedure improves efficiency.
Mylan Hectogram-Scale Synthesis 100 g scaleDMF-DMA, Aminoacetaldehyde dimethyl acetal, Dimethyl oxalate, Sodium hydride, Boric acidNot specified (quantitative for cyclization)High (100% regioselectivity)Avoids formation of bis-carboxylic acid side product.
Cipla Continuous Flow Process Kilogram scaleNot fully specified~80%99.5%Economical, cost-effective, and rapid (20 min for 4 steps).[2]
Divi Lab Synthesis Lab-scaleDMF-DMA, Aminoacetaldehyde dimethyl acetal, Dimethyl oxalate, Benzyl alcohol33%Not specifiedProvides an alternative for 100% regioselective ester hydrolysis.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_cyclization Cyclization cluster_hydrolysis Hydrolysis & Purification start1 Methyl 4-methoxyacetoacetate inter1 trans-Olefin Product start1->inter1 start2 DMF-DMA start2->inter1 inter2 Vinylogous Amide inter1->inter2 Aminoacetaldehyde dimethyl acetal cyclo Pyridone Bis-ester inter2->cyclo reagent1 Dimethyl Oxalate reagent1->cyclo base Base (e.g., LiOMe, NaH) base->cyclo hydrolysis Regioselective Hydrolysis (e.g., LiOH, 0°C) cyclo->hydrolysis acidification Acidification hydrolysis->acidification purification Recrystallization acidification->purification final_product 1-Methyl-6-oxo-1,6-dihydropyridine- 2-carboxylic acid purification->final_product

References

Validation & Comparative

The Pivotal Role of the Pyridinone Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds and its close analogs, with a particular focus on their role as enzyme inhibitors, most notably as HIV-1 integrase inhibitors. The information presented herein is synthesized from a range of studies on related pyridinone, quinolone, and naphthyridine derivatives, offering valuable insights for the rational design of novel therapeutics.

Comparative Structure-Activity Relationship Data

The biological activity of this compound derivatives is highly sensitive to substitutions at various positions on the pyridinone ring. The following table summarizes key SAR findings from studies on analogous compounds, providing a predictive framework for the design of novel derivatives. The data is primarily drawn from the context of HIV-1 integrase inhibition, a well-studied application for this scaffold.

Compound SeriesR1 (N1-position)R2 (C2-position)R3 (C3-position)R4 (C4-position)R5 (C5-position)Biological Activity (IC50/EC50)Key SAR Insights
Pyridinone Carboxylic Acids (General) MethylCarboxylic AcidVaried SubstituentsVaried SubstituentsVaried SubstituentsnM to µMThe carboxylic acid at C2 and the adjacent ketone at C6 are crucial for chelating divalent metal ions (e.g., Mg2+) in the active site of enzymes like HIV integrase.[1][2]
Quinolone-3-Carboxylic Acid Analogs Alkyl/Aryl-Carboxylic AcidVaried SubstituentsVaried SubstituentsModest ActivityModifications at the N-1 and C-2 positions generally do not lead to significant improvements in anti-HIV-1 activity.[1]
Naphthyridinone Carboxamides Varied Substituents-CarboxamideVaried SubstituentsVaried SubstituentsPotent (nM)A planar arrangement of the metal-binding motif is important for good inhibitory activity. The N-6 of the 1,6-naphthyridine ring significantly influences anti-HIV activity.[2]
2-Pyridinone Core Derivatives Varied Substituents-Varied SubstituentsVaried SubstituentsVaried SubstituentsPotent (e.g., 32-67 nM)Optimization of substituents on the pyridinone core can lead to compounds with improved pharmacokinetic profiles and resistance profiles.[1]
1-Hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides Hydroxy-CarboxamideVaried SubstituentsVaried SubstituentsHighly PotentIntroduction of substituents at the C-6 position can be highly effective, while substituents at the C-7 position are not well-tolerated.[3]

Experimental Protocols

The evaluation of the SAR for these compounds relies on robust and standardized experimental assays. Below are detailed methodologies for key experiments typically cited in the study of HIV-1 integrase inhibitors.

HIV-1 Integrase Strand Transfer Inhibition Assay

This in vitro assay is fundamental for determining the inhibitory potential of compounds against the key enzymatic step of viral DNA integration.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA. One of the strands is typically labeled (e.g., with biotin or a fluorescent tag).

  • Assay buffer (e.g., MOPS, NaCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., streptavidin-alkaline phosphatase conjugate and a chemiluminescent substrate if using a biotin-labeled substrate)

  • 96- or 384-well assay plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Mixture Preparation: The HIV-1 integrase enzyme is pre-incubated with the labeled donor DNA in the assay buffer to form the enzyme-substrate complex.

  • Inhibition Reaction: The test compound dilutions are added to the wells of the assay plate, followed by the addition of the pre-incubated enzyme-substrate complex.

  • Initiation of Strand Transfer: The strand transfer reaction is initiated by the addition of the target DNA.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of strand transfer product is quantified. For a biotin-labeled substrate, this can be achieved by transferring the reaction mixture to a streptavidin-coated plate, followed by washing and addition of an antibody-enzyme conjugate and a suitable substrate for signal generation.

  • Data Analysis: The signal from each well is measured, and the percent inhibition for each compound concentration is calculated relative to a no-compound control. The IC50 value is then determined by fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture

This assay determines the efficacy of the compounds in inhibiting HIV-1 replication in a cellular context.

Objective: To measure the half-maximal effective concentration (EC50) of test compounds in protecting cells from HIV-1 infection.

Materials:

  • A susceptible cell line (e.g., MT-4 cells)

  • A laboratory-adapted strain of HIV-1

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • A method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay)

  • A method for assessing cell viability (e.g., MTT assay)

Procedure:

  • Cell Plating: Cells are seeded in 96-well plates at a predetermined density.

  • Compound Addition: Serial dilutions of the test compounds are added to the cells.

  • Viral Infection: A standardized amount of HIV-1 is added to the wells.

  • Incubation: The plates are incubated for several days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using a suitable method. For example, the amount of p24 antigen in the cell culture supernatant can be quantified by ELISA.

  • Cell Viability Assay: A parallel assay is often performed to determine the cytotoxicity of the compounds (CC50).

  • Data Analysis: The EC50 is calculated by determining the compound concentration that inhibits viral replication by 50%. The therapeutic index is then calculated as the ratio of CC50 to EC50.

Visualizing the Scientific Process

To better understand the workflow and the mechanism of action, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Compound_Design Lead Compound (e.g., this compound) Synthesis Synthesis of Analogs Compound_Design->Synthesis In_Vitro In Vitro Assays (e.g., Enzyme Inhibition) Synthesis->In_Vitro Cell_Based Cell-Based Assays (e.g., Antiviral Activity) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Animal Studies) SAR_Analysis SAR Analysis In_Vivo->SAR_Analysis Cell_Based->In_Vivo Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Cycle

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

HIV_Integrase_Inhibition cluster_0 HIV Integrase Active Site cluster_1 Inhibitor Action cluster_2 Outcome Integrase Integrase Enzyme Mg1 Mg2+ Mg2 Mg2+ Inhibitor Pyridinone Carboxylic Acid Inhibitor Chelation Metal Chelation Inhibitor->Chelation Integration_Blocked Integration Blocked Chelation->Mg1 Chelation->Mg2 Viral_DNA Viral DNA Viral_DNA->Integration_Blocked Host_DNA Host DNA Host_DNA->Integration_Blocked

Caption: Mechanism of HIV integrase inhibition by pyridinone carboxylic acid derivatives.

References

A Comparative Analysis of the Biological Activity of Dihydropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of dihydropyridine isomers, a class of drugs renowned for their application in treating cardiovascular diseases like hypertension. Dihydropyridines, such as amlodipine, felodipine, and nifedipine, function primarily as L-type calcium channel blockers.[1][2][3] A critical aspect of their pharmacology lies in their stereochemistry. These molecules possess a chiral center, leading to the existence of enantiomers (isomers that are mirror images of each other).[4] Often, the desired therapeutic activity is predominantly associated with one enantiomer, while the other may be less active, inactive, or contribute to adverse effects.[5][6][7] This guide delves into the experimental data that differentiates the biological effects of these isomers.

Comparative Biological Activity Data

The pharmacological activity of dihydropyridine enantiomers can differ significantly. The S-isomers are typically the more potent calcium channel antagonists. The following tables summarize quantitative data comparing the activity of isomers for several common dihydropyridines.

Amlodipine Isomers
ParameterS-(-)-AmlodipineR-(+)-AmlodipineRacemic AmlodipineReference
Receptor Affinity ~1000x greater affinity for the dihydropyridine receptor siteSignificantly lower affinityMix of high and low affinity enantiomers[5]
Pharmacological Action Potent vasodilating actionContributes to side effects like edemaCombination of therapeutic and adverse effects[8][9]
Clinical Efficacy Equally efficacious at half the dose of the racemic mixtureLittle to no calcium channel blocking activityStandard therapeutic dose[5][6]
Tolerability Better tolerability, lesser incidence of peripheral edemaAssociated with side effectsHigher incidence of edema compared to S-Amlodipine[5]
Pranidipine Isomers
ParameterS-IsomerR-IsomerReference
Calcium Channel Blocking Potency ~50 times more potentLess potent[10]
Apparent pA2 Value (in isolated rat aorta) 10.038.36[10]
Antihypertensive Action (in vivo) Dose-dependent decrease in blood pressureNo effect on blood pressure at similar doses[10]
Felodipine & Nitrendipine vs. Nifedipine
Parameter(S)-Felodipine(S)-NitrendipineNifedipine (racemic)Reference
Relative Potency (unbound drug, effect on heart rate) ~60 times more potent than nifedipine~9 times more potent than nifedipineBaseline[11]
Calcium Channel Antagonist Activity (IC50) Potent activity associated with the S(-) isomerActive (S)-enantiomer is more potent-[7][11]
Racemic Felodipine IC50 1.45 x 10⁻⁹ M--[12]

Signaling Pathways and Experimental Visualization

Dihydropyridines exert their primary effect by blocking L-type voltage-gated calcium channels (VGCCs). This action prevents the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

G Depolarization Membrane Depolarization VGCC L-Type Voltage-Gated Calcium Channel (DHPR) Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Allows DHP Dihydropyridine Isomers DHP->VGCC Blocks Relaxation Vascular Smooth Muscle Relaxation (Vasodilation) DHP->Relaxation Promotes Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction Vascular Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction Leads to

Caption: Mechanism of action of 1,4-Dihydropyridine analogues.

A common workflow to assess the biological activity of these isomers involves cell-based assays that measure changes in intracellular calcium.

G start Start cell_culture Culture HEK293 cells stably expressing L-type Ca²⁺ channels start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding dye_loading Load cells with Ca²⁺ indicator dye (e.g., Fluo-4 AM) seeding->dye_loading compound_add Add dihydropyridine isomers (test compounds) and controls dye_loading->compound_add depolarization Induce depolarization (e.g., add high KCl solution) compound_add->depolarization measurement Measure fluorescence intensity kinetically (e.g., using FLIPR) depolarization->measurement analysis Data Analysis: Calculate % inhibition and IC50 values measurement->analysis end End analysis->end

Caption: Experimental workflow for a cell-based calcium influx assay.

Experimental Protocols

Protocol 1: Cell-Based Intracellular Calcium ([Ca²⁺]i) Assay

This protocol is designed to measure changes in intracellular calcium concentration as an indicator of dihydropyridine receptor (DHPR) activity.[13]

  • Objective: To quantify the inhibitory effect of dihydropyridine isomers on L-type calcium channel activity.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the CaV1.2 channel are commonly used.[13][14]

  • Methodology:

    • Cell Culture & Seeding: HEK293 cells are cultured in DMEM with 10% FBS. They are then seeded into 96-well or 384-well black, clear-bottom plates at a density to achieve 70-90% confluency.[13][14]

    • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 10 µM), in a buffered salt solution (e.g., HBSS) for approximately 60 minutes at 37°C. This allows the dye to enter the cells.[13]

    • Compound Addition: After washing to remove excess dye, the test compounds (dihydropyridine isomers) are added at various concentrations and incubated.

    • Depolarization and Signal Detection: The plate is placed in a fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation). A depolarizing agent, typically a high-concentration potassium chloride (KCl) solution, is injected to activate the voltage-gated calcium channels.[13][14]

    • Data Acquisition: Fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4) is measured kinetically before and after the addition of KCl to capture the peak calcium response.[13]

  • Data Analysis: The change in fluorescence (ΔF) from baseline to peak is calculated. The percentage of inhibition for each compound concentration is determined relative to positive (no inhibitor) and negative (no depolarization) controls. IC50 values are then calculated by fitting the data to a dose-response curve.[13][14]

Protocol 2: In Vivo Antihypertensive Activity Assessment

This protocol assesses the effect of dihydropyridine isomers on blood pressure in an animal model.

  • Objective: To determine the in vivo efficacy of dihydropyridine isomers in reducing blood pressure.

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are a standard model for this type of study.[10][15]

  • Methodology:

    • Acclimatization: Rats are acclimatized to the measurement procedure (e.g., tail-cuff method) for several days to ensure stable baseline readings.[15]

    • Baseline Measurement: Baseline systolic and diastolic blood pressure and heart rate are recorded for each animal.

    • Compound Administration: The dihydropyridine isomers, a vehicle control, and a standard drug (e.g., nifedipine) are administered, typically via oral gavage or intraperitoneal injection.[10][15]

    • Post-Dose Measurement: Blood pressure and heart rate are measured at multiple time points after administration (e.g., 1, 2, 4, 6, 24 hours) to establish a time-course of the effect.[15]

  • Data Analysis: The change in blood pressure from the baseline is calculated for each treatment group. The effects of the test isomers are compared to the vehicle control to determine statistical significance and antihypertensive activity.[15]

References

Validating the Next Generation of Anemia Therapeutics: A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of nephrology and hematology, the advent of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors has marked a significant shift in the management of anemia associated with Chronic Kidney Disease (CKD). These orally administered small molecules offer a novel mechanism for stimulating endogenous erythropoiesis, presenting a distinct alternative to traditional erythropoiesis-stimulating agents (ESAs).

This guide provides a comparative framework for the biological validation of new chemical entities in this class, using the established agents Roxadustat, Vadadustat, and Daprodustat as benchmarks. We will use "Compound X" (1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid) as a hypothetical new entrant to illustrate the necessary validation assays and data required for a comprehensive biological profile.

The HIF-1α Signaling Pathway: The Core Mechanism

Under normal oxygen conditions (normoxia), the transcription factor HIF-1α is hydroxylated by PHD enzymes. This modification allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, or in the presence of a PHD inhibitor, this degradation is blocked. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on target genes. This transcriptional activation leads to the production of erythropoietin (EPO) and other proteins involved in red blood cell production and iron metabolism.[1][2][3][4][5]

HIF-1a Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD Enzymes O2 O2 O2->PHD Fe2 Fe2+ Fe2->PHD OG 2-OG OG->PHD VHL VHL HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1a_stable HIF-1α (Stabilized) HIF1a_hypoxia->HIF1a_stable Accumulation PHD_inhibitor PHD Inhibitor (e.g., Compound X) PHD_inhibitor->PHD Inhibition Nucleus Cytoplasm Nucleus HIF1a_stable->Nucleus:f1 Translocation HIF1b HIF-1β HIF1b->Nucleus:f1 HIF1_complex HIF-1 Complex HRE HRE (DNA) HIF1_complex->HRE Binding Nucleus:f1->HIF1_complex Target_Genes Target Genes (EPO, etc.) HRE->Target_Genes Transcription Transcription Target_Genes->Transcription

Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.

Comparative In Vitro Efficacy

The initial validation of a novel PHD inhibitor involves determining its potency against the target enzymes and its activity in a cellular context.

Table 1: In Vitro PHD Enzyme Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of each compound against the three main PHD isoforms. Lower values indicate higher potency.

CompoundPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
Roxadustat ~1400[1]591[6]~1320[1]
Vadadustat 15.36[7]11.83[7]7.63[7]
Daprodustat 3.5[8]22.2[8]5.5[8]
Compound X Data NeededData NeededData Needed
Table 2: Cellular Activity - HIF-1α Stabilization and EPO Production

This table summarizes the ability of each compound to stabilize HIF-1α and induce the production of Erythropoietin (EPO) in a relevant cell line, such as the human hepatoma cell line Hep3B.[9]

CompoundCell LineHIF-1α Stabilization (EC50, µM)EPO Production (EC50, µM)
Roxadustat Hep3BReported to induce accumulation[1]Data specific to EC50 not available
Vadadustat Hep3BTime and concentration-dependent[9]Leads to synthesis and secretion[9]
Daprodustat Hep3BInduces accumulation at 25-50 µM[8]Data specific to EC50 not available
Compound X Hep3BData NeededData Needed

Comparative In Vivo Efficacy

Following successful in vitro characterization, the compound's efficacy must be demonstrated in a relevant animal model of anemia, typically in rodents.

Table 3: In Vivo Efficacy in Animal Models of Anemia

This table compares the effects of the compounds on key physiological parameters related to erythropoiesis.

CompoundAnimal ModelEffect on Plasma EPO LevelsEffect on Hemoglobin (Hb) Levels
Roxadustat RatSignificant increase (1.2 to 1072 mIU/mL at 50 mg/kg)[10]Significant increase[11]
Vadadustat RatPotent increase with a single oral dose[9]Maintained stable Hb concentrations[12]
Daprodustat MouseIncreased plasma levels at 60 mg/kg[8]Increased levels at 3, 10, and 30 mg/kg[8]
Compound X Specify ModelData NeededData Needed

Experimental Workflow and Protocols

A structured experimental workflow is crucial for the systematic validation of a novel PHD inhibitor.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_safety Safety & Toxicology A Primary Screening: PHD2 Enzyme Inhibition Assay (e.g., TR-FRET) B Isoform Selectivity: PHD1 & PHD3 Inhibition Assays A->B Confirm Hits C Cellular Activity: HIF-1α Stabilization Assay (Western Blot / ELISA) B->C Characterize Leads D Functional Outcome: EPO Production Assay (ELISA) C->D Assess Function E Pharmacokinetics (PK) Study in Rodents D->E Select Candidate H Preliminary Toxicology (e.g., Cytotoxicity Assays) D->H Initial Safety F Efficacy Study: Rodent Model of Anemia (e.g., 5/6 Nephrectomy) E->F Determine Dosing G Measure Endpoints: Plasma EPO, Hemoglobin, Hematocrit, Reticulocytes F->G Evaluate Efficacy I Off-Target Screening H->I Assess Specificity

References

A Tale of Two Dihydropyridines: Nifedipine vs. 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmacotherapy, compounds sharing a core chemical scaffold can exhibit vastly different biological activities. This guide provides a detailed comparison of two such molecules: the well-established L-type calcium channel blocker, nifedipine, and the investigational compound, 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. While both are dihydropyridine derivatives, their known mechanisms of action and therapeutic targets diverge significantly, precluding a direct comparison of clinical efficacy at this time.

This document serves to juxtapose the extensive clinical data and established mechanism of nifedipine against the preclinical profile of this compound, thereby highlighting the current state of knowledge and potential avenues for future research.

Section 1: Comparative Overview

A stark contrast exists in the available data for these two compounds. Nifedipine has been the subject of extensive clinical investigation for decades, leading to its approval for the treatment of hypertension and angina.[1][2] In contrast, this compound is a compound with limited characterization, primarily explored in preclinical settings for its potential anti-inflammatory and anti-cancer properties.[3][4][5]

Table 1: General Characteristics

FeatureNifedipineThis compound
Primary Mechanism of Action L-type calcium channel blocker[6][7]AP-1 inhibitor[3][8]
Established Therapeutic Areas Hypertension, Angina Pectoris[1][2]Investigational (preclinical), potential in inflammation and oncology[3][4]
Clinical Development Stage Marketed DrugPreclinical
Data Availability Extensive clinical trial data, well-defined pharmacokinetic and pharmacodynamic profiles[9][10]Limited to in vitro and some potential in vivo (animal) studies[3][8]

Section 2: Mechanism of Action

The distinct therapeutic potentials of these two molecules stem from their fundamentally different molecular targets and signaling pathways.

Nifedipine: A Vasodilator through Calcium Channel Blockade

Nifedipine exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac muscle cells.[6][7] This is achieved by binding to and blocking L-type voltage-gated calcium channels.[7] The reduction in intracellular calcium leads to relaxation of the vascular smooth muscle, resulting in vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.[6][11] In the context of angina, this vasodilation of coronary arteries increases blood flow to the myocardium, alleviating ischemic pain.[12]

Nifedipine_Mechanism extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ Nifedipine Nifedipine Nifedipine->Ca_channel Blocks Ca_ion_out Ca²⁺ Ca_ion_out->Ca_channel Influx Contraction Vascular Smooth Muscle Contraction Ca_ion_in->Contraction Vasodilation Vasodilation Contraction->Vasodilation BloodPressure ↓ Blood Pressure ↑ Coronary Blood Flow Vasodilation->BloodPressure

Nifedipine's mechanism of action.
This compound: An Inhibitor of AP-1 Signaling

In contrast, preclinical data suggest that this compound functions as an inhibitor of the Activator Protein-1 (AP-1) transcription factor.[3][8] AP-1 is a crucial regulator of gene expression in response to various stimuli, including stress, growth factors, and cytokines, and plays a significant role in inflammation and cell proliferation. By inhibiting AP-1, this compound has the potential to modulate the expression of genes involved in these processes. This mechanism underpins its observed anti-inflammatory and potential anti-cancer activities in early research.[3][4]

AP1_Inhibition_Mechanism Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Stimuli->Signaling_Cascade AP1 AP-1 (Fos/Jun) Signaling_Cascade->AP1 AP1_DNA AP-1 binding to DNA AP1->AP1_DNA Translocates & Binds Compound 1-Methyl-6-oxo-1,6- dihydropyridine-2- carboxylic acid Compound->AP1 Inhibits Nucleus Nucleus Gene_Expression Expression of Pro-inflammatory & Proliferative Genes AP1_DNA->Gene_Expression Response ↓ Inflammation ↓ Cell Proliferation Gene_Expression->Response

Mechanism of AP-1 Inhibition.

Section 3: Efficacy Data

Direct comparative efficacy data between nifedipine and this compound is non-existent due to their different stages of development and targeted indications.

Nifedipine: Clinically Proven Efficacy

The efficacy of nifedipine in managing hypertension and angina is well-documented through numerous clinical trials.

Table 2: Summary of Nifedipine Efficacy in Hypertension

Study TypePatient PopulationDosageKey Findings
Meta-analysisHypertensive patientsVariousSignificant reductions in both systolic and diastolic blood pressure.[9]
Clinical TrialMild to moderate essential hypertension30-90 mg once dailyDose-dependent reduction in blood pressure.[9]
Clinical TrialChinese and European hypertensive patients30 mg dailyEfficacy comparable to ramipril in lowering blood pressure.[9]

Table 3: Summary of Nifedipine Efficacy in Angina Pectoris

Study TypePatient PopulationDosageKey Findings
Double-blind, placebo-controlled crossover trialChronic stable angina30-60 mg/day55% reduction in angina frequency and 59% reduction in nitroglycerin consumption.[12]
Single-blind trialStable angina10-20 mg three times dailySignificant decrease in anginal attacks and nitroglycerin use; increased exercise duration.[13]
A Coronary Disease Trial Investigating Outcome with Nifedipine GITS (ACTION)Stable, symptomatic coronary diseaseLong-acting nifedipine GITSSafe and well-tolerated, reduced the need for coronary interventions.[14]
This compound: Preclinical Findings

The efficacy of this compound has not been evaluated in a clinical setting. The available data are from in vitro and potentially in vivo animal models, focusing on its anti-inflammatory and anti-cancer activities. For instance, studies have shown its ability to inhibit AP-1-mediated luciferase activity, suggesting a potential to modulate inflammatory gene expression.[3] Other research has explored the cytotoxic activity of novel dihydropyridine carboxylic acid derivatives against various cancer cell lines.[4]

Section 4: Experimental Protocols

To facilitate further research and a potential future comparison, this section outlines the types of experimental protocols that would be necessary to evaluate the efficacy of this compound for cardiovascular indications and provides an overview of methods used to assess AP-1 inhibition.

Experimental Workflow for Cardiovascular Efficacy Assessment

A rigorous preclinical and clinical development path would be required to assess the cardiovascular efficacy of this compound.

Experimental_Workflow_Cardio In_Vitro In Vitro Studies (e.g., Calcium flux assays, vascular ring assays) Animal_Models Animal Models of Hypertension/Angina (e.g., Spontaneously Hypertensive Rat) In_Vitro->Animal_Models Tox Preclinical Toxicology & Pharmacokinetics Animal_Models->Tox Phase1 Phase I Clinical Trials (Safety and Tolerability in Humans) Tox->Phase1 Phase2 Phase II Clinical Trials (Dose-ranging and Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy and Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Cardiovascular drug development workflow.

In Vitro Assessment of Calcium Channel Blocking Activity:

  • Method: Patch-clamp electrophysiology on isolated vascular smooth muscle cells or cardiomyocytes.

  • Procedure: Cells are cultured and voltage-clamped. The effect of the test compound on L-type calcium channel currents is measured and compared to a known blocker like nifedipine.

  • Endpoint: IC50 value for calcium channel inhibition.

In Vivo Assessment in Animal Models of Hypertension:

  • Model: Spontaneously Hypertensive Rats (SHR) are a common model for essential hypertension.[15][16]

  • Procedure: SHRs are administered the test compound orally or via infusion. Blood pressure is monitored continuously using telemetry or tail-cuff methods.

  • Endpoint: Reduction in mean arterial pressure compared to vehicle-treated controls.

Experimental Protocol for AP-1 Inhibition Assay

Luciferase Reporter Assay:

  • Method: A common method to quantify the activity of transcription factors like AP-1.[17]

  • Procedure:

    • Cells (e.g., HEK293) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an AP-1 response element.

    • Cells are pre-treated with varying concentrations of the test compound.

    • AP-1 is activated using a stimulant (e.g., phorbol 12-myristate 13-acetate - PMA).

    • After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Endpoint: Inhibition of luciferase expression, indicating a reduction in AP-1 transcriptional activity.

Section 5: Conclusion and Future Directions

Nifedipine is a cornerstone in the management of hypertension and angina, with a well-defined mechanism of action and a wealth of clinical evidence supporting its efficacy. In contrast, this compound is an early-stage investigational compound with a distinct mechanism of action as an AP-1 inhibitor. While it holds potential in the realms of inflammation and oncology, its cardiovascular effects, if any, remain unexplored.

A direct comparison of efficacy is not currently possible. For the research community, this highlights a significant knowledge gap. Future research on this compound should focus on:

  • Comprehensive preclinical profiling: Including assessment of its effects on cardiovascular parameters in relevant in vitro and in vivo models.

  • Target validation: Further elucidation of its interaction with the AP-1 pathway and potential off-target effects.

  • Pharmacokinetic and toxicology studies: To establish a foundation for any potential future clinical development.

This guide underscores the importance of understanding the distinct molecular mechanisms of structurally related compounds and the necessity of rigorous, stepwise investigation to determine their true therapeutic potential.

References

Spectroscopic Analysis for the Confirmation of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this guide presents a comparative analysis based on predicted values and experimental data from its close structural isomers: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This approach allows for a robust framework for the characterization and confirmation of the target compound.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton AssignmentPredicted for this compoundComparative Data for Isomers
-COOH~12-13 (broad s)Not Available
H-3~6.5-6.7 (d)Not Available
H-4~7.5-7.7 (t)Not Available
H-5~6.3-6.5 (d)Not Available
N-CH₃~3.5 (s)Not Available

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon AssignmentPredicted for this compoundComparative Data for Isomers
C=O (Carboxylic Acid)~165-170Not Available
C=O (Pyridone)~160-165Not Available
C-2~145-150Not Available
C-3~115-120Not Available
C-4~140-145Not Available
C-5~110-115Not Available
N-CH₃~40-45Not Available

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupPredicted for this compoundComparative Data for Isomers
O-H (Carboxylic Acid)2500-3300 (broad)Not Available
C=O (Carboxylic Acid)1700-1725Not Available
C=O (Pyridone)1640-1680Not Available
C=C and C=N1500-1600Not Available

Table 4: Mass Spectrometry Data

ParameterPredicted for this compoundComparative Data for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid[1]
Molecular FormulaC₇H₇NO₃C₇H₇NO₃
Molecular Weight (Da)153.14153.14
[M]+ (m/z)153153
Key Fragmentation Peaks (m/z)136 ([M-OH]⁺), 108 ([M-COOH]⁺)Not Available

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for this type of molecule to observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

Spectroscopic_Workflow start Start: Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Comparison nmr->data_analysis Proton & Carbon Environments ir->data_analysis Functional Groups (O-H, C=O) ms->data_analysis Molecular Weight & Fragmentation structure_confirmed Structure Confirmed: 1-Methyl-6-oxo-1,6-dihydropyridine -2-carboxylic acid data_analysis->structure_confirmed Data Match Predicted/Comparative structure_inconsistent Structure Inconsistent: Further Investigation data_analysis->structure_inconsistent Data Mismatch

Caption: Workflow for Spectroscopic Confirmation.

This guide provides a foundational framework for the spectroscopic analysis of this compound. By comparing experimental data with the provided predictions and data from close isomers, researchers can confidently confirm the structure of the target molecule.

References

Comparative Analysis of Computational Docking Studies: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative overview of the computational docking of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its structural analogs against various protein targets implicated in cancer and inflammation. While direct computational studies on this compound are not extensively available in the reviewed literature, this guide leverages data from closely related dihydropyridine and dihydropyrimidinone derivatives to offer insights into its potential interactions and therapeutic applications.

The following sections detail the potential target proteins, comparative docking data of analogous compounds, a generalized experimental protocol for computational docking, and visualizations of a typical docking workflow and a relevant biological signaling pathway.

Potential Protein Targets

Based on the biological activities of structurally similar compounds, several protein targets are of interest for the computational docking of this compound. Derivatives of dihydropyrimidine have been investigated as anticancer agents, with molecular docking studies performed against targets like Cyclin-Dependent Kinase 4 (CDK4)[1][2]. Additionally, quinoline-carboxylic acid derivatives have been studied as inhibitors of P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance[3]. Furthermore, an isomer of the target compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of Activator Protein-1 (AP-1) and a downregulator of Cyclooxygenase-2 (COX-2), suggesting its potential role in inflammatory and cancerous conditions[4][5].

Comparative Docking Data of Analogous Compounds

To provide a framework for evaluating the potential efficacy of this compound, this section summarizes the docking results of its analogs from various studies. The data presented below includes the compound, the protein target, the docking score (often in kcal/mol, where a more negative value indicates a stronger binding affinity), and the key interacting residues within the protein's binding site.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Dihydropyrimidine Derivatives
Compound 6lCDK4--[1][2]
Compound 6pCDK4--[1][2]
Compound 6rCDK4--[1][2]
2-oxo-1,2-dihydroquinoline-4-carboxylic acid Derivative
Compound 17P-glycoprotein (6C0V)-9.22-[3]
Dihydropyrimidinone Derivatives
Compound 4fBreast Cancer Target Proteins--[6]
Compound 4eBreast Cancer Target Proteins--[6]
Compound 3eBreast Cancer Target Proteins--[6]

Note: Specific docking scores and interacting residues for the dihydropyrimidine derivatives were not detailed in the abstract. The study on dihydropyrimidinone derivatives evaluated multiple breast cancer targets without specifying scores for each in the abstract.

Experimental Protocols: A Generalized Computational Docking Workflow

The following protocol outlines a standard workflow for performing molecular docking studies, which is a common approach in computational drug discovery[7][8][9].

1. Ligand Preparation:

  • The 3D structure of this compound and its analogs are constructed using software such as ChemDraw or Avogadro.

  • The structures are then energetically minimized and optimized using appropriate force fields (e.g., MMFF94).

  • For docking, the ligand structures are typically saved in a format compatible with the docking software (e.g., PDBQT for AutoDock).

2. Protein Preparation:

  • The 3D structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).

  • The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges. This can be performed using tools like AutoDockTools or ChimeraX[8].

  • The binding site is defined by specifying the coordinates of a grid box that encompasses the active site of the protein.

3. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock Vina, which employs algorithms to explore various conformations, positions, and orientations of the ligand within the protein's binding site[8][10].

  • The program calculates a binding affinity score for each pose, predicting the most favorable binding mode.

4. Analysis of Docking Results:

  • The docking results are analyzed to identify the pose with the best score.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like Discovery Studio or PyMOL[8][11].

Visualizations

To further elucidate the processes involved, the following diagrams illustrate a typical computational docking workflow and a relevant signaling pathway.

Computational_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 3D Structure Generation (e.g., ChemDraw) L2 Energy Minimization L1->L2 L3 Format Conversion (e.g., to PDBQT) L2->L3 Docking Molecular Docking (e.g., AutoDock Vina) L3->Docking P1 Obtain 3D Structure (e.g., from PDB) P2 Clean Structure (Remove water, add hydrogens) P1->P2 P3 Define Binding Site (Grid Box Generation) P2->P3 P3->Docking Analysis Analysis of Results (Binding affinity, Interactions) Docking->Analysis Visualization Visualization (e.g., PyMOL, Discovery Studio) Analysis->Visualization

Caption: A generalized workflow for computational molecular docking.

COX2_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS) AP1 AP-1 Activation Stimuli->AP1 COX2_mRNA COX-2 mRNA Expression AP1->COX2_mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Prostaglandins Prostaglandin Production COX2_Protein->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ligand 1-Methyl-6-oxo-1,6-dihydropyridine -3-carboxylic acid (Analog) Ligand->AP1

Caption: Inhibition of the AP-1/COX-2 signaling pathway by an analog.

References

Comparative Analysis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Analogues as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of analogues of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. These compounds have demonstrated potential as inhibitors of key enzymes involved in cancer and other diseases, particularly as modulators of the vascular endothelial growth factor (VEGF) and hypoxia-inducible factor (HIF) signaling pathways. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid in the strategic design and development of novel therapeutics based on this chemical core.

Introduction

Pyridine carboxylic acid isomers and their derivatives have historically been a rich source of therapeutic agents, with applications ranging from oncology to infectious diseases.[1][2] The this compound core has emerged as a promising scaffold for the development of enzyme inhibitors. Analogues of this structure have been investigated for their ability to inhibit prolyl hydroxylases and receptor tyrosine kinases, making them attractive candidates for anti-angiogenic and cancer therapies.[3][4][5][6] This guide presents a comparative overview of the performance of selected analogues, supported by experimental data from published studies.

Data Presentation: Comparative Biological Activity

Table 1: Anticancer Activity of Pyridine-Urea Analogues

Compound IDModificationTarget Cell LineIC50 (µM)
8b Pyridine-Urea DerivativeMCF-7 (Breast Cancer)Not specified, Mean Inhibition = 43%
8e Pyridine-Urea DerivativeMCF-7 (Breast Cancer)0.22
Doxorubicin (Reference Drug)MCF-7 (Breast Cancer)1.93
Sorafenib (Reference Drug)MCF-7 (Breast Cancer)4.50

Data extracted from a study on pyridine-ureas as potential anticancer agents. The IC50 value for compound 8e was found to be significantly more potent than the reference drugs Doxorubicin and Sorafenib against the MCF-7 cell line.[7]

Table 2: Enzyme Inhibitory Activity of Pyridine-Based Analogues

Compound IDTarget EnzymeIC50 (µM)
8b VEGFR-25.0 ± 1.91
8e VEGFR-23.93 ± 0.73

Data from the same study on pyridine-ureas, indicating direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate the biological activity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of viable cells against the compound concentration.

VEGFR-2 Kinase Inhibition Assay

The ability of the compounds to inhibit the kinase activity of VEGFR-2 is a key measure of their anti-angiogenic potential.

  • Assay Principle: The assay is typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Reaction Mixture: The kinase reaction is carried out in a buffer containing VEGFR-2 enzyme, a biotinylated substrate peptide, and ATP. The test compounds are added at various concentrations.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1 hour) to allow for the phosphorylation reaction to occur.

  • Detection: A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added to the wells.

  • Signal Measurement: The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways targeted by this compound analogues.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a critical regulator of angiogenesis, the formation of new blood vessels.[3][4][8] Inhibitors of the VEGF signaling pathway can block tumor growth by cutting off its blood supply.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF Raf VEGFR->RAF PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyridine Analogues (e.g., 8e) Inhibitor->VEGFR

Caption: Inhibition of the VEGF signaling pathway by pyridine analogues.

HIF-1α Prolyl Hydroxylase (PHD) Signaling Pathway

Hypoxia-inducible factor (HIF) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia).[5][9] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its degradation. Inhibitors of PHDs can stabilize HIF-1α, which can have therapeutic effects in conditions like anemia but can also be a target in cancer therapy.[6][10]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α HIF1a_OH HIF-1α-OH HIF1a_N->HIF1a_OH Hydroxylation PHD PHD O2 O2 KG α-KG VHL VHL HIF1a_OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome Inhibitor_N Pyridine Analogues Inhibitor_N->PHD HIF1a_H HIF-1α HIF_complex HIF-1α/β Complex HIF1a_H->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE HRE HIF_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression

Caption: Inhibition of HIF-1α degradation by targeting Prolyl Hydroxylases.

Conclusion

The this compound scaffold and its analogues represent a promising area for the discovery of novel enzyme inhibitors with potential applications in cancer therapy and other diseases. The compiled data on related pyridine derivatives highlight their potent inhibitory effects on key targets such as VEGFR-2 and their significant cytotoxicity against cancer cell lines. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in this field. Further structure-activity relationship (SAR) studies focusing on a systematic series of analogues of the core scaffold are warranted to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective therapeutic agents.

References

Determining the Potency of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Comparative Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Due to the absence of publicly available IC50 data for this specific compound, this document outlines a detailed experimental protocol for its determination and provides a comparative analysis with other dihydropyridine derivatives exhibiting biological activity. The methodologies and data presented herein serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Comparative Analysis of Dihydropyridine Derivatives

While a specific IC50 value for this compound is not currently documented in publicly accessible literature, the biological activities of structurally related compounds have been reported. The following table summarizes the activities of other dihydropyridine derivatives to provide a contextual reference for the potential efficacy of the target compound.

Compound/DerivativeBiological Target/AssayReported Activity (IC50/MIC)Reference
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidAP-1 InhibitionNot specified in provided text
Novel Dihydropyridine Carboxylic Acid Derivative (3a)Cytotoxicity (HCT-15)7.94 ± 1.6 μM[1]
Novel Dihydropyridine Carboxylic Acid Derivative (3b)Cytotoxicity (HCT-15)9.24 ± 0.9 μM[1]
6-amino-4-(diphenylamino)phenyl-2-oxo-dihydropyridine-dicarbonitrile (Compound 4b)Cytotoxicity (A-549)0.00803 µM[2]

Experimental Protocol: IC50 Determination via MTT Assay

The following protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to assess cell viability and determine the IC50 of a test compound.[3][4][5]

1. Materials:

  • This compound

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of desired concentrations (e.g., 0.01 µM to 100 µM).[3]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[4][5]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, from the resulting dose-response curve using non-linear regression analysis.[5]

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000-10,000 cells/well) treatment Compound Treatment cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_incubation Incubate (2-4 hours) mtt_addition->formazan_incubation dissolution Dissolve Formazan (DMSO) formazan_incubation->dissolution read_absorbance Read Absorbance (490/570 nm) dissolution->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Potential Signaling Pathway: AP-1 Inhibition

A structurally similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of Activator Protein-1 (AP-1). AP-1 is a transcription factor that plays a crucial role in cellular processes such as proliferation, inflammation, and apoptosis. The following diagram illustrates a simplified representation of the AP-1 signaling pathway, a potential target for this compound.

ap1_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Growth Factors, Cytokines, Stress receptor Receptor stimuli->receptor ras Ras receptor->ras mapkkk MAPKKK (e.g., Raf) ras->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk fos c-Fos mapk->fos Induction jun c-Jun mapk->jun Phosphorylation ap1 AP-1 Complex fos->ap1 jun->ap1 gene_expression Target Gene Expression (Proliferation, Inflammation) ap1->gene_expression inhibitor 1-Methyl-6-oxo-1,6- dihydropyridine- 2-carboxylic acid (Potential Inhibitor) inhibitor->ap1 Inhibition

Caption: Potential inhibitory action on the AP-1 signaling pathway.

References

A Comparative Guide to Purity Assessment of Synthesized 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis are objectively compared, supported by hypothetical experimental data that reflects typical results for a compound of this nature. Detailed experimental protocols and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Purity Assessment

The verification of compound purity is a critical step in chemical synthesis and drug development. The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and overall safety and efficacy of a pharmaceutical compound. Therefore, robust and reliable analytical methods are essential to accurately quantify the purity of a synthesized active pharmaceutical ingredient (API) like this compound. This guide explores and compares three orthogonal analytical techniques for this purpose.

Hypothetical Synthesis and Potential Impurities

To provide a relevant context for purity assessment, a plausible synthetic route for this compound is considered, starting from 2-amino-6-methylpyridine. The final product is obtained through a multi-step synthesis involving oxidation and methylation.

Based on this hypothetical synthesis, potential impurities could include:

  • Starting Materials: Unreacted 2-amino-6-methylpyridine or intermediate products.

  • By-products: Isomers formed during the synthesis, such as compounds with methylation at different positions, or products of incomplete reactions.

  • Reagents: Residual reagents used in the synthesis.

  • Degradation Products: The compound may degrade under certain conditions (e.g., acidic or basic hydrolysis, oxidation, photolysis) to form related substances.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the nature of the compound and its impurities, the required accuracy and precision, and the availability of instrumentation. Here, we compare HPLC, qNMR, and Elemental Analysis.

Data Presentation: Purity Assessment of a Hypothetical Batch

The following table summarizes the hypothetical purity data for a single batch of synthesized this compound as determined by the three analytical techniques.

Analytical TechniquePurity (%)Detected ImpuritiesLimit of Quantification (LOQ)Notes
HPLC (UV Detection) 99.5Impurity A (0.2%), Impurity B (0.3%)~0.05%Highly sensitive to UV-active impurities.
Quantitative ¹H NMR 98.9Starting Material (0.5%), Solvent Residue (0.6%)~0.1%Provides structural information about impurities.
Elemental Analysis C: 55.25% (55.62%)H: 4.65% (4.67%)N: 9.15% (9.27%)--Provides information on the elemental composition.

Note: Values in parentheses for Elemental Analysis are the theoretical percentages.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components of a mixture. For the purity assessment of this compound, a reversed-phase HPLC method with UV detection is proposed.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Materials:

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D).

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Number of Scans: 16

Data Analysis: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process Data acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for qNMR Purity Assessment.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is used to confirm the empirical formula of a newly synthesized compound and can indicate its purity.[1][2]

Instrumentation:

  • CHNS/O Elemental Analyzer.

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₇H₇NO₃). A close correlation (typically within ±0.4%) suggests high purity.[3]

Comparison of Alternatives

FeatureHPLCQuantitative NMR (qNMR)Elemental Analysis
Principle Separation based on polarity, detection by UV absorbance.Signal intensity is directly proportional to the number of nuclei.Combustion and quantification of elemental composition.
Purity Type Relative purity (area %).Absolute purity.Indirect measure of purity based on elemental composition.
Strengths High sensitivity, excellent for resolving complex mixtures, widely available.[1]Primary analytical method, provides structural information, no need for a reference standard of the analyte.Confirms elemental composition, good for detecting inorganic impurities.[2]
Limitations Requires a chromophore, assumes equal detector response for all components for accurate area % purity, requires reference standards for impurity identification.Lower sensitivity than HPLC, requires a soluble and stable internal standard, can be affected by overlapping signals.Does not provide information on organic impurities with the same elemental composition, less sensitive than chromatographic methods.
Best For Routine quality control, detecting and quantifying known UV-active impurities.Accurate determination of the absolute purity of the main component, characterization of impurities.Confirmation of the identity and elemental composition of a new compound.

Conclusion

The purity assessment of synthesized this compound is most effectively achieved through an orthogonal approach, employing multiple analytical techniques.

  • HPLC is the workhorse for routine purity analysis, offering high sensitivity for the detection of process-related impurities and degradation products.

  • qNMR serves as an excellent primary method to determine the absolute purity of the bulk material and to identify and quantify impurities without the need for specific reference standards.

  • Elemental Analysis provides fundamental confirmation of the compound's elemental composition, which is a crucial piece of data for the characterization of a new chemical entity.

For researchers, scientists, and drug development professionals, a combination of these methods provides the highest level of confidence in the purity and identity of synthesized compounds, ensuring the reliability and reproducibility of subsequent research and development activities.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following step-by-step guidance is based on established protocols for handling pyridine derivatives and carboxylic acids, providing a clear operational plan for waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[2]

In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's EHS department immediately.

Hazard Profile of Structurally Similar Compounds

CompoundCAS NumberHazard Statements
2,6-Pyridinedicarboxylic acid499-83-2Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[3]
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid66158-33-6Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1]
4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid910442-22-7Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4]
6-Oxo-1,6-dihydropyridine-2-carboxylic acid19621-92-2May be harmful if swallowed, causes skin and eye irritation.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[1][2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

    • Do not mix this waste stream with other incompatible waste, such as strong oxidizing agents or strong acids.

  • Waste Collection:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • The label should include the full chemical name ("this compound"), the concentration (if in solution), and the associated hazards (e.g., Irritant, Toxic).

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Common disposal methods for pyridine-based waste include incineration at high temperatures.[4]

Experimental Workflow and Waste Generation

The synthesis and use of pyridine carboxylic acids in research, such as in the development of enzyme inhibitors or as intermediates in organic synthesis, will generate various waste streams.[5][6][7] Understanding this workflow is key to proper waste management.

G cluster_0 Experimental Protocol cluster_1 Waste Generation start Start of Experiment (e.g., Synthesis, Assay) reaction Chemical Reaction/ Experimental Use start->reaction quenching Reaction Quenching/ Work-up reaction->quenching waste_reaction Contaminated Solvents & Unreacted Starting Material reaction->waste_reaction waste_consumables Contaminated Consumables (Gloves, Pipettes, etc.) reaction->waste_consumables purification Product Purification (e.g., Chromatography) quenching->purification waste_aqueous Aqueous Waste from Work-up quenching->waste_aqueous quenching->waste_consumables product Final Product purification->product waste_solid Contaminated Solid Waste (Silica gel, etc.) purification->waste_solid purification->waste_consumables product->waste_consumables

Caption: Experimental workflow and associated waste streams.

Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

G start Waste Generated Containing 1-Methyl-6-oxo-1,6-dihydropyridine- 2-carboxylic acid decision_mixed Is the waste mixed with other hazardous chemicals? start->decision_mixed segregate Segregate from incompatible materials decision_mixed->segregate Yes collect Collect in a designated, sealed, and labeled hazardous waste container decision_mixed->collect No segregate->collect storage Store in a secure, well-ventilated satellite accumulation area collect->storage contact_ehs Contact EHS or licensed waste disposal company for pickup storage->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. The following guidance is based on the known hazards of structurally similar compounds, including pyridine and various pyridine carboxylic acids. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, adhering to all institutional and local safety protocols. This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational procedures, and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure due to the potential hazards associated with pyridine derivatives.[1][2]

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1][2][3]EN 166 (EU) or NIOSH (US) approved.[2]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[1][2] A flame-retardant and chemically impervious lab coat or coveralls.[2]EN 374 (EU) or equivalent.[2][4]
Respiratory Protection Use in a certified chemical fume hood.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required.[2]NIOSH (US) or EN 14387 (EU) approved.[2]
Footwear Closed-toe, chemical-resistant shoes or boots.[2]N/A

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must occur in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance from the work area.[5]

  • Material Assessment: Review the Safety Data Sheets (SDS) of all other chemicals to be used in the procedure to identify any potential incompatibilities. Pyridine derivatives can be incompatible with strong oxidizing agents, acids, and bases.[6]

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Spill Prevention: Use secondary containment (e.g., a tray) when transporting the chemical or its solutions within the laboratory.

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Small Spill: For a small spill within the fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material (e.g., sand, vermiculite). The contaminated absorbent should be placed in a sealed container for proper disposal.[5]

  • Large Spill: In the event of a large spill, evacuate the area immediately and alert the appropriate emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and handled in strict accordance with local, state, and federal regulations.[7]

1. Waste Collection:

  • Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.

  • Avoid mixing with incompatible waste streams.

2. Neutralization (for acidic solutions):

  • If the waste is acidic, it may be appropriate to neutralize it to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate) before disposal. This should be done cautiously and in a fume hood, as the reaction may be exothermic.[6]

3. Final Disposal:

  • The sealed and labeled waste containers must be disposed of through your institution's hazardous waste management program. Do not pour chemical waste down the drain.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Review SDS & Protocols prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 emergency_spill Spill handle1->emergency_spill handle3 Conduct Experiment handle2->handle3 handle2->emergency_spill disp1 Collect Waste in Labeled Container handle3->disp1 emergency_exposure Exposure handle3->emergency_exposure disp2 Neutralize (if applicable) disp1->disp2 disp3 Dispose via Hazardous Waste Program disp2->disp3 spill_small Small Spill Cleanup emergency_spill->spill_small spill_large Evacuate & Alert emergency_spill->spill_large exp_skin Skin/Eye Flush emergency_exposure->exp_skin exp_inhale Move to Fresh Air emergency_exposure->exp_inhale exp_seek_med Seek Medical Attention emergency_exposure->exp_seek_med

Caption: Workflow for the safe handling and disposal of pyridine derivatives.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

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